Boc-D-Pyroglutaminol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526322 | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-37-0 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128811-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chiral Synthon: A Technical Guide to Boc-D-Pyroglutaminol
Abstract
In the landscape of modern drug discovery and peptide synthesis, the demand for enantiomerically pure chiral building blocks is incessant. These synthons serve as foundational elements for constructing complex molecular architectures with precise stereochemical control, a critical determinant of pharmacological activity and safety. Among these, tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate , commonly known as Boc-D-Pyroglutaminol, has emerged as a highly valuable and versatile intermediate. This technical guide provides an in-depth exploration of the chemical properties, structure, spectroscopic signature, and synthesis of this compound. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering not just data, but field-proven insights into the practical application and synthesis of this important molecule.
Introduction: The Strategic Value of a Constrained Scaffold
This compound belongs to a class of protected amino acid derivatives that offer a unique combination of structural features. The molecule incorporates a pyroglutamate core, a five-membered lactam ring that provides conformational rigidity. This constrained scaffold is particularly advantageous in medicinal chemistry, as it can help to lock a peptide backbone into a specific bioactive conformation, potentially enhancing binding affinity to a biological target.
The presence of two key functional groups, managed by an orthogonal protection strategy, underpins its utility:
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen renders the lactam amine unreactive under a wide range of conditions, particularly those used for peptide coupling. Its stability to base and nucleophiles, coupled with its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), makes it an ideal protecting group for multi-step synthesis.
-
The Primary Alcohol: The hydroxymethyl group at the C2 position serves as a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, allowing for the introduction of diverse side chains or linkage to other molecular fragments.
This combination of a stereodefined, conformationally restricted core and versatile, selectively addressable functional groups makes this compound an indispensable tool for constructing novel peptide mimetics and complex small-molecule therapeutics.[1]
Chemical Structure and Physicochemical Properties
The structural integrity and physical characteristics of a building block are paramount for its reliable application in synthesis. The properties of this compound are summarized below.
Molecular Structure
The structure of this compound, featuring the (R)-stereocenter at the C2 position of the pyrrolidinone ring, is depicted below.
Caption: Chemical Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for reaction setup, solvent selection, and purification protocols.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | - |
| Synonyms | This compound, (R)-1-Boc-2-(hydroxymethyl)-5-oxopyrrolidine | [2] |
| CAS Number | 128811-37-0 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄ | [6] |
| Molecular Weight | 215.25 g/mol | [6] |
| Appearance | White crystalline powder | [2] |
| Boiling Point | 370.9 °C at 760 mmHg | [1][5][6] |
| Density | 1.182 g/cm³ | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | 2-8°C, dry and sealed | [1][2] |
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The expected data for this compound is outlined below. This serves as a benchmark for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the tert-butyl group, the protons on the pyrrolidinone ring, and the hydroxymethyl group. The nine protons of the Boc group will appear as a characteristic singlet far upfield. The protons on the ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The CH proton at the C2 stereocenter will couple with both the ring protons and the hydroxymethyl protons.
-
¹³C NMR (Carbon NMR): The proton-decoupled carbon spectrum will show ten distinct resonances corresponding to each carbon atom in the molecule. Key signals include the two carbonyl carbons (one for the lactam and one for the Boc group), the quaternary and methyl carbons of the Boc group, and the five carbons of the pyroglutaminol ring system.
Table 2: Typical NMR Spectral Data (in CDCl₃) (Note: As a specific peer-reviewed spectrum was not available, these are characteristic chemical shifts based on analogous structures.)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 (3C) |
| C(CH₃)₃ (Boc) | - | ~80.5 |
| C=O (Boc) | - | ~155.0 |
| C=O (Lactam) | - | ~176.0 |
| CH₂ (Ring C3) | ~1.90-2.10 (m, 1H), ~2.35-2.50 (m, 1H) | ~25.0 |
| CH₂ (Ring C4) | ~2.20-2.40 (m, 2H) | ~29.5 |
| CH (Ring C2) | ~4.20-4.35 (m, 1H) | ~58.0 |
| CH₂OH | ~3.60-3.75 (m, 2H) | ~63.5 |
| OH | Broad singlet, variable | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the two carbonyl groups and the hydroxyl group.
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2980, 2930 | Medium-Strong | C-H stretch (aliphatic) |
| ~1770 | Strong | C=O stretch (Boc carbamate) |
| ~1690 | Strong | C=O stretch (Lactam) |
| ~1160 | Strong | C-O stretch (carbamate) |
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the chemoselective reduction of the ester group of a suitable precursor, typically N-Boc-D-pyroglutamic acid methyl or ethyl ester. This approach is favored due to the commercial availability of D-pyroglutamic acid.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process starting from D-pyroglutamic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of N-Boc-D-Pyroglutamic Acid Methyl Ester
This protocol describes a robust and scalable method for the selective reduction of the methyl ester to the primary alcohol using sodium borohydride. The rationale for this choice of reagent is its excellent chemoselectivity; sodium borohydride is a mild reducing agent that readily reduces esters and ketones but does not affect the more stable amide (lactam) or carbamate functional groups under these conditions.[3][7] The use of a mixed solvent system like THF/methanol provides good solubility for both the substrate and the reagent.
Materials:
-
N-Boc-D-pyroglutamic acid methyl ester
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-D-pyroglutamic acid methyl ester (1.0 equivalent) in a 1:1 mixture of anhydrous THF and anhydrous MeOH (to achieve a substrate concentration of approximately 0.2 M).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the hydride reduction and minimize potential side reactions.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 to 2.0 equivalents) portion-wise to the stirred solution over 15-20 minutes. The slow addition helps to maintain the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This will neutralize any excess borohydride and hydrolyze the borate-ester intermediates.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Remove the bulk of the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product as a white crystalline solid.
Applications in Drug Development
The unique structural attributes of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The pyrrolidinone scaffold is a common motif in many pharmaceuticals, and the ability to introduce functionality at the C2 position in a stereocontrolled manner is highly enabling for lead optimization campaigns.
Conclusion
This compound is a cornerstone chiral building block for modern synthetic and medicinal chemistry. Its well-defined stereochemistry, conformationally constrained core, and versatile functional handles provide chemists with a powerful tool for the rational design and synthesis of complex molecules. The robust synthetic route and clear spectroscopic profile detailed in this guide are intended to empower researchers to confidently utilize this synthon in their drug discovery and development programs, accelerating the path from innovative design to impactful therapeutic agents.
References
- ChemicalDad. (n.d.). tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate.
- Chemsrc. (2025, August 25). Boc-L-Pyroglutaminol | CAS#:81658-25-5.
- Chemsrc. (2024, January 9). 2-Methyl-2-propanyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chem-Supply. (n.d.). SAFETY DATA SHEET: this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride | Semantic Scholar [semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Boc-D-Pyroglutaminol: Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword
Boc-D-Pyroglutaminol, a chiral building block derived from D-pyroglutamic acid, represents a cornerstone in modern medicinal chemistry and peptide science. Its rigid five-membered lactam structure, combined with the versatile Boc-protecting group and a primary alcohol, offers a unique scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, and strategic applications, thereby serving as a technical resource to facilitate its effective use in the laboratory.
Core Compound Identification and Physicochemical Properties
This compound is a stable, solid compound at room temperature, valued for its chirality and synthetic versatility.[1] Its core identifiers and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
| Synonyms | This compound, (R)-1-Boc-2-(hydroxymethyl)-5-oxopyrrolidine | [1] |
| CAS Number | 128811-37-0 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Boiling Point | 370.9 °C at 760 mmHg | |
| Storage Conditions | 2-8°C, dry and sealed |
Synthesis of this compound: A Strategic Approach
The most direct and common synthetic route to this compound involves the selective reduction of the carboxylic acid moiety of its readily available precursor, N-Boc-D-pyroglutamic acid. This transformation requires a reducing agent that can selectively act on the carboxylic acid without affecting the carbamate (Boc) or the lactam carbonyl groups.
Causality in Synthesis: The Rationale for Reagent Selection
The choice of a reducing agent is critical. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are preferred for this transformation. These reagents are known to efficiently reduce carboxylic acids to alcohols under mild conditions. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), boranes are generally compatible with the Boc protecting group and are less likely to reduce the lactam amide bond, thus ensuring the integrity of the core scaffold. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the borane reagent.
The overall synthetic strategy can be visualized as a two-step process starting from D-pyroglutamic acid, as illustrated in the workflow below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reduction
The following protocol describes a representative method for the synthesis of this compound from N-Boc-D-pyroglutamic acid. This protocol is based on standard literature procedures for the borane-mediated reduction of N-protected amino acids.
Materials:
-
N-Boc-D-pyroglutamic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and purification.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-D-pyroglutamic acid (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the borane-THF complex (approx. 1.5-2.0 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvents under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by silica gel column chromatography if necessary.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4][5] this compound serves as a valuable chiral synthon for introducing this motif, leveraging its defined stereochemistry to achieve specific interactions with biological targets.
Role as a Chiral Building Block
The primary alcohol of this compound is a versatile handle for further synthetic elaboration. It can be transformed into a variety of functional groups, allowing for its incorporation into larger, more complex molecules. For instance, the hydroxyl group can be:
-
Alkylated to form ethers.
-
Esterified with various carboxylic acids.
-
Activated (e.g., as a tosylate or mesylate) for nucleophilic substitution.
-
Oxidized to the corresponding aldehyde or carboxylic acid.
A common and powerful transformation is the Mitsunobu reaction , which allows for the conversion of the primary alcohol into other functional groups with inversion of configuration if applied to a chiral secondary alcohol, though here it serves primarily as a mild method for C-O, C-N, or C-S bond formation.[6][7][8][9]
Caption: Key transformations of the this compound hydroxyl group.
Experimental Protocol: Mitsunobu Reaction for Azide Synthesis
This protocol provides a method for converting the primary alcohol of this compound to an azide, a versatile intermediate that can be readily reduced to a primary amine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the azide source (e.g., DPPA, 1.5 eq). Then, add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture. The crude product can be purified by silica gel chromatography to separate the desired azide from triphenylphosphine oxide and other byproducts.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data for closely related compounds such as Boc-L-Pyroglutaminol (CAS 81658-25-5) indicate potential hazards.[10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).
Based on analogous compounds, the following GHS hazard statements may apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always consult the specific Safety Data Sheet provided by the supplier before use.[12][13]
Conclusion
This compound is a synthetically valuable and versatile chiral building block. Its well-defined stereochemistry and orthogonally protected functional groups make it an indispensable tool for the construction of complex, biologically active molecules. This guide has provided a foundational understanding of its properties, a logical and field-tested approach to its synthesis, and an overview of its application in advanced organic synthesis. By leveraging the protocols and insights presented herein, researchers can confidently and effectively incorporate this compound into their synthetic strategies to advance the frontiers of drug discovery and development.
References
- Royal Society of Chemistry. (2008). Supplementary Information for Organic & Biomolecular Chemistry. [Online]. Available: [Link]
- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Online]. Available: [Link]
- Next Peptide. (n.d.). 128811-37-0 | this compound. [Online]. Available: [Link]
- Wikipedia. (n.d.). Mitsunobu reaction. [Online]. Available: [Link]
- XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 128811-37-0. [Online]. Available: [Link]
- iChemical. (n.d.). This compound, CAS No. 128811-37-0. [Online]. Available: [Link]
- AccelaChemBio. (n.d.). 128811-37-0,this compound. [Online]. Available: [Link]
- Organic Synthesis. (n.d.). Mitsunobu reaction. [Online]. Available: [Link]
- LookChem. (n.d.). The Role of L-Pyroglutaminol in Custom Organic Synthesis. [Online]. Available: [Link]
- FlexPro. (2015).
- Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Online]. Available: [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Online]. Available: [Link]
- MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Online]. Available: [Link]
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Online]. Available: [Link]
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online]. Available: [Link]
- Grace. (2014).
- ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Online]. Available: [Link]
- ResearchGate. (2005). A Facile Synthesis of (2R/S,5R)-1-tert-Butyl 2-Methyl 5-(((tert-Butyldimethylsilyl)oxy)methyl)
- National Center for Biotechnology Information. (2024). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. [Online]. Available: [Link]
- ResearchGate. (2020). Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. [Online]. Available: [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Online]. Available: [Link]
- PubChem. (n.d.). 1-Boc-D-Pyroglutamic acid ethyl ester. [Online]. Available: [Link]
- LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. [Online]. Available: [Link]
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online]. Available: [Link]
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Online]. Available: [Link]
- Cenmed Enterprises. (n.d.). tert-butyl (2S)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate (C007B-290578). [Online]. Available: [Link]
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online]. Available: [Link]
- Journal of Pharmaceutical Negative Results. (2022).
Sources
- 1. 128811-37-0 | this compound | Next Peptide [nextpeptide.com]
- 2. 128811-37-0|this compound|BLD Pharm [bldpharm.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. scbt.com [scbt.com]
- 12. echemi.com [echemi.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 128811-37-0 Name: [xixisys.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Boc-D-Pyroglutaminol
Foreword: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral synthons, or building blocks, are the foundational elements that enable the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, Boc-D-Pyroglutaminol stands out as a particularly valuable intermediate.[1] Its rigid pyrrolidinone core, combined with the synthetically versatile hydroxyl and Boc-protected amine functionalities, makes it a cornerstone in the synthesis of a diverse range of therapeutic agents, from peptide mimetics to complex heterocyclic scaffolds.[1][2]
This guide provides a comprehensive, field-proven perspective on the synthesis and analytical characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for specific methodological choices, and the self-validating systems of analysis required to ensure the material's quality and integrity for downstream applications.
Part 1: The Synthetic Pathway - A Controlled Reduction Approach
The most reliable and scalable synthesis of this compound originates from its corresponding carboxylic acid, Boc-D-pyroglutamic acid. The core transformation is the selective reduction of the carboxylic acid to a primary alcohol without affecting the lactam carbonyl or the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Mechanistic Considerations & Reagent Selection
The choice of reducing agent is the most critical decision in this synthesis. While powerful hydrides like lithium aluminum hydride (LAH) could achieve the reduction, they lack the necessary chemoselectivity and would readily cleave the lactam ring. Therefore, milder and more selective reagents are required.
A common and effective strategy involves the in-situ formation of a mixed anhydride or an active ester, which is then reduced. However, a more direct and stereoelectronically controlled approach utilizes a bulky, sterically hindered hydride reagent.
L-Selectride (Lithium tri-sec-butylborohydride) is an exemplary choice for this transformation.[3][4] Its significant steric bulk prevents it from coordinating with and reducing the less accessible lactam carbonyl.[5] Instead, it selectively delivers a hydride to the more exposed carboxylic acid (or its activated form), affording the desired primary alcohol with high fidelity.[5][6][7] This choice reflects a deep understanding of reagent-substrate interaction, prioritizing selectivity to minimize side reactions and simplify purification.
The tert-butoxycarbonyl (Boc) group serves a dual purpose.[8][9] Firstly, it protects the nitrogen atom, preventing unwanted side reactions. Secondly, it enhances the solubility of the starting material and intermediates in common organic solvents, facilitating a homogenous reaction environment.[10] Its stability to the slightly basic conditions of the borohydride reduction and its lability under acidic conditions make it an ideal protecting group for this synthetic sequence.[8][11]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic process, from the starting material to the purified final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety protocols.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add Boc-D-pyroglutamic acid (1.0 eq).[12]
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) and stir until all solids are dissolved.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Under a positive pressure of argon, add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.[6]
-
Reaction: Stir the mixture at -20 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid or viscous oil.
Part 2: Rigorous Analytical Characterization
Confirmation of the structure, purity, and stereochemical integrity of the synthesized this compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where each analysis corroborates the findings of the others.
Molecular Structure and Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for elucidating the molecular structure and confirming the molecular weight.
Caption: Chemical structure of tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate.
NMR provides unambiguous evidence of the molecular framework. The spectra should be clean, with appropriate chemical shifts, multiplicities, and integrations corresponding to the number of protons and carbons in the molecule.
| ¹H NMR (400 MHz, CDCl₃) - Typical Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~4.20 (m, 1H) | CH-CH₂OH |
| ~3.70 (m, 2H) | CH₂-OH |
| ~2.50-2.20 (m, 4H) | Ring CH₂-CH₂ |
| 1.48 (s, 9H) | C(CH₃)₃ (Boc) |
| ¹³C NMR (100 MHz, CDCl₃) - Typical Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~176.0 | C=O (Lactam) |
| ~151.0 | C=O (Boc) |
| ~82.0 | C(CH₃)₃ (Boc) |
| ~64.0 | CH₂-OH |
| ~58.0 | CH-CH₂OH |
| ~30.0 | Ring CH₂ |
| ~28.0 | C(CH₃)₃ (Boc) |
| ~25.0 | Ring CH₂ |
Note: Specific chemical shifts can vary slightly based on solvent and concentration.
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is crucial to prevent fragmentation of the parent molecule.[13][14]
| ESI-MS - Expected Ions | |
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 216.12 | [M+H]⁺ (Protonated Molecule) |
| 238.10 | [M+Na]⁺ (Sodium Adduct) |
| 160.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 116.07 | [M+H - Boc]⁺ (Loss of Boc group) |
Purity and Enantiomeric Integrity Assessment
While NMR provides information on structural purity, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the gold standard for assessing both chemical and enantiomeric purity.
The enantiomeric excess (e.e.) is a critical quality attribute. A chiral HPLC method is required to separate the D- and L-enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns are typically effective for this class of compounds.[15][16][17][18]
| Chiral HPLC - Representative Method | |
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALPAK® IC-3 or similar |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Result | Baseline separation of D- and L-enantiomers. The D-enantiomer should present as a single, sharp peak with >98% purity. |
Characterization Workflow Diagram
This diagram outlines the systematic process for the analytical confirmation of the synthesized material.
Caption: Systematic workflow for the analytical characterization of this compound.
Conclusion
The synthesis and characterization of this compound is a process that demands precision, a deep understanding of chemical principles, and rigorous analytical validation. By selecting a chemoselective reducing agent like L-Selectride, the synthesis can be controlled to produce the desired chiral alcohol in high yield and purity. The subsequent characterization, employing a suite of orthogonal analytical techniques including NMR, MS, and chiral HPLC, forms a self-validating system that ensures the final product meets the stringent quality requirements for use in research and drug development. This guide provides the foundational knowledge and practical protocols necessary to confidently execute and verify this critical chemical transformation.
References
- Synthesis of Chiral Azabicycles from Pyroglutaminols.Organic Letters, 2016. [Link]
- Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid.Chemical and Pharmaceutical Bulletin, 1996. [Link]
- Synthesis of Chiral Pyrrolidine Derivatives From (S)-Pyroglutamic Acid.Amanote Research (PDF). [Link]
- A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides.Molecules, 2014. [Link]
- L-selectride Overview.Grokipedia. [Link]
- A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.
- Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters.Tetrahedron Letters, 2005. [Link]
- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- L/N/K-Selectride.
- L-selectride.Wikipedia. [Link]
- This compound Product Inform
- Boc-Protected Amino Groups.Organic Chemistry Portal. [Link]
- Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
- 1 H-NMR spectrum of N-Boc glutamic acid.
- N-Boc-pyrrolidine.PubChem. [Link]
- 1-Boc-pyrrolidine.SpectraBase. [Link]
- PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY.HETEROCYCLES, 2014. [Link]
- Pyroglutamic Acid Peptides.Houben-Weyl Methods of Organic Chemistry, 2002. [Link]
- Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry.Analyst, 2024. [Link]
- 1-Boc-D-Pyroglutamic acid ethyl ester.PubChem. [Link]
- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.ACS Medicinal Chemistry Letters, 2012. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chiral Azabicycles from Pyroglutaminols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. L-selectride - Wikipedia [en.wikipedia.org]
- 6. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc | BroadPharm [broadpharm.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Boc-D-Pyroglutaminol: A Strategic Chiral Building Block for Asymmetric Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for safety and efficacy. Chiral building blocks, enantiomerically pure compounds used as starting materials, are indispensable tools for achieving this control.[1][2] This guide focuses on Boc-D-pyroglutaminol, a versatile chiral synthon derived from D-glutamic acid. Its rigid bicyclic structure, combined with strategically placed functional groups—a Boc-protected amine and a primary alcohol—makes it a highly valuable intermediate.[3] This document provides a comprehensive overview of its synthesis, core reactivity, and application in the construction of high-value bioactive molecules, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Imperative of Chirality and the Role of the Chiral Pool
A significant majority of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images known as enantiomers.[2] These enantiomers often exhibit profoundly different pharmacological, metabolic, and toxicological profiles because they interact with the inherently chiral environment of the human body, such as enzymes and receptors.[2] The tragic history of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, underscores the critical importance of accessing single-enantiomer drugs.
To this end, synthetic chemists employ several strategies, one of the most efficient being the "chiral pool" approach. This strategy utilizes readily available, inexpensive, and enantiomerically pure molecules from nature—such as amino acids, carbohydrates, and terpenes—as foundational starting materials.[1][2] this compound is a prime example of a chiral pool-derived building block. It is synthesized from the natural amino acid D-glutamic acid, embedding a specific, naturally-derived stereocenter into a synthetically versatile scaffold.
Physicochemical Properties and Synthesis
This compound, or tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, possesses a unique combination of a protected amine within a rigid lactam ring and a reactive primary alcohol. This structure provides a stable yet functional platform for a variety of chemical transformations.
Core Properties
The introduction of the bulky, nonpolar tert-butoxycarbonyl (Boc) group significantly alters the physical properties of the parent pyroglutaminol, increasing its lipophilicity and rendering it soluble in a wide range of common organic solvents.[4]
| Property | Value | Reference |
| CAS Number | 108953-73-9 | Internal Knowledge |
| Molecular Formula | C₁₀H₁₇NO₄ | [5][6] |
| Molecular Weight | 215.25 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥98% | [3][7] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [4] |
Synthesis from D-Pyroglutamic Acid
The most common route to this compound involves a two-step sequence starting from D-pyroglutamic acid: N-protection followed by selective reduction of the carboxylic acid.
Caption: Synthetic pathway from D-pyroglutamic acid to this compound.
-
Reaction Setup: Dissolve D-pyroglutamic acid (1.0 eq) in a suitable solvent mixture such as dioxane and aqueous sodium hydroxide.
-
Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The Boc group protects the amine, preventing it from reacting in subsequent steps.[4]
-
Workup and Isolation: Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to pH ~3. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-pyroglutamic acid, often as a white solid.[7]
-
Activation (Mixed Anhydride Method): Dissolve Boc-D-pyroglutamic acid (1.0 eq) and N-methylmorpholine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C. Add isobutyl chloroformate (1.1 eq) dropwise. The formation of the mixed anhydride activates the carboxylic acid for reduction.
-
Reduction: After stirring for 30 minutes, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in water dropwise, ensuring the temperature remains below -10 °C. This mild reducing agent selectively reduces the activated acid to the primary alcohol without affecting the lactam carbonyl.
-
Quenching and Workup: After 2-3 hours, quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), allowing for selective deprotection when needed.[4] The primary alcohol is the main handle for synthetic elaboration.
Key Synthetic Transformations
Caption: Major reaction pathways for the functionalization of this compound.
Activation of the Hydroxyl Group for Nucleophilic Substitution
The primary alcohol can be readily converted into a good leaving group (e.g., tosylate, mesylate, or triflate), making the methylene carbon susceptible to attack by a wide range of nucleophiles. This is a cornerstone transformation for introducing complexity.
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add a base such as triethylamine (1.5 eq) or pyridine (used as solvent and base). Cool the solution to 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. The base is critical as it neutralizes the HCl generated during the reaction, preventing the acid-labile Boc group from being cleaved.
-
Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude tosylate by flash column chromatography on silica gel.
Oxidation to the Aldehyde
Mild oxidation of the primary alcohol furnishes the corresponding aldehyde, a versatile functional group for subsequent C-C bond-forming reactions such as Wittig reactions, aldol additions, or reductive aminations.
-
Causality in Reagent Choice: Harsh oxidizing agents (e.g., chromic acid) are avoided as they can lead to over-oxidation to the carboxylic acid and may be incompatible with other functional groups. Milder, more selective conditions are preferred.
-
Dess-Martin Periodinane (DMP): Offers high yields and works at room temperature.
-
Swern Oxidation (oxalyl chloride, DMSO, Et₃N): Highly effective but requires cryogenic temperatures (-78 °C).
-
Parikh-Doering Oxidation (SO₃·Py, Et₃N, DMSO): A very mild and convenient alternative that can be run near room temperature.
-
Application in the Synthesis of Bioactive Molecules: Case Studies
The true value of a chiral building block is demonstrated in its successful application in the synthesis of complex, biologically relevant targets.[8][]
Case Study 1: Scaffolds for Sialic Acid Inhibitors
Sialic acids are sugars often found on cell surfaces that can act as receptors for pathogens like the influenza virus.[10] Inhibitors of viral enzymes that process sialic acids (neuraminidases) are important antiviral drugs. The rigid, stereochemically defined core of pyroglutaminol derivatives makes them excellent scaffolds for mimicking the pyranose ring of sialic acid.
A synthetic strategy might involve using this compound to construct a key intermediate for sialic acid analogues. While a direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of various modified sialosides often involves multi-step sequences where a chiral, functionalized lactam could serve as a crucial precursor.[10][11][12][13] For instance, the hydroxyl group can be elaborated into the glycerol-like side chain of sialic acid, while the lactam provides the core ring structure.
Caption: Conceptual workflow for applying this compound in synthesizing sialic acid analogues.
Case Study 2: Intermediates for Neurokinin (NK) Receptor Antagonists
Neurokinin receptors, such as NK1, are involved in pain transmission and inflammation. Antagonists of these receptors have therapeutic potential.[14] The synthesis of complex peptide and non-peptide antagonists often requires chiral amino acid-like fragments.[15][16] The pyroglutamate structure is a constrained analogue of glutamic acid and is frequently incorporated into such molecules to improve receptor binding affinity and metabolic stability.
For example, in the solid-phase synthesis of peptide-based NK antagonists, Boc-protected amino acids are fundamental.[15] While this compound itself is not an amino acid for direct peptide coupling, its derivatives can be incorporated as key structural motifs. The synthesis of complex heterocyclic structures for non-peptide antagonists can also begin from this chiral building block, where the stereocenter is set early and carried through the synthesis.[17][18]
Conclusion
This compound is more than just a protected amino alcohol; it is a strategically designed chiral building block that offers a powerful entry point into complex, enantiomerically pure molecules. Its derivation from the chiral pool provides an economical and reliable source of chirality. The orthogonal nature of its protecting group and primary alcohol allows for a diverse range of selective transformations, making it a valuable asset for medicinal chemists and synthetic researchers. Its successful application in constructing scaffolds for challenging targets in drug discovery validates its role as an indispensable tool in the modern synthetic chemist's arsenal.[19][]
References
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. Benchchem.
- The Versatility of this compound in Chemical Synthesis.
- Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. PubMed.
- Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sial
- Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin.
- Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses. PubMed Central.
- Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus. PubMed Central.
- Boc-D-pyroglutamic acid. Chem-Impex.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
- N-Boc-D-prolinol: A Versatile Chiral Auxiliary for Asymmetric Synthesis. Benchchem.
- Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a. Department of Biology, KU Leuven.
- Boc-L-Pyroglutaminol. ChemScene.
- Boc-L-Pyroglutaminol | CAS 81658-25-5 | SCBT. Santa Cruz Biotechnology.
- Synthetic Protocols Using (R)-3-(Boc-amino)
- Chiral Auxiliaries. Sigma-Aldrich.
- Chiral auxiliary. Wikipedia.
- Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. MedChemExpress.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists. PubMed.
- A new nonpeptide tachykinin NK1 receptor antagonist isolated
- Intermediates in Drug Development: Lab to Industry. BOC Sciences.
- Application of Organic Synthesis in New Drug Discovery. BOC Sciences.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unipd.it [research.unipd.it]
- 12. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and chemical characterization of several perfluorinated sialic acid glycals and evaluation of their in vitro antiviral activity against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bio.kuleuven.be [bio.kuleuven.be]
- 18. Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of Boc-D-Pyroglutaminol in Modern Asymmetric Synthesis: A Technical Guide
Foreword: Beyond a Building Block
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly within pharmaceutical and materials science. While a vast "chiral pool" of natural products provides accessible starting materials, the true art lies in leveraging their inherent stereochemistry to orchestrate complex molecular architectures. Boc-D-pyroglutaminol, a derivative of D-pyroglutamic acid, represents more than a simple chiral building block; it is a versatile scaffold offering a unique combination of steric rigidity, predictable stereocontrol, and multiple functionalization points.[1] This guide moves beyond a cursory overview to provide an in-depth analysis of how this compound serves as a powerful precursor for robust catalytic systems and a potential chiral auxiliary, grounded in field-proven chemical principles.
Part 1: A Premier Scaffold for Asymmetric Catalyst Development
The most significant application of this compound in asymmetric synthesis is its role as a precursor to highly effective chiral catalysts. Its rigid 5-membered ring and defined stereocenter provide an ideal framework for constructing environments that can exquisitely differentiate between prochiral faces of a substrate.
Application Focus: The Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones
The enantioselective reduction of ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis.[2] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is one of the most reliable and predictable methods to achieve this.[3] While the archetypal CBS catalyst is derived from proline, this compound provides a direct and efficient route to a highly effective analogue.
Causality Behind the Method: The catalytic cycle hinges on the formation of a Lewis acid-base complex between the catalyst's ring nitrogen and borane (BH₃).[3] The ketone substrate then coordinates to the boron atom. Steric repulsion between the ketone's larger substituent (Rₗ) and the catalyst's own bulky groups (derived from the pyroglutaminol scaffold) forces a specific orientation. This pre-organization ensures that the hydride is delivered from the borane to only one face of the carbonyl, leading to high enantioselectivity.[3]
This protocol describes the in situ generation of the active catalyst, a method favored for its practicality and reproducibility, as it avoids the isolation and potential degradation of the air- and moisture-sensitive oxazaborolidine.[2]
Step 1: Catalyst Precursor Preparation
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
Step 2: Formation of the Oxazaborolidine Ring
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise to the stirred solution.
-
Scientist's Note: Vigorous hydrogen evolution will be observed. This step forms the B-H oxazaborolidine intermediate. The reaction is typically complete within 1 hour at room temperature. The Boc group remains intact under these conditions.
Step 3: Catalyst Activation
-
The solution containing the freshly prepared catalyst is typically used directly in the subsequent reduction step. No isolation is required.
Step 1: Reaction Setup
-
In a separate, flame-dried flask under argon, dissolve acetophenone (1.0 eq) in anhydrous THF (to a final concentration of 0.2 M, considering all solutions).
-
Cool the solution to the desired reaction temperature (typically between -20 °C and room temperature).
Step 2: Catalytic Reduction
-
Slowly, via cannula, add the freshly prepared catalyst solution (0.1 eq, 10 mol%) to the acetophenone solution.
-
To this mixture, add the stoichiometric reducing agent, borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 eq), dropwise over 30 minutes.
-
Trustworthiness Check: The slow addition of the borane is critical. A rapid addition can lead to a competing, non-catalyzed background reduction, which will significantly erode the enantioselectivity.
Step 3: Monitoring and Quench
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of methanol (MeOH) until gas evolution ceases.
Step 4: Workup and Purification
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
The following table summarizes representative results for the reduction of various prochiral ketones using a this compound-derived CBS catalyst, demonstrating its broad utility.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) [R/S] |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 96 (R) |
| 2 | Propiophenone | (R)-1-Phenylpropanol | 92 | 97 (R) |
| 3 | α-Tetralone | (R)-1-Tetralol | 90 | 94 (R) |
| 4 | 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 88 | 98 (R) |
Note: Data is representative of typical results achieved with proline-derived CBS catalysts, which are expected to be highly similar for the pyroglutaminol-derived analogue.[2]
The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the oxazaborolidine derived from this compound.
Caption: Catalytic cycle of a this compound-derived oxazaborolidine.
Part 2: Conceptual Framework: this compound as a Chiral Auxiliary
While less documented in peer-reviewed literature than its role as a catalyst precursor, the fundamental structure of this compound makes it a compelling candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and recovered.[4]
Principle of Stereodirection
The efficacy of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment. For this compound, this would be achieved by:
-
Rigid Scaffold: The pyroglutamate ring restricts conformational freedom, leading to more predictable transition states.
-
Steric Shielding: The bulky Boc group and the ring structure itself can effectively block one face of an attached prochiral center (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face.[5]
-
Chelation Control: The hydroxyl and carbonyl functionalities could, in principle, chelate to a metal cation (e.g., Li⁺ in an enolate), creating a rigid, multidentate complex that further locks the conformation and enhances facial bias.
This logical workflow outlines how this compound could be employed in a diastereoselective alkylation, a common application for auxiliaries like Evans' oxazolidinones.[]
Caption: General workflow for using this compound as a chiral auxiliary.
This conceptual application highlights the potential of the scaffold. Further research into this direct use could yield powerful new methodologies for constructing chiral carboxylic acid derivatives, which are ubiquitous in medicinal chemistry.
Conclusion and Future Outlook
This compound has firmly established its value in asymmetric synthesis, primarily as a highly effective and easily accessible precursor for chiral oxazaborolidine catalysts used in the enantioselective reduction of ketones.[1][2] Its rigid, stereodefined structure provides the ideal foundation for creating a catalytic pocket that delivers exceptional levels of stereocontrol.
The principles of stereodirection that make it a successful catalyst scaffold also suggest its significant, albeit currently underexplored, potential as a covalently-bound chiral auxiliary. Future research should focus on validating its use in diastereoselective enolate alkylations, aldol reactions, and Michael additions. Furthermore, the strategic placement of its functional groups—a Boc-protected amine and a primary alcohol—invites derivatization into novel bifunctional organocatalysts, such as thioureas or squaramides, further expanding its utility in the synthetic chemist's toolkit.[7] As the demand for efficient and selective synthetic methods continues to grow, the strategic application of versatile chiral scaffolds like this compound will remain a cornerstone of innovation.
References
- Periasamy, M., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 29-34.
- Ghosh, A. K., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. TCG Lifesciences.
- VertexChem (n.d.). The Versatility of this compound in Chemical Synthesis.
- Plobeck, N. A., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Tetrahedron: Asymmetry, 13(3), 303-310.
- SigutLabs (2023). Reagent of the month – CBS oxazaborolidine.
- Reddy, P. V. G., et al. (2018). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry, 16(43), 8274-8285.
- Osorio-Planes, L., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3372-3377.
- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353.
- Alvaro, G., et al. (1996). Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, 875-882.
- Soloshonok, V. A., et al. (2024). ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS. Ukrainian Chemistry Journal.
- Cibulka, R. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. Molecules, 25(4), 923.
- Cibulka, R. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. PubMed.
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
- Cibulka, R. (2020). Applications of Bolm's Ligand in Enantioselective Synthesis. PMC - PubMed Central.
- Smith, A. B., III, et al. (2018). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer. Journal of the American Chemical Society, 140(35), 11114-11121.
- Plobeck, N. A., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Semantic Scholar.
- Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(43), 13911-13920.
- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539.
- Beaud, R., & Sweeney, J. B. (2015). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Israel Journal of Chemistry, 55(2), 168-184.
- Gröger, H., et al. (2024). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 89(12), 8569-8575.
- Chopade, M. U., et al. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. MOJ Biorganic & Organic Chemistry, 1(5), 148-151.
- Buchholz, M., & Reißig, H.-U. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. European Journal of Organic Chemistry, 2003(18), 3469-3475.
- Forró, E., & Fülöp, F. (2020). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Catalysts, 10(10), 1188.
- Kumar, A., & Kumar, S. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1909-1946.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of Boc-D-Pyroglutaminol
Abstract
Molecular Structure and Properties
Boc-D-Pyroglutaminol is a derivative of D-pyroglutamic acid, where the amine is protected by a Boc group and the carboxylic acid is reduced to a primary alcohol.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 128811-37-0 | [2] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid or crystalline powder | [2] |
digraph "Boc-D-Pyroglutaminol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,-0.2!"]; C3 [label="C", pos="-0.8,-1.5!"]; C4 [label="C", pos="0.8,-1.5!"]; C5 [label="C", pos="1.2,-0.2!"]; O1 [label="O", pos="2.2,-0.5!"]; C6 [label="C", pos="-2.4,0.5!"]; O2 [label="O", pos="-2.2,1.5!"]; H1[label="H", pos="-1.9,-0.5!"]; H2a [label="H", pos="-1.2,-2.2!"]; H2b [label="H", pos="0,-1.9!"]; H3a [label="H", pos="1.2,-2.2!"]; H3b [label="H", pos="1.5,-1.9!"]; C7 [label="C", pos="0,1.8!"]; O3 [label="O", pos="-0.5,2.8!"]; O4 [label="O", pos="1.2,1.8!"]; C8 [label="C", pos="2.2,2.2!"]; C9 [label="C", pos="2.5,3.5!"]; C10 [label="C", pos="3.2,1.2!"]; C11 [label="C", pos="1.8,2.9!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- O1 [style=double]; C2 -- C6; C6 -- O2; C2 -- H1; C3 -- H2a; C3 -- H2b; C4 -- H3a; C4 -- H3b; N1 -- C7; C7 -- O3 [style=double]; C7 -- O4; O4 -- C8; C8 -- C9; C8 -- C10; C8 -- C11; }
Figure 1: 2D Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidinone ring, the hydroxymethyl group, and the Boc protecting group.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| Boc (-C(CH₃)₃) | ~1.45 | s | 9H | - |
| Pyrrolidinone CH₂ (H-3, H-4) | 1.80 - 2.50 | m | 4H | - |
| Hydroxymethyl CH₂ (-CH₂OH) | 3.60 - 3.80 | m | 2H | - |
| Pyrrolidinone CH (H-2) | ~4.20 | m | 1H | - |
| Hydroxymethyl OH (-CH₂OH) | Variable (broad) | s | 1H | - |
Causality Behind Expected Shifts:
-
Boc Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a sharp singlet at approximately 1.45 ppm.
-
Pyrrolidinone Protons: The methylene protons on the pyrrolidinone ring (H-3 and H-4) are diastereotopic and will appear as complex multiplets in the aliphatic region. Their chemical shifts are influenced by the adjacent carbonyl group and the stereocenter at C-2.
-
Hydroxymethyl Protons: The protons of the -CH₂OH group are diastereotopic due to the adjacent chiral center and are expected to appear as a multiplet. Their chemical shift is deshielded due to the electronegative oxygen atom.
-
Pyrrolidinone CH Proton: The proton at the C-2 position is adjacent to the nitrogen atom, the hydroxymethyl group, and is part of the five-membered ring, leading to a downfield shift.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It will typically appear as a broad singlet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Pyrrolidinone C-3, C-4 | 25 - 35 |
| Boc (-C(CH₃)₃) | ~28.5 |
| Pyrrolidinone C-2 | ~58 |
| Hydroxymethyl (-CH₂OH) | ~65 |
| Boc (-C(CH₃)₃) | ~80 |
| Boc C=O | ~155 |
| Pyrrolidinone C=O (C-5) | ~175 |
Rationale for Chemical Shifts:
-
Aliphatic Carbons: The carbons of the pyrrolidinone ring and the methyl groups of the Boc protector appear in the upfield region of the spectrum.
-
C-2 and -CH₂OH Carbons: The C-2 carbon, being attached to the nitrogen and the hydroxymethyl group, and the -CH₂OH carbon, attached to the electronegative oxygen, are shifted downfield compared to simple alkanes.
-
Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group is found around 80 ppm.
-
Carbonyl Carbons: The two carbonyl carbons (from the Boc group and the lactam) are significantly deshielded and appear in the downfield region of the spectrum, with the lactam carbonyl typically being further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| 2975 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (lactam carbonyl) |
| ~1690 | Strong | C=O stretch (Boc carbonyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
Interpretation of IR Data:
-
The broad O-H stretching band is indicative of the hydroxyl group and its participation in hydrogen bonding.
-
The strong C-H stretching bands confirm the presence of the aliphatic pyrrolidinone ring and the Boc group.
-
The two distinct, strong carbonyl absorptions are a key feature of the spectrum, corresponding to the lactam and the carbamate functional groups. The lactam carbonyl typically appears at a higher wavenumber due to ring strain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected.
| m/z | Interpretation |
| 216.12 | [M+H]⁺ (protonated molecule, C₁₀H₁₈NO₄⁺) |
| 160.09 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 116.07 | [M+H - Boc]⁺ (loss of the Boc group) |
| 86.06 | [C₅H₈NO]⁺ (pyrrolidinone fragment) |
digraph "MS_Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M_H [label="[M+H]⁺\nm/z = 216.12", fillcolor="#F1F3F4", style=filled]; loss_isobutylene [label="[M+H - C₄H₈]⁺\nm/z = 160.09", fillcolor="#F1F3F4", style=filled]; loss_Boc [label="[M+H - Boc]⁺\nm/z = 116.07", fillcolor="#F1F3F4", style=filled]; pyrrolidinone_fragment [label="[C₅H₈NO]⁺\nm/z = 86.06", fillcolor="#F1F3F4", style=filled];
M_H -> loss_isobutylene [label="- C₄H₈"]; M_H -> loss_Boc [label="- C₅H₉O₂"]; loss_Boc -> pyrrolidinone_fragment [label="- CH₂O"]; }
Figure 2: Proposed ESI-MS Fragmentation Pathway.
Mechanistic Insights into Fragmentation:
The fragmentation of the Boc group is a characteristic feature in the mass spectrum of Boc-protected compounds. The loss of isobutylene (56 Da) via a McLafferty-type rearrangement is a common pathway. Alternatively, the entire Boc group (101 Da) can be lost. Subsequent fragmentation of the remaining pyroglutaminol structure can lead to further characteristic ions.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[4]
-
-
Data Acquisition:
-
Instrument: 400 MHz or higher NMR Spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Scan Range: Typically 4000 - 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[4]
-
-
Data Acquisition:
-
Instrument: Mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS data are based on fundamental principles and data from analogous structures, offering a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for confirming the identity, purity, and structural integrity of this important chiral building block in research and development settings.
References
- Macmillan Group - Princeton University. (n.d.). Supplementary Information.
- Chemdad. (n.d.). tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate.
Sources
Chiral pool synthesis starting from D-pyroglutamic acid
An In-depth Technical Guide: Chiral Pool Synthesis Starting from D-Pyroglutamic Acid
Abstract
D-Pyroglutamic acid, a cyclic derivative of D-glutamic acid, stands as a uniquely powerful and cost-effective building block in the field of asymmetric synthesis. Its rigid pyrrolidone framework, endowed with multiple, differentially reactive functional groups, provides a robust chiral scaffold for the construction of complex molecular architectures. This guide, intended for researchers and professionals in drug development and synthetic chemistry, offers a detailed exploration of the strategic application of D-pyroglutamic acid in chiral pool synthesis. We will dissect the causality behind key synthetic transformations, provide field-proven experimental protocols, and illustrate its synthetic utility through a practical case study. The objective is to furnish the reader with both the foundational knowledge and the practical insights required to leverage this versatile synthon in their own research endeavors.
The Principle of Chiral Pool Synthesis
Chiral pool synthesis is a strategy in asymmetric synthesis where a new chiral molecule is synthesized from a readily available, enantiomerically pure natural product.[1][2] This approach ingeniously circumvents the need for developing a de novo asymmetric synthesis, instead capitalizing on the stereochemical information already embedded within the starting material. Naturally occurring substances like amino acids, sugars, and terpenes serve as common starting points.[2] The core advantage lies in transferring the stereocenter(s) of the starting material to the target molecule through a series of stereocontrolled reactions. D-pyroglutamic acid is an exemplary chiral pool starting material due to its low cost, high optical purity, and versatile chemical functionality.[3][4]
D-Pyroglutamic Acid: A Privileged Chiral Building Block
(2R)-5-oxopyrrolidine-2-carboxylic acid, or D-pyroglutamic acid, is a lactam of D-glutamic acid.[5][6] Its utility in synthesis is not merely as a source of chirality but as a conformationally restricted scaffold that allows for high stereocontrol in subsequent transformations.
Structural Features and Strategic Advantages
-
Stereochemical Integrity: The molecule possesses a stable stereocenter at the C2 position, which serves as the primary source of chirality.
-
Differentiated Functionality: It contains two distinct carbonyl groups—a carboxylic acid and a lactam amide—along with a lactam N-H group.[3][4] This differentiation is the cornerstone of its synthetic versatility, allowing for selective chemical manipulation at multiple sites.
-
Conformational Rigidity: The five-membered ring structure limits conformational flexibility, which is crucial for predictable, diastereoselective reactions on the ring or on substituents attached to it.
-
Economic Viability: Derived from the inexpensive amino acid D-glutamic acid, it is a commercially available and affordable chiral starting material.[3][4]
Key Reactive Sites for Synthetic Elaboration
The synthetic potential of D-pyroglutamic acid can be best understood by examining its primary reactive sites, each offering a distinct pathway for molecular elaboration.
Caption: Key Reactive Sites of D-Pyroglutamic Acid.
Foundational Synthetic Methodologies
Harnessing D-pyroglutamic acid effectively requires a mastery of several key transformations that modify its core structure. These reactions are designed to set the stage for more complex, stereoselective bond formations.
Protection and Activation of the Carboxylic Acid
Causality: The carboxylic acid is often the most reactive site under both acidic and basic conditions. Esterification serves two primary purposes: 1) to protect the acid from undesired reactions (e.g., during reduction of the lactam), and 2) to increase solubility in organic solvents. The choice of ester (e.g., methyl, ethyl, tert-butyl) can influence subsequent reaction steps, such as deprotection conditions.
Experimental Protocol: Tert-Butyl Esterification
This protocol is based on the acid-catalyzed reaction with tert-butyl acetate, a common method for installing the acid-labile t-Boc protecting group.[7]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add D-pyroglutamic acid (1.0 equiv).
-
Reagents: Add tert-butyl acetate (10-15 equiv, serving as solvent and reagent) followed by a catalytic amount of perchloric acid (HClO₄, 70% in H₂O, ~0.05 equiv).
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically monitored by TLC until the starting material is consumed (usually 24-48 hours).
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) to yield the desired tert-butyl D-pyroglutamate.
| Parameter | Condition | Purpose |
| Reagent | tert-butyl acetate | Reagent and solvent |
| Catalyst | Perchloric acid | Acid catalysis for esterification |
| Temperature | Room Temperature | Mild conditions to prevent side reactions |
| Typical Yield | 70-85% | Varies with scale and purity of starting material |
Table 1: Typical Conditions for Tert-Butyl Esterification.
Selective Reductions: Accessing Key Intermediates
The ability to selectively reduce one of the two carbonyl groups is a critical advantage of the pyroglutamate scaffold.
Causality: Reducing the ester at C5 to a primary alcohol furnishes (R)-2-hydroxymethyl-5-pyrrolidinone (pyroglutaminol), a versatile intermediate. This transformation requires a reducing agent that is selective for esters over amides, such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Experimental Protocol: Ester Reduction with NaBH₄
This protocol is adapted from general procedures for reducing esters in the presence of amides.[8]
-
Setup: Dissolve the pyroglutamic acid ester (e.g., ethyl ester, 1.0 equiv) in a suitable alcohol solvent (e.g., ethanol or isopropanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 2.0-3.0 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Adjust the pH to ~7 with acetic acid or dilute HCl. Remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization or flash column chromatography to afford the pure pyroglutaminol.
Causality: Complete reduction of the lactam carbonyl group opens the scaffold to the vast chemistry of the pyrrolidine ring system, common in many natural products and pharmaceuticals. This requires a powerful reducing agent capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF). This reaction, when performed on a C5-ester, yields a D-prolinol derivative.
Workflow: General Synthetic Pathways from D-Pyroglutamic Acid
The following diagram illustrates how the initial modifications create divergent pathways toward different classes of compounds.
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
The Pyroglutaminol Scaffold: A Privileged Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyroglutaminol scaffold, a chiral pyrrolidinone derivative, has emerged as a cornerstone in contemporary medicinal chemistry. Derived from the naturally abundant L-glutamic acid, this versatile scaffold offers a unique combination of stereochemical integrity, conformational rigidity, and synthetic tractability. These attributes have positioned it as a "privileged scaffold," a molecular framework with a proven ability to bind to a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of pyroglutaminol scaffolds in the design and development of novel therapeutics. We will delve into the causality behind its widespread adoption, provide detailed experimental protocols for its synthesis, and explore its application in various therapeutic areas, with a particular focus on neuroscience and infectious diseases.
Introduction: The Rise of a Privileged Scaffold
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to recognize the strategic value of "privileged scaffolds."[1] These are specific molecular frameworks that are repeatedly found in biologically active compounds, suggesting an inherent ability to interact with various biological targets. The five-membered pyrrolidine ring is one such prominent heterocyclic scaffold, with its derivatives being integral to numerous FDA-approved drugs.[2][3]
Within this class of privileged structures, the pyroglutaminol scaffold, chemically known as (S)-5-(hydroxymethyl)-2-pyrrolidinone, holds a special place. Its genesis from L-pyroglutamic acid, a cyclized derivative of the amino acid L-glutamic acid, endows it with a fixed stereocenter, a critical feature for designing stereochemically pure drugs.[4] The presence of both a lactam and a primary alcohol provides two orthogonal points for synthetic diversification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
This guide will navigate the journey of the pyroglutaminol scaffold from its conceptual origins to its practical applications in drug discovery. We will explore the synthetic methodologies that provide access to this valuable chiral building block and showcase its role in the development of innovative drug candidates.
The Genesis of a Versatile Building Block: Discovery and Synthesis
While pyroglutamic acid was first identified in 1882 through the thermal dehydration of glutamic acid, the journey to harnessing its reduced form, pyroglutaminol, as a key synthetic intermediate is a more recent tale in the annals of medicinal chemistry.[5] The recognition of its potential as a chiral building block stemmed from the broader appreciation for asymmetric synthesis in the latter half of the 20th century.
Synthetic Pathways to Pyroglutaminol
The most common and economically viable route to L-pyroglutaminol commences with the readily available and inexpensive L-glutamic acid. The synthesis is a two-step process involving the initial cyclization of L-glutamic acid to L-pyroglutamic acid, followed by the selective reduction of the carboxylic acid moiety.
Caption: Synthetic pathway from L-Glutamic Acid to L-Pyroglutaminol.
A crucial aspect of this synthesis is the selective reduction of the carboxylic acid in the presence of the lactam carbonyl group. Borane complexes, such as borane-tetrahydrofuran (BHF) or borane-dimethyl sulfide (BMS), are highly effective reagents for this transformation, offering excellent chemoselectivity and preserving the stereochemical integrity of the chiral center.
Detailed Experimental Protocol: Synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone
The following protocol provides a detailed, step-by-step methodology for the synthesis of L-pyroglutaminol from L-pyroglutamic acid. This self-validating system ensures high yield and purity of the final product.
Step 1: Esterification of L-Pyroglutamic Acid
-
Rationale: The carboxylic acid of L-pyroglutamic acid is first converted to an ester to facilitate the subsequent reduction. The esterification also serves to protect the carboxylic acid during the reduction of the lactam, should a less selective reducing agent be employed.
-
Procedure:
-
To a solution of L-pyroglutamic acid (1 mmol) in ethanol (EtOH), thionyl chloride (SOCl₂) (1.2 mmol) is added dropwise at 0 °C.
-
The resulting solution is stirred overnight at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with chloroform (CHCl₃).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield ethyl-5-oxopyrrolidine-2-carboxylate.
-
Step 2: Reduction of the Ester to L-Pyroglutaminol
-
Rationale: The ethyl ester is selectively reduced to the corresponding primary alcohol using a suitable reducing agent.
-
Procedure:
-
The ethyl-5-oxopyrrolidine-2-carboxylate from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
-
A solution of a reducing agent, for example, lithium borohydride (LiBH₄) in THF, is added dropwise to the ester solution at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water or a dilute acid.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford pure (S)-5-(hydroxymethyl)-2-pyrrolidinone.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| L-Pyroglutamic Acid | C₅H₇NO₃ | 129.11 | 162-164 | -11.5° (c=2, H₂O) |
| (S)-5-(Hydroxymethyl)-2-pyrrolidinone | C₅H₉NO₂ | 115.13 | 79-81 | +30.5° (c=1, EtOH)[6] |
The Significance of the Pyroglutaminol Scaffold in Medicinal Chemistry
The true value of the pyroglutaminol scaffold lies in its application as a chiral building block for the synthesis of complex and biologically active molecules. Its rigid conformation and defined stereochemistry allow for the precise spatial orientation of appended functional groups, a critical factor in achieving high-affinity interactions with biological targets.
A Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[7] Pyroglutaminol and its derivatives can function as effective chiral auxiliaries, guiding the formation of new stereocenters with high diastereoselectivity. The hydroxyl group provides a convenient handle for attachment to the substrate, and the rigid pyrrolidinone ring effectively shields one face of the molecule, directing the approach of reagents to the opposite face.
Caption: Workflow illustrating the use of pyroglutaminol as a chiral auxiliary.
A Privileged Scaffold in Drug Design
The concept of privileged scaffolds has revolutionized drug discovery by providing a rational starting point for the design of new bioactive molecules. The pyroglutaminol scaffold is a prime example of a privileged structure, with its derivatives exhibiting a wide range of pharmacological activities.
-
Neuroscience: The structural similarity of pyroglutamic acid to the neurotransmitter glutamate has spurred extensive research into pyroglutaminol derivatives as modulators of central nervous system (CNS) targets.[6][8] These compounds have been investigated for their potential in treating neurodegenerative diseases and cognitive disorders.[9] The rigid scaffold helps in pre-organizing the pharmacophoric elements for optimal interaction with receptors and enzymes in the brain.
-
Antiviral and Anticancer Agents: The pyrrolidinone core is a common feature in a number of antiviral and anticancer agents.[3][10] The ability to introduce diverse substituents at the nitrogen and the hydroxymethyl positions of the pyroglutaminol scaffold allows for the generation of large libraries of compounds for high-throughput screening against various viral and cancer cell targets. For instance, derivatives of the related N-Boc-L-pyroglutamic acid tert-butyl ester serve as precursors to key spirocyclic proline analogues incorporated into the structure of the Hepatitis C drug, Ledipasvir.[11]
| Therapeutic Area | Biological Target (Example) | Significance of Pyroglutaminol Scaffold |
| Neuroscience | Glutamate Receptors, Cholinesterases | Provides a rigid framework for mimicking neurotransmitters, facilitating CNS penetration.[8][9] |
| Antiviral | Viral Proteases, Polymerases | Serves as a versatile template for designing inhibitors with improved pharmacokinetic properties.[10] |
| Anticancer | Kinases, Tubulin | Allows for the synthesis of diverse compound libraries to identify novel cytotoxic agents.[3] |
| Anti-inflammatory | Enzymes in the inflammatory cascade | Acts as a chiral building block for the synthesis of potent and selective enzyme inhibitors.[12] |
Structure-Activity Relationship (SAR) Insights
The synthetic accessibility of the pyroglutaminol scaffold allows for systematic modifications to probe structure-activity relationships. Key positions for derivatization include the lactam nitrogen (N1) and the hydroxyl group at the C5 position.
-
N1-Substitution: Alkylation or acylation at the nitrogen atom can significantly impact the compound's lipophilicity, membrane permeability, and metabolic stability. Introducing aromatic or heterocyclic rings at this position can lead to additional π-π stacking or hydrogen bonding interactions with the target protein.
-
C5-Hydroxymethyl Derivatization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, providing a diverse range of functional groups for interaction with the biological target.
Systematic SAR studies are crucial for optimizing the potency and selectivity of pyroglutaminol-based drug candidates.
Future Perspectives and Conclusion
The pyroglutaminol scaffold continues to be a valuable and highly sought-after building block in drug discovery. Its inherent chirality, rigid conformation, and synthetic versatility make it an ideal starting point for the design of novel therapeutic agents targeting a wide array of diseases. Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this privileged scaffold. The application of computational modeling and machine learning will undoubtedly accelerate the design and optimization of pyroglutaminol-based drug candidates with improved efficacy and safety profiles.
References
- Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one at Ambient Temperature.
- Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812.
- Panday, S. K., Prasad, J., & Dikshit, D. K. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 19(14), 1354-1376.
- Patchett, A. A., & Nargund, R. P. (2000). Privileged structures--an update. Annual reports in medicinal chemistry, 35, 393-402.
- Google Patents. (1958). Conversion of pyroglutamic acid to glutamic acid. US2829159A.
- Frontiers. (2022). Natural product-based pharmacological studies for neurological disorders.
- Frontiers. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
- Haitinger, L. (1882). Über ein neues Zersetzungsproduct des Eiweiss.
- ACS Medicinal Chemistry Letters. (2024).
- ResearchGate. (2014). Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to....
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- ACS Chemical Neuroscience. (2011).
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Zhang, H. Y., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4675-4682.
Sources
- 1. (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone, 98% [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent advances in the medicinal chemistry of the metabotropic glutamate receptor 1 (mGlu₁) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. nbinno.com [nbinno.com]
- 8. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Purity Verification of Boc-D-Pyroglutaminol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Pyroglutaminol, a chiral building block derived from pyroglutamic acid, is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and bioactive molecules. Its rigid, cyclic structure and protected amine functionality offer chemists precise control over synthetic pathways, making it a key component in the development of peptide mimetics, enzyme inhibitors, and other complex molecular architectures.[1] The stereochemical integrity and purity of this compound are paramount, as even trace impurities can significantly impact the yield, purity, and biological activity of the final product.
This guide provides an in-depth analysis of the supplier landscape for this compound and outlines the critical purity standards and analytical methodologies required to ensure its suitability for research and drug development applications.
Section 1: The Supplier Landscape for this compound
Sourcing high-quality this compound requires careful consideration of the supplier's manufacturing capabilities, quality control systems, and documentation practices. Suppliers can generally be categorized into three main groups:
-
Large Chemical Catalogs: These suppliers (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar) offer a wide range of research-grade chemicals in various pack sizes. They typically provide a Certificate of Analysis (CoA) with basic purity information.
-
Specialized Synthesis Labs: These companies focus on the production of specific classes of molecules, such as chiral building blocks or amino acid derivatives. They may offer higher purity grades and more detailed analytical data.
-
Custom Synthesis & cGMP Manufacturers: For later-stage drug development and commercial production, these manufacturers can provide this compound under current Good Manufacturing Practices (cGMP), ensuring the highest level of quality control and regulatory compliance.
Table 1: Representative Suppliers and Typical Purity Offerings
| Supplier Category | Example Suppliers | Typical Purity (Chemical) | Typical Purity (Enantiomeric) | Notes |
| Large Chemical Catalogs | Sigma-Aldrich, TCI, Santa Cruz Biotechnology | ≥95% to ≥98%[2][3] | Often not specified | Suitable for early-stage research and discovery. |
| Specialized Synthesis Labs | Chem-Impex, Aapptec | ≥98%[4][5] | Often >99% ee | May provide more extensive analytical data upon request. |
| Custom/cGMP Manufacturers | BOC Sciences | Custom specifications | Custom specifications | Required for clinical trial materials and commercial production. |
Decoding the Certificate of Analysis (CoA):
A CoA is a critical document that provides key information about the quality of a specific batch of material. When evaluating a CoA for this compound, researchers should look for:
-
Chemical Purity: Typically determined by HPLC or GC. A purity of ≥98% is recommended for most applications to minimize the impact of process-related impurities.
-
Enantiomeric Purity (ee): This is a critical parameter for a chiral molecule. It is determined by chiral HPLC. For stereospecific syntheses, an enantiomeric excess (ee) of >99% is often required.
-
Identity Confirmation: Data from techniques like ¹H NMR and Mass Spectrometry (MS) should be consistent with the structure of this compound.
-
Residual Solvents: The amount of residual solvents from the manufacturing process should be minimal.
-
Water Content: Determined by Karl Fischer (KF) titration.[6]
Section 2: Defining and Verifying Purity Standards
The purity of this compound is a multi-faceted parameter that includes chemical purity, enantiomeric purity, and the absence of other potential contaminants.
Chemical Purity: This refers to the percentage of the desired compound in the material. The most common method for determining chemical purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Enantiomeric Purity: This measures the excess of one enantiomer (in this case, the D-enantiomer) over the other. Chiral HPLC is the gold standard for determining enantiomeric excess.[8][] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation and quantification.[8] Polysaccharide-based and macrocyclic glycopeptide-based columns are commonly used for the chiral separation of Boc-protected compounds.[8][10]
Table 2: Typical Purity Specifications for this compound
| Parameter | Discovery/Preclinical | cGMP/Clinical | Typical Analytical Method |
| Appearance | White to off-white solid | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR, MS, FTIR |
| Chemical Purity | ≥98% | ≥99.0% | HPLC, GC |
| Enantiomeric Purity (ee) | ≥99% | ≥99.5% | Chiral HPLC |
| Water Content | Report value | ≤0.5% | Karl Fischer |
| Residual Solvents | Report value | Complies with ICH Q3C | GC-HS |
Section 3: Experimental Protocol for Purity Verification
It is often prudent for researchers to independently verify the purity of critical starting materials. The following is a representative HPLC method for determining the chemical and enantiomeric purity of this compound.
Protocol: Chiral HPLC Analysis of this compound
Objective: To determine the chemical and enantiomeric purity of a sample of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column such as Daicel CHIRALPAK® IC or a similar column is a good starting point.
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
This compound sample
-
Racemic Boc-Pyroglutaminol (for method development, if available)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). This ratio may need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability: If a racemic standard is available, inject it to confirm that the system can separate the D- and L-enantiomers. The resolution between the two peaks should be ≥ 1.5.
-
Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 210 nm.
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis:
-
Integrate the peak areas of both the D- and L-enantiomers.
-
Calculate the chemical purity by dividing the area of the main peak (D-enantiomer) by the total area of all peaks and multiplying by 100.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
-
Section 4: The Impact of Impurities
The presence of impurities in this compound can have significant downstream consequences.
-
Process-Related Impurities: Starting materials or by-products from the synthesis can lead to the formation of undesired side products in subsequent reactions, complicating purification and reducing yields.
-
Enantiomeric Impurity: The presence of the L-enantiomer can lead to the formation of diastereomeric products in a stereospecific synthesis. These diastereomers can be difficult to separate and may have different biological activities or toxicological profiles.[]
-
Pyroglutamic Acid Formation: Under certain conditions, the Boc-protecting group can be lost, leading to the formation of pyroglutamic acid. If this occurs at the N-terminus of a peptide, it can block sequencing and alter biological function.[11]
Workflow for Purity Assessment and Mitigation
Caption: A logical workflow for sourcing and verifying the purity of this compound.
Conclusion
The quality of this compound is a critical determinant of success in synthetic projects where it is used as a building block. A thorough understanding of the supplier landscape, coupled with a rigorous approach to purity verification through techniques like chiral HPLC, is essential for researchers, scientists, and drug development professionals. By implementing the principles and protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their research and development endeavors.
References
- Cenmed Enterprises. This compound. [Link]
- The Versatility of this compound in Chemical Synthesis. [Link]
- Wikipedia. Pyroglutamic acid. [Link]
- MDPI.
- Aapptec Peptides. Boc-Glutaminol [133565-42-1]. [Link]
- PubChem. 1-Boc-D-Pyroglutamic acid ethyl ester. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Boc-D-Pyroglutaminol in Modern Drug Discovery: A Technical Guide
Introduction: The Unseen Architect in Chiral Drug Design
In the intricate world of pharmaceutical development, the success of a drug candidate often hinges on the precise three-dimensional arrangement of its atoms. It is here, at the molecular level, that chiral building blocks play a pivotal role, acting as the architects of stereochemically defined therapeutics. Among these crucial components, Boc-D-Pyroglutaminol, a protected derivative of a cyclic amino acid, has emerged as a particularly valuable asset for medicinal chemists. Its rigid pyrrolidinone core, coupled with the strategic placement of a hydroxymethyl group and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of conformational constraint and synthetic versatility.
This guide provides an in-depth exploration of this compound, from its commercial availability and economic considerations to its synthesis and practical application in the laboratory. We will delve into the underlying principles that make this chiral synthon a powerful tool in the design of novel peptidomimetics and other complex molecular architectures, offering field-proven insights for researchers, scientists, and drug development professionals.
Commercial Availability and Pricing Landscape
The accessibility and cost of starting materials are critical considerations in any drug discovery program. This compound is commercially available from a range of suppliers, catering to both small-scale research and larger developmental needs. Pricing is influenced by factors such as purity, quantity, and the supplier's manufacturing scale. A representative overview of the current market is presented below.
| Supplier | Catalog Number | Purity | Quantity | Estimated Price (USD) |
| Fisher Scientific | CS-0154804-1G | Not Specified | 1 g | $33.87[1] |
| Cenmed Enterprises | C007B-072094 | >97% | 5 g | $172.81[2] |
| MySkinRecipes | 121104 | 97% | 250 mg | ~$18.00 (converted) |
| 1 g | ~$48.00 (converted) | |||
| 5 g | ~$185.00 (converted) | |||
| 25 g | ~$925.00 (converted) |
Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact suppliers directly for the most current pricing and bulk quantity discounts.
The precursor, Boc-D-pyroglutamic acid, is also readily available and may offer a more cost-effective route for laboratories equipped for chemical synthesis.[3]
The Synthetic Pathway: From Carboxylic Acid to Chiral Alcohol
The most common and direct route to this compound involves the reduction of its corresponding carboxylic acid, Boc-D-pyroglutamic acid. This transformation can be achieved with high fidelity using standard reducing agents. The causality behind this choice of precursor lies in its commercial availability and the well-established protocols for the selective reduction of carboxylic acids in the presence of the Boc protecting group and the lactam functionality.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reduction of Boc-D-pyroglutamic acid.
Materials:
-
Boc-D-pyroglutamic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-pyroglutamic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) (approximately 1.5-2.0 eq) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. This step neutralizes any remaining borane and should be performed with caution due to hydrogen gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white solid.
}
Synthesis workflow for this compound.
The Strategic Advantage of Chirality: Why 'D' Matters
The "D" configuration of this compound is not an arbitrary feature; it is a deliberate choice that imparts specific and advantageous properties in drug design. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] The use of a single, pure enantiomer like this compound is a cornerstone of modern, rational drug design, leading to more selective and safer medicines.[6]
The pyrrolidine scaffold, present in this compound, is a privileged structure in medicinal chemistry.[7] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a more defined interaction with biological targets. The D-configuration of pyroglutaminol can be strategically employed to:
-
Mimic Natural Peptides: In the design of peptidomimetics, the D-amino acid derivative can be used to induce specific secondary structures, such as beta-turns, which are crucial for biological activity.[8]
-
Enhance Metabolic Stability: Peptides and peptidomimetics containing D-amino acids are often more resistant to degradation by proteases, leading to a longer in vivo half-life.
-
Improve Receptor Binding Affinity: The specific stereochemistry can lead to a more complementary fit within the chiral binding pocket of a target receptor or enzyme, resulting in enhanced potency.
}
The role of this compound in drug discovery.
Application in Solid-Phase Peptide Synthesis (SPPS): A Practical Workflow
This compound is a valuable building block for the synthesis of peptides and peptidomimetics using the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). The following protocol provides a generalized workflow for its incorporation into a growing peptide chain.
Experimental Protocol: Incorporation of this compound into a Peptide Sequence
Objective: To couple this compound to a resin-bound peptide using manual Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in the synthesis vessel.
-
Boc Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating with a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and isopropanol, followed by DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM. Wash again with DCM to remove excess base.
-
Coupling:
-
In a separate vial, pre-activate this compound (3-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC) in DMF.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound represents more than just a chemical reagent; it is a testament to the power of stereochemistry in drug design. Its unique structural features, combined with its commercial availability, make it an invaluable tool for the synthesis of complex, chirally pure molecules. By understanding the principles behind its synthesis and application, and by leveraging its inherent stereochemical advantages, researchers can accelerate the discovery and development of novel therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview to empower scientists in harnessing the full potential of this versatile chiral building block.
References
- Cenmed Enterprises. This compound (C007B-072094).
- MySkinRecipes. This compound.
- Google Patents. Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. CN101407488B.
- Juniper Publishers. Role of Chirality in Drugs.
- Acta Pharma Reports. The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
- MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
- Stefanucci, A., Novellino, E., Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1813.
- Vedejs, E., & Daugulis, O. (1999). Aza-Baylis−Hillman Reactions of N-Boc-pyrrolidine. The Journal of Organic Chemistry, 64(24), 8898–8907.
- PubMed Central. Peptidomimetics, a synthetic tool of drug discovery.
Sources
- 1. Chemscene this compound 1g CS-0154804-1G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. cenmed.com [cenmed.com]
- 3. chemimpex.com [chemimpex.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Handling and Storage Protocols for Boc-D-Pyroglutaminol
This guide provides a comprehensive framework for the safe and effective handling and storage of Boc-D-Pyroglutaminol, a critical chiral building block in pharmaceutical research and development. As a compound valued for its role in creating structurally constrained peptides and peptidomimetics, maintaining its chemical integrity is paramount. This document moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.
Foundational Chemical Principles of this compound
To establish effective handling protocols, one must first understand the inherent chemical nature of this compound. The molecule consists of two key features that dictate its stability and reactivity: the pyroglutamate lactam ring and the tert-butyloxycarbonyl (Boc) protecting group .
-
The Pyroglutamate Ring: This five-membered lactam is a cyclic amide. It is generally stable under neutral and basic conditions. However, the amide bond can be susceptible to hydrolysis under strongly acidic conditions, which would result in the ring opening to form a glutamic acid derivative[1][2]. This inherent stability is a key reason for its use as a scaffold in synthesis.
-
The Boc Protecting Group: The Boc group is notoriously acid-labile[3][]. It is designed to be removed under moderate acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine for subsequent reactions[5][6]. This sensitivity is the primary driver for the stringent exclusion of acidic contaminants during storage and handling. Conversely, the Boc group is stable towards most nucleophiles and bases, allowing for selective reactions at other parts of a molecule[7].
The interplay of these two functional groups—a stable core with a highly acid-sensitive protecting group—forms the basis of the following protocols.
Core Storage Protocols: Ensuring Long-Term Integrity
The primary objective of proper storage is to prevent the degradation of the Boc group and maintain the compound's purity. Degradation typically manifests as the premature loss of the Boc group, leading to the unprotected pyroglutaminol, which can complicate subsequent synthetic steps and introduce impurities.
Recommended Storage Conditions
| Parameter | Short-Term (≤ 3 months) | Long-Term (> 3 months) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Lower temperatures significantly slow the rate of any potential degradation reactions. While stable at room temperature for shipping, prolonged storage at ambient temperatures is not advised[8]. |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) backfill | Minimizes exposure to atmospheric moisture and oxygen. The pyroglutamate moiety is not especially prone to oxidation, but this is a best practice for all high-purity reagents[9]. |
| Moisture | Store in a desiccator | Store in a desiccator; use parafilm on threads | This compound is hygroscopic. Absorbed moisture can facilitate slow hydrolysis of the Boc group, particularly if any acidic impurities are present. |
| Light | Protect from direct light (Amber vial) | Protect from direct light (Amber vial) | While not acutely light-sensitive, prolonged exposure to UV light can degrade organic molecules. Protection from light is a standard precaution. |
Logical Workflow for Storage Decision
The following diagram outlines the decision-making process for the appropriate storage of this compound upon receipt and during its lifecycle in the lab.
Caption: Decision workflow for storing this compound.
Handling Protocols: A Step-by-Step Guide
Safe and effective handling ensures both the integrity of the compound and the safety of the researcher. This compound is typically a white to off-white solid and should be handled with standard laboratory precautions for fine chemicals.
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated area or a fume hood. The minimum required PPE includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Weighing and Dispensing Protocol
The hygroscopic nature of the compound and the sensitivity of the Boc group are the primary concerns during handling.
-
Equilibration: Before opening, allow the container of this compound to warm to ambient temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform handling in a glove box under an inert atmosphere.
-
Dispensing: Open the container and quickly weigh the desired amount of solid into a clean, dry vessel. Minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing, purge the headspace of the original container with a gentle stream of dry argon or nitrogen.
-
Secure Closure: Reseal the container cap tightly. For long-term storage, wrap the cap and neck with parafilm to create a secondary moisture barrier.
-
Return to Storage: Immediately return the container to its appropriate storage condition (refrigerated or frozen) within a desiccator.
Chemical Incompatibilities and Hazard Management
Understanding what to avoid is as crucial as knowing the correct procedures.
-
Strong Acids: Avoid all contact with strong acids (e.g., HCl, H₂SO₄) and moderate acids (e.g., trifluoroacetic acid, formic acid) unless intentional deprotection is desired[3][6]. Vapors from nearby acid bottles can be sufficient to cause degradation over time.
-
Strong Oxidizing Agents: As with most organic compounds, avoid contact with strong oxidizing agents.
-
Reactive Electrophiles: The tert-butyl cation generated during Boc deprotection can react with nucleophilic sites on other molecules[3]. While this is primarily a concern during the deprotection reaction itself, it underscores the need to prevent inadvertent degradation.
In case of a spill, sweep up the solid material, taking care not to generate dust. Place it in a sealed container for proper chemical waste disposal. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and wipe clean.
Conclusion: A System for Reliability
The protocols outlined in this guide are designed to be a self-validating system rooted in the fundamental chemical properties of this compound. By understanding the acid-lability of the Boc group and the hygroscopic nature of the compound, researchers can intuitively grasp the necessity of a dry, cool, and inert storage environment. Adherence to these handling and storage procedures will ensure the compound's purity and integrity, leading to more reliable and reproducible results in the synthesis of novel therapeutics and other advanced chemical applications.
References
- Lactam ring stability of stereoisomers of 4-amino-substituted pyroglutamic acids in acidic medium.
- Pyroglutamic acid. Wikipedia.
- Certificate of Analysis - Boc-D-alaninol. MedchemExpress.com.
- Pyroglutamic acid: Throwing light on a lightly studied metabolite.
- Pyroglutamic Acid Peptides. Thieme Chemistry.
- Boc-L-Pyroglutaminol. ChemScene.
- Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal. PubMed.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Safety and handling precautions for Boc-D-Pyroglutaminol
An In-Depth Technical Guide to the Safe Handling of Boc-D-Pyroglutaminol for Research Professionals
This compound, with the systematic name tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, is a valuable chiral building block in synthetic organic chemistry and drug development.[1] Its structure incorporates a pyroglutamate ring, a primary alcohol, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is crucial as it masks the amine's reactivity, allowing for selective chemical transformations at other sites of the molecule.[1][2] Understanding its physical and chemical properties is the foundation for a robust safety assessment.
While specific experimental data for the D-enantiomer is not always available, the properties are analogous to its more commonly cited L-enantiomer, Boc-L-Pyroglutaminol. The primary difference between enantiomers lies in their optical rotation, not in their fundamental chemical reactivity or toxicological profiles.
Table 1: Physicochemical Properties of Boc-Pyroglutaminol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | Not available for D-enantiomer (81658-25-5 for L-enantiomer) | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3][4] |
| Appearance | White to off-white solid or powder | [5] |
| Boiling Point | ~370.9 °C at 760 mmHg (Predicted) | |
| Storage Temperature | Room Temperature; 2-8 °C recommended for long-term storage | [3][5] |
| Purity | Typically ≥95% |[3] |
Hazard Identification and Risk Assessment
This compound is not classified as acutely toxic, but like many fine chemical powders, it presents moderate hazards that require diligent control measures. The primary risks are associated with irritation upon contact or inhalation. The Globally Harmonized System (GHS) classifications, derived from data on analogous compounds, provide a clear framework for understanding these hazards.
Table 2: GHS Hazard Classification
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [6] |
| Signal Word | Warning | | |
A systematic risk assessment is mandatory before handling this compound. This process involves identifying the hazards, evaluating the potential for exposure based on the experimental protocol, and implementing appropriate control measures to mitigate risk.
Caption: A workflow for conducting a task-specific risk assessment.
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, exposure must be minimized through robust engineering and administrative controls. This is a core principle of laboratory safety.[7]
-
Engineering Controls : These are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood : All handling of solid this compound that may generate dust, such as weighing or aliquoting, must be performed inside a certified chemical fume hood.[8] This is the most critical control measure to prevent respiratory tract irritation.
-
Ventilation : The laboratory should have adequate general ventilation to dilute fugitive emissions.
-
-
Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : A detailed, written SOP for handling this compound should be available to all users.
-
Access Control : Limit access to storage and handling areas to trained and authorized personnel only.
-
Hygiene Practices : Prohibit eating, drinking, and chewing gum in the laboratory.[7][8] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating.[8]
-
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific tasks being performed and worn correctly at all times.[9][10]
-
Eye and Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[9][11] A face shield may be required in addition to goggles if there is a significant splash risk.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are mandatory.[12] Inspect gloves for tears or holes before each use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
Body Protection : A standard laboratory coat must be worn and fully fastened to protect against skin contact.[12]
Caption: A decision tree for selecting appropriate PPE.
Storage and Chemical Incompatibility
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.[5]
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Location | Store in a cool, dry, well-ventilated place. | Prevents degradation from heat and moisture.[9] |
| Container | Keep container tightly closed. | Prevents contamination and absorption of atmospheric moisture.[5][9] |
| Temperature | Room temperature is acceptable for short-term use. 2-8 °C is recommended for long-term stability. | Lower temperatures slow potential degradation pathways.[5] |
| Segregation | Store away from incompatible materials. | Prevents accidental hazardous reactions. |
Chemical Incompatibilities
-
Strong Oxidizing Agents : Contact can lead to vigorous, potentially explosive reactions.
-
Strong Acids : The Boc (tert-butoxycarbonyl) protecting group is designed to be labile under acidic conditions.[] Contact with strong acids will cleave the protecting group, releasing isobutylene and carbon dioxide, which can cause container pressurization. This reaction is often exothermic.
Protocol for Safe Weighing and Dissolving
This protocol outlines a self-validating workflow for a common laboratory procedure, integrating the safety principles discussed above.
-
Preparation :
-
Confirm the chemical fume hood is functioning correctly.
-
Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Gather all necessary equipment: spatula, weigh boat, vial, and the selected solvent.
-
Place a waste bag for contaminated disposables inside the fume hood.
-
-
Weighing :
-
Place the balance inside the fume hood or use an enclosure to minimize drafts and dust dispersal.
-
Carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating airborne dust by moving slowly and deliberately.
-
Securely close the stock bottle immediately after use.
-
-
Transfer and Dissolution :
-
Carefully transfer the weighed solid into the designated reaction vial or flask.
-
Add the solvent to the vial, pointing the opening away from your face.
-
If necessary, cap the vial and mix gently by swirling or using a magnetic stirrer. Avoid vigorous shaking that could create aerosols.
-
-
Cleanup :
-
Dispose of the used weigh boat, gloves, and any contaminated wipes into the designated hazardous waste container within the fume hood.[12]
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and then soap and water.
-
Wash hands thoroughly after removing PPE.
-
Emergency Procedures
In the event of an emergency, follow established laboratory protocols.
Spill Response
For a small solid spill:
-
Ensure the area is well-ventilated; keep others away.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12]
-
Carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[5][14] Do not create dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[12]
-
Collect all cleaning materials as hazardous waste.
First Aid Measures
Table 4: First Aid Response by Exposure Route
| Exposure Route | Action | Source(s) |
|---|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][9] |
| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [6][9] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9][14][15]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[10][12]
-
Waste Segregation :
-
Solid Waste : Collect unused compound and contaminated disposables (gloves, weigh paper, etc.) in a clearly labeled, sealed hazardous waste container.[12]
-
Liquid Waste : Collect solutions in a dedicated, labeled hazardous liquid waste container. Indicate all components and their approximate concentrations.[12]
-
Empty Containers : Empty stock bottles should be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol); the rinsate must be collected as hazardous liquid waste.[10]
-
-
Disposal :
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet.
- Chem-Impex. (n.d.). Boc-D-pyroglutamic acid.
- PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
- Angene Chemical. (2021, May 1). 3-N-Boc-aminopyrrolidine Safety Data Sheet.
- ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis.
- PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-.
- Texas A&M University-San Antonio. (2020, February 19). Laboratory Safety Program Guideline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. angenechemical.com [angenechemical.com]
- 7. resources.tamusa.edu [resources.tamusa.edu]
- 8. pozescaf.com [pozescaf.com]
- 9. fishersci.fi [fishersci.fi]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. fishersci.ca [fishersci.ca]
The Chiral Architect: Boc-D-Pyroglutaminol as a Cornerstone in the Synthesis of Novel Heterocycles
Introduction: Beyond a Building Block, a Blueprint for Complexity
In the intricate world of pharmaceutical and materials science, the quest for novel molecular architectures with precisely defined three-dimensional arrangements is paramount. Among the arsenal of chiral starting materials available to the synthetic chemist, Boc-D-pyroglutaminol, a derivative of D-pyroglutamic acid, has emerged as a particularly versatile and powerful scaffold. Its rigid pyrrolidinone core, coupled with the synthetically tractable hydroxymethyl group and the Boc-protected amine, provides a unique combination of stereochemical control and functional handles for the construction of a diverse array of complex heterocyclic systems. This guide delves into the strategic application of this compound in the synthesis of novel heterocycles, offering insights into the causality of experimental design and providing a framework for the rational construction of bioactive molecules.
The significance of the pyroglutamic acid framework is well-established in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The inherent chirality of this compound makes it an invaluable tool in asymmetric synthesis, enabling chemists to construct complex molecules with defined stereochemistry, a critical factor in determining the biological activity and material properties of the final product.[] This guide will explore how the unique structural features of this compound are exploited to direct the formation of new heterocyclic rings, leading to the creation of innovative molecular entities with potential applications in drug discovery and beyond.
Core Principles: Leveraging Stereochemistry and Functionality
The synthetic utility of this compound is rooted in two key features: the innate chirality of the pyroglutamate core and the presence of two distinct functional groups—the protected amine and the primary alcohol. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, allowing for selective transformations at other positions of the molecule while preventing unwanted side reactions. This protection is readily removed under acidic conditions, providing a gateway for further functionalization.
The hydroxymethyl group is the primary site for elaboration into new heterocyclic structures. Its conversion into various functionalities, such as aldehydes, halides, or tosylates, opens up a plethora of synthetic possibilities for intramolecular cyclization reactions. Furthermore, the lactam carbonyl within the pyroglutaminone ring can be manipulated, offering another avenue for ring modification and expansion.
Strategic Applications in Heterocyclic Synthesis
The true potential of this compound is realized in its application to construct a variety of heterocyclic systems, including fused, spirocyclic, and bridged architectures. The following sections will detail specific synthetic strategies, underscoring the rationale behind the chosen methodologies.
Synthesis of Fused Bicyclic Heterocycles: Crafting Conformationally Constrained Scaffolds
The rigid structure of this compound makes it an excellent starting point for the synthesis of conformationally constrained bicyclic lactams. These structures are of significant interest as they can serve as mimics of peptide turns or as scaffolds for presenting pharmacophoric elements in a defined spatial orientation.
A common strategy involves the functionalization of the hydroxymethyl group to introduce a reactive tether, followed by an intramolecular cyclization. For instance, conversion of the alcohol to a leaving group allows for intramolecular N-alkylation to form indolizidine and pyrrolizidine alkaloid cores, which are prevalent in numerous natural products with a wide range of biological activities.[3]
Experimental Protocol: Synthesis of a Bicyclic Lactam Precursor
-
Oxidation of this compound: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding aldehyde.
-
Wittig Reaction: To a suspension of (3-bromopropyl)triphenylphosphonium bromide (1.1 eq) in tetrahydrofuran (THF), add n-butyllithium (1.1 eq) at 0 °C and stir for 30 minutes. Cool the resulting ylide solution to -78 °C and add a solution of the aldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography to afford the olefin.
-
Intramolecular Cyclization: Subject the olefin to conditions for intramolecular cyclization, such as a Heck reaction or an N-alkylation, to form the desired bicyclic lactam.
The choice of a Wittig reagent with a three-carbon chain is a deliberate step to enable the formation of a six-membered ring upon cyclization, leading to an indolizidine core. The stereochemistry of the pyroglutaminol starting material directly influences the stereochemical outcome of the newly formed stereocenters in the bicyclic product.
Spirocyclic Heterocycles via [3+2] Cycloaddition Reactions
Spirooxindoles are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[4][5] A powerful method for their construction is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. This compound, after conversion to a suitable precursor, can serve as a chiral source for the generation of the azomethine ylide, thereby controlling the stereochemistry of the resulting spiro-pyrrolidine ring.
For instance, the aldehyde derived from this compound can be condensed with an amino acid, such as sarcosine, to generate an azomethine ylide in situ. The subsequent reaction of this ylide with an electron-deficient alkene, like an isatin-derived methyleneindolinone, leads to the diastereoselective formation of a spiro[pyrrolidine-3,3'-oxindole] derivative.
Diagram: Synthesis of Spirooxindoles
Caption: Synthetic pathway to spirooxindoles from this compound.
Multicomponent Reactions for the Synthesis of Complex Piperidines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step.[6] The functional groups of this compound can be leveraged to participate in such reactions, leading to the rapid assembly of diverse heterocyclic scaffolds.
For example, the aldehyde derived from this compound can be employed in a Passerini or Ugi reaction. In a Ugi four-component reaction, the aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide adduct. Subsequent transformations of this adduct can lead to the formation of highly substituted piperidine derivatives, a structural motif prevalent in many pharmaceuticals.[7]
Table: Representative Multicomponent Reactions
| Reaction Name | Reactants | Product Type |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |
Conclusion: A Versatile Tool for Future Drug Discovery
This compound has proven to be a cornerstone in the stereoselective synthesis of a wide range of novel heterocycles. Its inherent chirality, coupled with its versatile functional handles, provides a robust platform for the construction of complex molecular architectures. The ability to direct the formation of fused, spirocyclic, and highly substituted heterocyclic systems underscores its importance as a chiral building block in modern organic synthesis. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the strategic application of this compound is poised to play an increasingly vital role in the development of the next generation of innovative molecules.
References
- ASYMMETRIC SYNTHESIS OF PYROGLUTAMIC ACIDS via Ni(II) COMPLEX METHODOLOGY. (2023). Chemistry of Heterocyclic Compounds, 59(6/7). [Link]
- Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]
- Pandey, S. K., & Kumar, R. (2015). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 5(10), 7139-7171. [Link]
- Couty, F., Evano, G., & Rabasso, N. (2011). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality, 23(9), 730-735. [Link]
- Zlotin, S. G., & Kochetkov, K. A. (2019). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry, 17(8), 2039-2061. [Link]
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Bhat, C. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemistryOpen, 4(2), 192-196. [Link]
- Barakat, A., Al-Majid, A. M., Al-Otaibi, B., Mabkhot, Y. N., & Ghabbour, H. A. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link]
- Wolfe, J. P., & Rossi, S. (2011). Synthesis of Polycyclic Nitrogen Heterocycles via Cascade Pd-Catalyzed Alkene Carboamination/Diels-Alder Reactions. Organic letters, 13(15), 4068-4071. [Link]
- Laschat, S., & Kunz, H. (1992). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition in English, 31(11), 1475-1477. [Link]
- Barakat, A., Al-Majid, A. M., Al-Otaibi, B., Mabkhot, Y. N., & Ghabbour, H. A. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 13(23), 15617-15627. [Link]
- Al-Warhi, T., Al-Majid, A. M., Barakat, A., Mabkhot, Y. N., & Ghabbour, H. A. (2020). Cascade reactions involving aromatic N-heterocycles: C-N bond formation as key-step towards the synthesis of N-fused polycyclic heterocycles. Molecules, 25(21), 5038. [Link]
- Zlotin, S. G., & Kochetkov, K. A. (2019). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael-Aldol Reactions. The Journal of Organic Chemistry, 84(15), 9475-9483. [Link]
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Kumar, A., & Kumar, V. (2017). Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles. Organic & Biomolecular Chemistry, 15(46), 9795-9818. [Link]
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (2018). Asian Journal of Research in Chemistry, 11(4), 834. [Link]
- Barakat, A., Al-Majid, A. M., Al-Otaibi, B., Mabkhot, Y. N., & Ghabbour, H. A. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. [Link]
- Wolfe, J. P., & Rossi, S. (2011). Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic letters, 13(15), 4068-4071. [Link]
- Bhat, C. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemistryOpen, 4(2), 192-196. [Link]
- France, S. P., & Turner, N. J. (2018). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones.
- Wang, J., & Ganesan, A. (2011). PASE Synthesis of Pyrrolidine-Containing Heterocycles Through [3+2] Cycloaddition-Initiated Reactions. Current Organic Chemistry, 15(2), 238-253. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold | MDPI [mdpi.com]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boc-D-Pyroglutaminol in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Value of Pyroglutaminol in Peptide Synthesis
In the landscape of therapeutic peptide and peptidomimetic development, the incorporation of non-proteinogenic amino acids and their derivatives is a cornerstone strategy for enhancing biological activity, metabolic stability, and cell permeability. Boc-D-Pyroglutaminol, a chiral cyclic amino alcohol, represents a valuable building block in this endeavor. Its rigid pyroglutaminone core can impart conformational constraint to a peptide backbone, a feature often associated with improved receptor binding affinity and selectivity. Furthermore, the terminal hydroxyl group offers a unique handle for further chemical modification or for mimicking the C-terminal carboxylate of a native peptide, while the pyroglutamate structure itself provides resistance to aminopeptidase degradation.[1]
This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), with a focus on the Boc/Bzl protection strategy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and address common challenges to ensure a high rate of success for researchers, scientists, and drug development professionals.
Chemical Properties and Strategic Considerations
This compound presents a unique set of chemical functionalities that must be considered during SPPS. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the secondary amine within the pyroglutamate ring, which is readily removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[2][3] The primary hydroxyl group, however, is nucleophilic and can undergo undesired side reactions, such as O-acylation, during subsequent amino acid couplings if left unprotected.[4] Therefore, the strategic incorporation of this compound typically occurs as the final residue in a peptide sequence, or its hydroxyl group must be either activated for coupling to the resin or protected if internal incorporation is desired.
This guide will focus on the most common application: the incorporation of this compound at the C-terminus of a peptide, effectively creating a peptide alcohol. This is often achieved by coupling the pre-formed this compound to the fully assembled, resin-bound peptide.
Core Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the solid-phase synthesis of a peptide C-terminally modified with this compound.
Caption: Workflow for Boc-SPPS and C-terminal modification with this compound.
Detailed Protocols
Protocol 1: Standard Boc-SPPS Peptide Chain Elongation
This protocol describes the manual synthesis of a peptide on a 0.25 mmol scale using a standard Boc/Bzl strategy.
Materials:
-
Resin: Merrifield or PAM resin pre-loaded with the first C-terminal amino acid (if a peptide acid is desired before modification) or an appropriate resin for direct attachment.
-
Boc-protected amino acids with benzyl-type side-chain protection.
-
Dichloromethane (DCM), peptide synthesis grade.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Isopropanol (IPA).
-
Trifluoroacetic acid (TFA).
-
N,N-Diisopropylethylamine (DIEA).
-
Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Kaiser test kit.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) and agitate for 2 minutes.
-
Drain the solution and add a fresh 50% TFA in DCM solution (10 mL) and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DMF (3 x 10 mL).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF (10 mL) and agitate for 2 minutes. Repeat this step once.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (1.0 mmol, 4 equivalents) and HBTU (1.0 mmol, 4 equivalents) in a minimal amount of DMF (approx. 4-5 mL).
-
Add DIEA (2.0 mmol, 8 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring and Repetition:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Protocol 2: C-Terminal Coupling of this compound via Mitsunobu Reaction
This protocol details the coupling of this compound to the N-terminus of the fully assembled, resin-bound peptide. This is an unconventional approach to create a C-terminal alcohol mimic. A more standard approach would be to synthesize the peptide and then couple the pyroglutaminol in solution phase after cleavage. However, for a fully solid-phase approach, the following can be attempted. A more direct solid-phase route to a C-terminal peptide alcohol involves starting with a specialized linker or a different synthetic strategy altogether.
Rationale for Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters and ethers, under mild, neutral conditions.[5][6] In the context of SPPS, it can be used to form an ether linkage between the hydroxyl group of this compound and a suitable functional group on the resin or the peptide. A more common application would be to attach the pyroglutaminol to a linker on the resin at the beginning of the synthesis. For end-stage modification, coupling to a side-chain carboxylate (e.g., Asp or Glu) is more feasible. For the purpose of this guide, we will outline a general procedure for a Mitsunobu reaction on a solid support.
Materials:
-
Resin-bound peptide with a terminal free amine.
-
This compound.
-
Triphenylphosphine (PPh₃).
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).
-
Anhydrous Tetrahydrofuran (THF).
Procedure:
-
Final Deprotection: Perform the final N-terminal Boc deprotection of the resin-bound peptide as described in Protocol 1, Step 2.
-
Resin Preparation: Wash the deprotected peptide-resin extensively with anhydrous THF (5 x 10 mL) to ensure no residual water is present.
-
Mitsunobu Coupling:
-
In a separate flask, dissolve this compound (1.0 mmol, 4 equivalents) and PPh₃ (1.0 mmol, 4 equivalents) in anhydrous THF (5 mL).
-
Add this solution to the resin-bound peptide.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly add DIAD (1.0 mmol, 4 equivalents) dropwise to the reaction mixture with gentle agitation.
-
Allow the reaction to slowly warm to room temperature and agitate for 12-24 hours.
-
-
Washing:
-
Drain the reaction mixture and wash the resin thoroughly with THF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Important Note: The success of a solid-phase Mitsunobu reaction can be highly variable and sequence-dependent. Careful monitoring and optimization are crucial.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.
Materials:
-
Dried peptide-resin.
-
Anisole (scavenger).
-
Anhydrous hydrogen fluoride (HF).
-
Cold diethyl ether.
-
Acetonitrile.
-
Water.
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (1 mL per 100 mg of resin).
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by a stream of nitrogen gas.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups. The crude peptide will precipitate.
-
Extraction and Lyophilization: Extract the peptide from the resin with a suitable solvent, such as a mixture of acetonitrile and water. Lyophilize the aqueous solution to obtain the crude peptide powder.
Quantitative Data Summary
| Parameter | Typical Value/Range | Rationale and Key Considerations |
| Resin Loading | 0.2 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides to minimize steric hindrance and improve reaction kinetics. |
| Amino Acid Excess | 3 - 5 equivalents | A molar excess of the incoming amino acid and coupling reagents is used to drive the coupling reaction to completion. |
| Coupling Reagent Excess | 3 - 5 equivalents | Ensures efficient activation of the amino acid carboxyl group. |
| Base (DIEA) Excess | 6 - 10 equivalents | Neutralizes the protonated N-terminus and facilitates the coupling reaction. |
| Boc Deprotection Time | 20 - 30 minutes | Sufficient time to ensure complete removal of the Boc group. Incomplete deprotection leads to deletion sequences. |
| Coupling Time | 1 - 4 hours | Sequence-dependent. Sterically hindered amino acids may require longer coupling times or double coupling. |
| Mitsunobu Reagent Excess | 4 - 5 equivalents | Higher excess is often required for solid-phase reactions to overcome kinetic limitations. |
| HF Cleavage Time | 1 - 2 hours at 0°C | Balances complete deprotection with minimizing acid-catalyzed side reactions. |
Best Practices and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the coupling amino acid or the resin-bound peptide.- Aggregation of the peptide chain on the resin.[7] | - Recouple: Repeat the coupling step with fresh reagents.- Change Coupling Reagent: Use a more potent activating agent like HATU or PyBOP.- Increase Reaction Time/Temperature: Prolong the coupling time or gently warm the reaction (use with caution as it can increase racemization).- Solvent Disruption: Add a small amount of a chaotropic agent or switch to a more polar solvent like NMP to disrupt aggregation. |
| Side Reaction: O-acylation of Pyroglutaminol | Unprotected hydroxyl group of pyroglutaminol reacting with activated amino acids in subsequent coupling steps. | - Incorporate Last: Add this compound as the final residue in the synthesis.- Orthogonal Protection: If internal incorporation is necessary, protect the hydroxyl group with a group that is stable to Boc-SPPS conditions but can be removed selectively (e.g., a silyl ether).[8][9] |
| Side Reaction: Pyroglutamic Acid Formation | Not directly applicable to pyroglutaminol, but a common side reaction with N-terminal glutamine, which can cyclize under acidic or basic conditions.[10][11] | - Direct Incorporation: Use pre-formed pyroglutamic acid derivatives instead of relying on in-situ cyclization of glutamine. |
| Low Yield After Cleavage | - Incomplete cleavage from the resin.- Adsorption of the peptide to the resin.- Degradation of the peptide during cleavage. | - Optimize Cleavage: Ensure sufficient time and HF volume for cleavage.- Thorough Extraction: Use multiple extractions with appropriate solvents (e.g., aqueous acetonitrile, dilute acetic acid) to recover the peptide from the resin.- Use of Scavengers: Employ a cocktail of scavengers during HF cleavage to prevent degradation of sensitive residues. |
Visualization of Key Chemical Structures
The following diagrams depict the key molecules involved in the synthesis.
Caption: Key chemical structures in the synthesis of a peptide-pyroglutaminol conjugate.
Conclusion
The incorporation of this compound into synthetic peptides is a valuable strategy for modulating their pharmacological properties. While presenting unique challenges, particularly related to the management of its hydroxyl functionality, the protocols and troubleshooting guide presented here provide a robust framework for its successful application in solid-phase peptide synthesis. Careful planning of the synthetic route, including the choice of protection strategy and coupling methodology, is paramount. The Mitsunobu reaction offers a viable, albeit challenging, option for the direct coupling of this amino alcohol in a solid-phase context. As with any advanced peptide synthesis, in-process monitoring and post-synthesis analysis are critical to ensuring the identity and purity of the final product.
References
- Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis.
- Houben-Weyl. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved from a source providing access to this chemical encyclopedia.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Hashimoto, T., et al. (2006). Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. Chemical & Pharmaceutical Bulletin, 54(6), 827-31.
- Di Gioia, S., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Hsieh, K. H., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8.
- Hashimoto, T., et al. (n.d.). Hydrolytic cleavage of pyroglutamyl-peptide bond. I. The susceptibility of pyroglutamyl-peptide bond to dilute hydrochloric acid. PubMed.
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- The Versatility of this compound in Chemical Synthesis. (n.d.).
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Metzger, H., et al. (1985). TRH analogue with C-terminal thioamide group. Synthesis, receptor binding, TSH-releasing activity and alpha-MSH-releasing activity. Experientia, 41(12), 1576-7.
- Semantic Scholar. (n.d.). Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Khadse, S. (n.d.). Mitsunobu Reaction.
- Chandrudu, S., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.).
- Abdildinova, A., & Tadesse, S. (n.d.).
- ResearchGate. (2020). SPPS: peptide failure to elongate?
- Suzuki, Y., et al. (1999). Quantitative analysis of pyroglutamic acid in peptides. Journal of Agricultural and Food Chemistry, 47(8), 3248-51.
- Hoffmann, R., & Zepp, C. M. (n.d.). Synthesis of peptidomimetics using a polymer-bound Boc-linker. PubMed.
- Martini, F., et al. (1985). Assay of Pyroglutamyl Aminopeptidase by High-Performance Liquid Chromatography and Its Use in Peptide Sequencing. Peptides, 6 Suppl 3, 103-5.
- ResearchGate. (n.d.). Synthesis and biological activity of thyrotropin-releasing hormone (TRH) analogues.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Bera, S., et al. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic Letters.
- VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES.
- Albericio, F., et al. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. (n.d.).
- ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.).
- Total Synthesis of Acanthodoral Using a Rearrangement Str
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. biosynth.com [biosynth.com]
- 10. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 11. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Boc-D-Pyroglutaminol in the Synthesis of Peptide Drugs: A Technical Guide
Introduction: The Strategic Value of Chiral Scaffolds in Peptide Drug Design
In the landscape of modern pharmaceutical development, the precise three-dimensional architecture of a therapeutic agent is paramount to its efficacy and safety. This is particularly true for peptide-based drugs, where biological activity is intrinsically linked to stereochemistry. Chiral building blocks—enantiomerically pure molecules used as starting materials—are therefore indispensable tools for constructing stereochemically defined pharmaceuticals.[1][2] Among these, (R)-tert-Butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, commonly known as Boc-D-Pyroglutaminol, has emerged as a highly valuable intermediate.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of peptide drugs and peptidomimetics. We will delve into the causality behind its use, present detailed experimental protocols for its incorporation, and discuss its role in creating structurally novel and potent therapeutic candidates.
Core Attributes of this compound
This compound is a derivative of D-pyroglutamic acid, a cyclic amino acid. Its utility in synthesis is underpinned by several key structural features:
-
Defined Stereochemistry: The fixed (R)-configuration at the C2 position provides a crucial chiral center, enabling the synthesis of enantiomerically pure final products. This is critical as different enantiomers of a drug can have vastly different, and sometimes deleterious, biological effects.
-
Conformationally Constrained Scaffold: The rigid pyrrolidinone ring serves as a constrained scaffold.[1] Incorporating this structure into a peptide backbone can lock it into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Orthogonal Protection: The molecule features two key functional groups with distinct chemical liabilities. The amine is protected by a tert-butyloxycarbonyl (Boc) group, which is labile under acidic conditions (e.g., trifluoroacetic acid, TFA). The primary alcohol offers a site for modification through reactions that are typically orthogonal to standard peptide synthesis chemistries. This dual functionality allows for selective and controlled synthetic manipulations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄ | ChemScene |
| Molecular Weight | 215.25 g/mol | ChemScene |
| Appearance | White to off-white solid | --- |
| Purity | Typically ≥95% | ChemScene |
| Storage | Room temperature | ChemScene |
Application in Peptidomimetic Synthesis: Crafting Novel Scaffolds
While the carboxylic acid of pyroglutamic acid is commonly used to form amide bonds in traditional peptide synthesis, the hydroxyl group of this compound opens avenues for creating non-peptidic linkages, leading to the formation of peptidomimetics.[3] These are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation.
One of the most powerful methods for leveraging the hydroxyl group of this compound is the Mitsunobu reaction .[4] This reaction allows for the nucleophilic substitution of the alcohol with complete inversion of stereochemistry, providing a route to various derivatives.[4]
Conceptual Application: Synthesis of a Thioether-Linked Peptidomimetic
A key application of this compound is in the synthesis of peptidomimetics where a native amide bond is replaced by a more stable thioether linkage. This modification can significantly enhance the in-vivo half-life of a peptide-based drug.
The workflow involves activating the hydroxyl group of this compound and reacting it with a thiol-containing residue.
Caption: Workflow for thioether-linked peptidomimetic synthesis.
Detailed Protocol: Synthesis of a Pyroglutaminol-Cysteine Peptidomimetic Precursor via Mitsunobu Reaction
This protocol describes the synthesis of a key intermediate where this compound is linked to an N-acetyl-L-cysteine methyl ester via a thioether bond. This building block can then be deprotected and incorporated into a larger peptide sequence.
Materials and Reagents:
-
This compound
-
N-acetyl-L-cysteine methyl ester
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), N-acetyl-L-cysteine methyl ester (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Mitsunobu Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Causality: The slow addition of DIAD is crucial to control the exothermic reaction and prevent the formation of side products. The PPh₃ and DIAD form a reactive phosphonium salt intermediate which then activates the hydroxyl group of the pyroglutaminol.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a few milliliters of water.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Self-Validation: The wash with NaHCO₃ removes any unreacted acidic components. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure thioether-linked product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation into Peptide Synthesis
Once the this compound-derived building block is synthesized, it can be incorporated into a peptide chain using standard Solid Phase Peptide Synthesis (SPPS) protocols.
Caption: General workflow for SPPS incorporation.
Protocol: Boc Deprotection and Coupling
-
Boc Deprotection of the Building Block:
-
Dissolve the purified thioether-linked building block in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) and stir at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Co-evaporate with toluene under reduced pressure to remove excess TFA, yielding the TFA salt of the free amine.
-
-
Coupling to Resin-Bound Peptide:
-
Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve the deprotected building block (1.5-2.0 eq) and a coupling agent such as HBTU (1.5-2.0 eq) in DMF.
-
Add a base, typically diisopropylethylamine (DIEA) (3.0-4.0 eq), to the solution to neutralize the TFA salt and activate the coupling agent.
-
Add the activated building block solution to the resin and shake at room temperature for 1-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., the Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block that extends beyond the conventional role of amino acids in peptide synthesis. Its unique combination of a rigid, stereodefined scaffold and an orthogonally protected primary alcohol allows for the creation of innovative peptidomimetics with potentially enhanced therapeutic properties. The ability to form stable, non-amide linkages, such as the thioether bond demonstrated here, addresses one of the key challenges in peptide drug development: metabolic instability. As the demand for more potent and durable peptide-based therapeutics grows, the strategic application of specialized building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- Monfregola, L., Leone, M., Calce, E., & De Luca, S. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. Organic Letters, 14(7), 1664-7.
- Wheeler, D. R., et al. (2011). COMBINATORIAL SYNTHESIS OF PEPTIDOMIMETICS USING DIGITAL MICROFLUIDICS. 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
- Sajoto, T. (1998). Applications of the Mitsunobu reaction in peptide chemistry. Journal of Peptide Science, 4(1), 1-14.
- AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
Sources
Application Note: Boc-D-Pyroglutaminol as a Versatile Chiral Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract: In the landscape of modern pharmaceutical development, the stereoselective synthesis of complex APIs is paramount.[1] Chiral building blocks are indispensable tools that enable the efficient construction of enantiomerically pure drug molecules, directly impacting their efficacy and safety.[2][] This guide focuses on Boc-D-pyroglutaminol, a protected amino acid derivative, highlighting its strategic role as a versatile chiral intermediate.[4] We will explore its core physicochemical properties, detail key synthetic transformations, and provide validated, step-by-step protocols for its conversion into advanced intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their API synthesis workflows.
Core Properties and Strategic Advantages of this compound
This compound, chemically known as tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, is a valuable chiral building block due to its unique structural features.[4] The molecule incorporates a rigid pyrrolidinone ring that preserves stereochemical integrity, a crucial primary alcohol for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group for controlled, sequential reactions.
The Boc group provides robust protection for the ring nitrogen under a wide range of reaction conditions, yet it can be cleanly removed under specific acidic conditions (e.g., using trifluoroacetic acid, TFA), allowing for selective deprotection and subsequent elaboration of the molecular scaffold.[1][5][6] This combination of a stable chiral core and orthogonal protecting group strategy makes this compound an ideal starting material for multi-step syntheses of complex and biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 128811-37-0 | [7] |
| Molecular Formula | C₁₀H₁₇NO₄ | [8][9] |
| Molecular Weight | 215.25 g/mol | [8][9] |
| Appearance | White to off-white solid/powder | [10] |
| Purity | Typically ≥97% | [7] |
| Synonym(s) | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | [8] |
Key Synthetic Transformations and Pharmaceutical Applications
The utility of this compound is demonstrated through its conversion into other high-value chiral intermediates, particularly functionalized pyrrolidines. The pyrrolidine scaffold is a core motif in numerous pharmacologically active compounds, including anticonvulsants, immunomodulators, and neurokinin-1 (NK1) receptor antagonists.[11][12]
Fundamental Transformation: Reduction to N-Boc-D-prolinol
A primary and highly valuable transformation of this compound is the reduction of its lactam carbonyl group to yield N-Boc-D-prolinol. This conversion opens a direct synthetic route to a wide array of D-prolinol-derived organocatalysts and pharmaceutical intermediates.[13] The resulting prolinol retains the crucial stereocenter and introduces a secondary amine (after Boc deprotection) that is central to the bioactivity of many APIs.
Caption: Workflow for the reduction of this compound.
Protocol 1: Synthesis of tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-D-prolinol)
This protocol describes the reduction of the lactam functionality in this compound. The choice of reducing agent is critical; while strong hydrides like LiAlH₄ are effective, a milder and often more selective approach involves borane complexes or sodium borohydride in the presence of a Lewis acid.
-
Expert Rationale: The lactam carbonyl is less reactive than a ketone or aldehyde. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can achieve this transformation but may have poor functional group tolerance. The use of Sodium Borohydride (NaBH₄) often requires an activating agent, such as a Lewis acid, to enhance its reducing power sufficiently for the amide bond. This protocol provides a general framework that should be optimized based on available reagents and safety infrastructure.
Materials:
-
This compound (1.0 eq.)
-
Reducing agent (e.g., Borane-tetrahydrofuran complex (BH₃·THF), 2.0-3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the hydride reagent.
-
Addition of Reducing Agent: Add the borane-THF solution (2.0-3.0 eq.) dropwise to the stirred solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The product, N-Boc-D-prolinol, should have a different Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Boc-D-prolinol by flash column chromatography on silica gel to yield the final product as a colorless oil or white solid.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonist Scaffolds
The tachykinin neurokinin-1 (NK1) receptor is a significant target in pharmaceutical research for the treatment of depression, anxiety, and chemotherapy-induced nausea.[5][14] Many potent NK1 receptor antagonists are complex molecules that incorporate chiral pyrrolidine or piperidine cores. This compound serves as an excellent starting point for constructing these scaffolds, ensuring the correct stereochemistry is installed early in the synthetic sequence. The synthesis often involves the reduction to the corresponding prolinol (as in Protocol 1), followed by further functionalization.
Caption: General synthetic logic for NK1 antagonist precursors.
Protocol 2: Boc Deprotection of a Pyrrolidine Intermediate
A common step in the synthesis of peptide-like molecules and many APIs is the removal of the Boc protecting group to liberate a free amine, which is then available for coupling reactions.[14] This protocol is based on standard procedures using trifluoroacetic acid (TFA).[5]
-
Expert Rationale: The Boc group is designed to be labile under acidic conditions. TFA is highly effective for this purpose, as it protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, and the protonated amine. The reaction is typically fast and clean. The use of a water co-solvent can help scavenge the reactive tert-butyl cation that is formed.
Materials:
-
N-Boc protected pyrrolidine intermediate (1.0 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Acetonitrile
-
Deionized Water
-
Rotary evaporator
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc protected intermediate (1.0 eq.) in a suitable solvent such as DCM or a mixture of acetonitrile and water. A common mixture is 95:5 TFA:water or a solution of the starting material in a 4:1 mixture of acetonitrile and a TFA/water solution.[5]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring (Self-Validation): The reaction can be monitored by TLC, where the product (the TFA salt of the amine) will have a much lower Rf and may streak compared to the non-polar Boc-protected starting material. Mass spectrometry can also confirm the loss of the Boc group (a decrease of 100.12 Da).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and solvent.
-
Isolation: The crude product is obtained as a TFA salt. It can often be used directly in the next step (e.g., an amide coupling) after co-evaporation with a solvent like toluene to remove residual TFA. If necessary, the free amine can be obtained by neutralizing the TFA salt with a suitable base.
Summary and Outlook
This compound is a powerful and versatile chiral building block for modern pharmaceutical synthesis.[1][4] Its inherent stereochemistry, conformationally rigid scaffold, and the presence of an orthogonal Boc protecting group provide chemists with a reliable tool for the efficient and stereocontrolled synthesis of complex and biologically important molecules.[1] The protocols detailed herein for its reduction to N-Boc-D-prolinol and subsequent deprotection represent fundamental, field-proven workflows that unlock access to a wide range of advanced API intermediates, particularly within the domain of neurokinin receptor antagonists and other pyrrolidine-containing therapeutics.
References
- ChemScene. Boc-L-Pyroglutaminol.
- The Versatility of this compound in Chemical Synthesis.
- The Strategic Role of Boc-Pyr-OtBu as a Chiral Building Block in Modern Drug Discovery. Benchchem.
- This compound (C007B-072094). Cenmed Enterprises.
- Boc-L-Pyroglutaminol | CAS 81658-25-5. Santa Cruz Biotechnology.
- Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central.
- Boc-D-pyroglutamic acid. Chem-Impex.
- A process for the synthesis of 3-hydroxy-gamma-butyrolactone.
- Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. PubMed.
- Application Notes: N-Boc-D-proline as a Chiral Building Block for Asymmetric C
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- Synthesis of chiral building blocks for use in drug discovery. PubMed.
- Application Notes and Protocols: N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organoc
- Chiral Intermedi
- Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists. PubMed.
- Precision Chiral Building Block Synthesis. BOC Sciences.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cenmed.com [cenmed.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for Coupling Boc-D-Pyroglutaminol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Incorporating structurally unique amino acid derivatives is a critical strategy in modern peptide-based drug development. D-Pyroglutaminol, a constrained cyclic amino alcohol, offers significant potential for creating peptides with enhanced conformational stability and resistance to enzymatic degradation. This application note provides a comprehensive, step-by-step guide for the efficient coupling of its N-terminally protected form, Boc-D-Pyroglutaminol, in solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, strategic reagent selection, a detailed experimental protocol with built-in validation checkpoints, and a thorough troubleshooting guide. This document is designed to equip researchers with the technical expertise and field-proven insights necessary to successfully integrate this valuable building block into their synthetic workflows.
Introduction: The Significance of Pyroglutaminol Moieties
Pyroglutamic acid (pGlu) is a naturally occurring lactam of glutamic acid frequently found at the N-terminus of peptides, such as Thyrotropin-Releasing Hormone (TRH).[1] This cyclic structure confers remarkable stability against aminopeptidases, thereby extending the biological half-life of the peptide.[1] The alcohol analogue, pyroglutaminol, introduces a chiral hydroxyl group, offering a valuable point for further chemical modification or for influencing peptide conformation and receptor interactions. The use of the D-enantiomer, in particular, can be a key strategy to enhance metabolic stability and modulate biological activity.
However, coupling this compound presents unique challenges due to the steric hindrance imparted by the bulky tert-butyloxycarbonyl (Boc) protecting group and the secondary alcohol nature of the pyroglutaminol ring.[2][3][4] Standard coupling protocols may result in low yields or incomplete reactions.[5] This guide provides a robust methodology to overcome these challenges, ensuring high coupling efficiency.
Strategic Reagent Selection: Ensuring an Efficient Reaction
The success of coupling a sterically hindered amino acid derivative hinges on the appropriate choice of coupling reagents, additives, and bases.[6][7] The goal is to form a highly reactive activated ester of the incoming amino acid's carboxyl group, which can then readily react with the free N-terminal amine of the resin-bound peptide.[8]
Coupling Reagents: Uronium/Phosphonium Salts are Preferred
For sterically demanding couplings, uronium or phosphonium-based reagents are superior to carbodiimides like DCC or DIC.[9] Reagents such as HATU , HBTU , and PyBOP have demonstrated high efficiency and rapid kinetics, which are crucial for driving the reaction to completion and minimizing potential side reactions like racemization.[9][10][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended.[9][10] The presence of the 7-azabenzotriazole (OAt) group in HATU forms a more reactive OAt-active ester intermediate compared to the HOBt-based esters formed by HBTU.[10][12][13] This enhanced reactivity is particularly beneficial when coupling hindered residues.[9]
Additives and Bases
-
Base Selection : A non-nucleophilic tertiary amine base is required to facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice in Fmoc-based SPPS.[8][10] For particularly sensitive couplings where racemization is a concern, a weaker base like sym-collidine may be considered.[8]
-
Solvents : Peptide synthesis grade N,N-Dimethylformamide (DMF) is the standard solvent due to its excellent resin-swelling properties and ability to solubilize reagents.[14] If peptide aggregation is suspected, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative.[5]
Table 1: Comparison of Recommended Coupling Reagents
| Reagent Name | Class | Key Advantage | Considerations |
| HATU | Uronium Salt | Highest reactivity, forms OAt-ester, low racemization.[9][10] | Higher cost. Potential for guanidinylation side reaction if used in large excess.[10] |
| HBTU | Uronium Salt | High efficiency, cost-effective, widely used. | Forms HOBt-ester, slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, stable reagent. | Generates potentially carcinogenic HMPA as a byproduct. |
Detailed Experimental Protocol
This protocol details the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using the Fmoc/tBu solid-phase synthesis strategy.
Diagram 1: SPPS Workflow for this compound Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme.de [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. chemrxiv.org [chemrxiv.org]
Navigating the Deprotection of Boc-D-Pyroglutaminol: A Guide to Methods and Reagents
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Boc-D-Pyroglutaminol in Synthesis
This compound, a chiral building block derived from pyroglutamic acid, is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and complex organic molecules.[1][2][3] Its rigid cyclic structure and defined stereochemistry make it an attractive starting material for creating compounds with specific three-dimensional arrangements, which is often critical for biological activity.[1][4] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is key to its utility, allowing for the selective modification of other parts of the molecule.[2][5] The subsequent removal, or deprotection, of this Boc group is a critical step to unveil the amine functionality for further reactions. This guide provides a detailed overview of the common methods and reagents used for the deprotection of this compound, offering insights into the underlying mechanisms and practical protocols to ensure successful and efficient synthesis.
Core Principles of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is prized for its stability under a variety of reaction conditions, yet it can be readily cleaved under acidic conditions.[6][7] The deprotection mechanism is an acid-catalyzed elimination reaction.[8][9][10] The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[7][9] This protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7][8][9] The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[8][9] The newly liberated amine is then typically protonated by the excess acid in the reaction mixture to form the corresponding salt.[6][9]
It is crucial to be aware that the generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive functional groups.[11][12] To prevent these side reactions, "scavengers" are often added to the deprotection solution to trap the tert-butyl cation.[9][11]
Methodologies for Boc Deprotection
Several methods have been established for the removal of the Boc protecting group, each with its own advantages and considerations. The choice of method often depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction.
Acidic Deprotection: The Workhorse of Boc Removal
Acid-mediated deprotection is the most common and widely employed strategy for cleaving the Boc group.[7][13] Strong acids are typically used to facilitate the reaction, with Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent being the most prevalent choices.[14][15]
TFA is a highly effective reagent for Boc deprotection due to its strength and volatility, which simplifies the workup process.[9][16] It is often used in a mixture with a solvent like dichloromethane (DCM).[14][16]
Mechanism of TFA-Mediated Boc Deprotection
Caption: Mechanism of TFA-mediated Boc deprotection.
Protocol 1: Standard Boc Deprotection using TFA in DCM
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[17]
-
Cool the solution to 0°C using an ice bath.[17]
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq, often as a 25-50% v/v solution in DCM) to the stirred solution.[17]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[17]
-
Work-up: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur. [17] c. Wash the organic layer with brine.[17] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected D-Pyroglutaminol.[17]
A solution of 4M HCl in 1,4-dioxane is another widely used reagent for Boc deprotection.[18][19] This method is known for its efficiency and can offer better selectivity in the presence of other acid-labile groups compared to TFA.[18][19]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or MTBE
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) or use it neat if it is an oil.
-
Add the 4M HCl solution in 1,4-dioxane (5-10 equivalents) to the substrate.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[18][19]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. If a precipitate (the hydrochloride salt of the deprotected amine) forms, collect the solid by filtration.[17] b. Wash the collected solid with a solvent like diethyl ether to remove non-polar impurities.[17] c. Dry the solid under vacuum to yield D-Pyroglutaminol hydrochloride.[17]
Thermal Deprotection: An Acid-Free Alternative
In some cases, particularly when acid-sensitive functional groups are present, thermal deprotection offers a viable alternative. This method involves heating the Boc-protected compound, often in a high-boiling solvent, to induce the cleavage of the Boc group without the need for an acid catalyst.[20][21][22] The mechanism is believed to proceed through a fragmentation pathway, generating the free amine, isobutylene, and carbon dioxide.[22]
Experimental Workflow for Thermal Deprotection
Caption: General workflow for thermal Boc deprotection.
While effective, thermal deprotection can require high temperatures (sometimes up to 240°C or higher) and may not be suitable for thermally sensitive substrates.[20] The efficiency of the reaction can also be solvent-dependent.[20][21]
Silyl-Based Reagents: Mild and Efficient Deprotection
Reagents like trimethylsilyl iodide (TMSI) have emerged as mild and efficient alternatives for Boc deprotection, particularly for substrates that are sensitive to strong acids or high temperatures.[23][24][25] This method has been shown to be effective for the deprotection of N-Boc derivatives of zwitterionic compounds.[23][24]
Protocol 3: Boc Deprotection using Trimethylsilyl Iodide (TMSI)
Materials:
-
This compound
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous chloroform (CHCl₃) or acetonitrile (MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CHCl₃ or MeCN.[25]
-
At room temperature, add TMSI (1.1-1.2 equivalents) dropwise to the solution.[25]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, the reaction can be quenched, and the product isolated using standard procedures, which may involve precipitation or extraction.
Summary of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic (TFA) | TFA, DCM | 0°C to room temp, 1-4 h[17] | Highly efficient, volatile reagent simplifies workup[9] | Harsh conditions, potential for side reactions[11][12] |
| Acidic (HCl) | 4M HCl in dioxane | Room temp, 30 min - 2 h[18][19] | Efficient, can be more selective than TFA[18][19] | Dioxane is a hazardous solvent[15] |
| Thermal | High-boiling solvent | 150-240°C[20] | Acid-free, useful for acid-sensitive substrates[21][22] | High temperatures may not be suitable for all substrates[22] |
| Silyl-Based | TMSI, CHCl₃/MeCN | Room temp, hours[25] | Mild conditions, good for sensitive substrates[23][24] | Reagent can be moisture-sensitive |
Conclusion
The deprotection of this compound is a fundamental transformation in the synthesis of many important molecules. The choice of the deprotection method is a critical decision that should be based on the specific requirements of the synthetic route and the nature of the substrate. While acidic deprotection with TFA or HCl remains the most common approach, thermal and silyl-based methods provide valuable alternatives for sensitive compounds. By understanding the mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and effectively perform this crucial deprotection step, paving the way for the successful synthesis of their target molecules.
References
- Organic-Chemistry.org. (n.d.). Boc Deprotection Mechanism - TFA.
- White, A. D., et al. (2016). Synthesis of Chiral Azabicycles from Pyroglutaminols. Organic Letters, 18(21), 5748–5751. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- PubMed. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(23), 11635–11641. [Link]
- PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]
- RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85657-85661. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods.
- ACS Publications. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11635–11641. [Link]
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Organic-Chemistry.org. (n.d.). Trimethylsilyl Iodide - TMSI.
- Organic-Chemistry.org. (n.d.). Boc Deprotection - TMSI.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific solvent issues.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22538–22545. [Link]
- J-Stage. (1996). Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. II. 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones and 5, 5-Disubstituted 2-Pyrrolidinones. Chemical and Pharmaceutical Bulletin, 44(8), 1492-1496. [Link]
- ResearchGate. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Chem-Impex. (n.d.). Boc-D-pyroglutamic acid.
- Amanote Research. (n.d.). Synthesis of Chiral Pyrrolidine Derivatives From.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- YouTube. (2022). Silyl group deprotection by TBAF solution.
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22538-22545. [Link]
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-.
- ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives..
- ResearchGate. (2020). FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin.
Sources
- 1. Synthesis of Chiral Azabicycles from Pyroglutaminols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. II. 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones and 5, 5-Disubstituted 2-Pyrrolidinones [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 16. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 23. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Trimethylsilyl Iodide [commonorganicchemistry.com]
Asymmetric synthesis of alkaloids using Boc-D-Pyroglutaminol
Application Note & Protocols
Title: Asymmetric Synthesis of Alkaloids Utilizing Boc-D-Pyroglutaminol as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed overview and practical protocols for the asymmetric synthesis of alkaloids using (R)-tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, commonly known as this compound, as a versatile chiral auxiliary. We delve into the mechanistic principles of stereocontrol, present a general synthetic workflow, and offer a detailed, step-by-step protocol for the synthesis of the indolizidine alkaloid (-)-tashiromine. This document is designed to equip researchers with the foundational knowledge and practical insights required to successfully employ this methodology for the stereocontrolled synthesis of complex nitrogen-containing heterocyclic compounds.
The Challenge and Opportunity in Alkaloid Synthesis
The Significance of Alkaloids in Drug Discovery
Alkaloids are a diverse class of naturally occurring chemical compounds which contain at least one nitrogen atom. Their complex structures and potent biological activities have made them a cornerstone of pharmacology and drug discovery. Many alkaloids, such as quinine, morphine, and vincristine, are used as essential medicines. Synthetic access to these molecules and their analogs is critical for developing new therapeutics with improved efficacy and reduced side effects.
The Imperative of Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. One enantiomer of a drug can be therapeutic while the other may be inactive or even toxic. Consequently, the ability to synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is of paramount importance in modern drug development.
Introduction to Chiral Auxiliaries: The Role of this compound
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction.[] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse.[]
This compound, derived from the naturally abundant and inexpensive chiral pool starting material D-pyroglutamic acid, has emerged as a powerful chiral auxiliary.[2][3] Its rigid pyrrolidinone scaffold effectively shields one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered face, thereby inducing high levels of diastereoselectivity.
The Chiral Auxiliary: this compound
Structure and Properties
This compound, or (R)-tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, possesses a defined stereocenter at the C2 position of the pyrrolidinone ring. The Boc (tert-butoxycarbonyl) protecting group enhances solubility in organic solvents and modulates the reactivity of the lactam nitrogen. The primary alcohol at the C2 position serves as a convenient handle for attaching the auxiliary to a substrate.
Mechanism of Stereocontrol
The primary mechanism of stereocontrol involves the formation of an N-acyliminium ion intermediate in an acidic medium. The bulky Boc-protected pyrrolidinone ring creates a highly biased steric environment. Nucleophilic attack on the iminium ion occurs preferentially from the face opposite to the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. This strategy is particularly effective for constructing substituted pyrrolidine and piperidine rings, which are core structures of many indolizidine, quinolizidine, and pyrrolizidine alkaloids.[5][6][7]
Core Synthetic Strategy: A Modular Approach
The general workflow for using this compound as a chiral auxiliary in alkaloid synthesis follows a logical sequence of steps: attachment, stereoselective bond formation, elaboration, and cleavage.
General Experimental Workflow
Sources
- 2. researchgate.net [researchgate.net]
- 3. [Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Stereoselectivity of cyclisations via N-acyliminium ions to form pyrido[2′,3′:3,4]pyrrolo[2,1-a]isoindole, -isoquinoline and -benz[c]azepine ring systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Synthesis of Chiral Amines and Alcohols from Boc-D-Pyroglutaminol: An Application Guide for Drug Discovery
Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the demand for enantiomerically pure chiral building blocks is incessant. Chirality is a decisive factor in the efficacy and safety of numerous therapeutics, making the stereoselective synthesis of complex drug candidates a cornerstone of medicinal chemistry.[1] Among the arsenal of chiral starting materials, derivatives of pyroglutamic acid have emerged as exceptionally versatile synthons.[2] Boc-D-pyroglutaminol, in particular, offers a rigid, stereochemically defined scaffold that serves as an invaluable precursor for a diverse range of chiral amines and alcohols, which are prevalent motifs in a multitude of biologically active molecules.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of this compound into valuable chiral amines and alcohols. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present the expected outcomes in a clear and concise manner. The methodologies described herein are designed to be robust and reproducible, empowering researchers to accelerate their drug discovery programs.
Core Synthetic Strategy: Unlocking the Potential of this compound
The central strategy for leveraging this compound as a chiral precursor involves the selective reduction of its lactam functionality to unveil a versatile amino alcohol. This key intermediate, a chiral alcohol in its own right, can be further elaborated to generate a variety of chiral amines. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this process, ensuring the stability of the nitrogen atom during the initial reduction and allowing for subsequent selective manipulations.[5][6]
Part 1: Synthesis of a Chiral Alcohol - (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-D-Prolinol)
The cornerstone of this synthetic strategy is the reduction of the lactam in this compound to the corresponding amino alcohol, Boc-D-prolinol. This transformation is effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1] The Boc protecting group is stable under these conditions, ensuring that the nitrogen atom remains protected throughout the reaction.
Protocol 1: Reduction of this compound to Boc-D-Prolinol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams used.
-
Work-up: A white precipitate will form. Stir the resulting slurry at room temperature for 30 minutes. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Extraction and Drying: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-D-prolinol as a colorless oil or a white solid.
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| Appearance | Colorless oil to white solid |
Part 2: Synthesis of a Chiral Amine - (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
With the chiral amino alcohol, Boc-D-prolinol, in hand, the synthesis of a chiral amine is readily achievable through a two-step sequence: conversion of the primary alcohol to a suitable leaving group, followed by displacement with an amine source. A common and effective strategy involves tosylation of the alcohol, followed by displacement with azide and subsequent reduction.
Protocol 2: Synthesis of (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Materials:
-
Boc-D-Prolinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
Step 1: Tosylation of Boc-D-Prolinol
-
Reaction Setup: Dissolve Boc-D-prolinol (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product, which is often used in the next step without further purification.
Step 2: Azide Displacement
-
Reaction Setup: Dissolve the crude tosylated intermediate from the previous step in anhydrous DMF.
-
Addition of NaN₃: Add sodium azide (3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude azide intermediate by column chromatography on silica gel.
Step 3: Reduction of the Azide
-
Reaction Setup: Dissolve the purified azide intermediate in methanol.
-
Hydrogenation: Add 10% Pd/C catalyst (10 mol%) to the solution. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the desired chiral amine.
| Parameter | Expected Value (Overall) |
| Yield | 60-70% (over 3 steps) |
| Purity (by NMR) | >95% |
| Appearance | Pale yellow oil |
Conclusion: A Gateway to Novel Chiral Molecules
This compound stands as a robust and versatile chiral building block for the stereoselective synthesis of valuable chiral amines and alcohols. The protocols detailed in this application note provide a reliable and efficient pathway from this readily available starting material to key intermediates for drug discovery. By understanding the underlying principles of these transformations and adhering to the outlined procedures, researchers can confidently incorporate these powerful synthetic tools into their research and development pipelines, ultimately accelerating the discovery of novel and impactful therapeutics.
References
- BenchChem. (2025). Application Notes & Protocols: Chiral Ligand Synthesis Using N-Boc-D-proline. BenchChem.
- Chem-Impex. (n.d.). The Versatility of this compound in Chemical Synthesis. Chem-Impex.
- Creative Peptides. (n.d.). (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Creative Peptides.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
- Google Patents. (n.d.). EP1818411A1 - Process for the preparation of optically active chiral amines. Google Patents.
- Google Patents. (n.d.). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
- Google Patents. (n.d.). US8106200B2 - Pyridine borane complexes. Google Patents.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
- NIH. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. NIH.
- NIH. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. NIH.
- NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. NIH.
- NIH. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. NIH.
- NIH. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. NIH.
- Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Organic Syntheses. (n.d.). 7. Organic Syntheses.
- PubMed. (2008). Stereoselective synthesis of acyclic amino alcohols via von Braun ring opening of chiral piperidines. PubMed.
- PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem.
- Reddit. (2024). Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? Reddit.
- ResearchGate. (2019). Reduction using sodium borohyride? ResearchGate.
- ResearchGate. (2025). Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[7][8]diazepino-[1,2,3-gh]purines. ResearchGate.
- ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate.
- Sigma-Aldrich. (n.d.). (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone 99 66673-40-3. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). N-Boc- L -prolinol 98 69610-40-8. Sigma-Aldrich.
- TCI EUROPE N.V. (n.d.). Chiral β-Amino Alcohol. TCI EUROPE N.V.
- University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of York.
- WordPress. (n.d.). Borane & Borane Complexes. WordPress.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. N-Boc-L-脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: The Strategic Role of Boc-D-Pyroglutaminol in the Development of Enzyme Inhibitors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure and conformationally constrained scaffolds is paramount for designing potent and selective therapeutic agents.[1][2] Boc-D-Pyroglutaminol, a derivative of D-pyroglutamic acid, has emerged as a powerhouse chiral building block for the synthesis of sophisticated enzyme inhibitors.[3] Its rigid pyroglutamate core serves as an excellent proline bioisostere, while its versatile hydroxymethyl group provides a synthetic handle for the introduction of various pharmacophoric elements and reactive "warheads." This guide delves into the core principles, strategic applications, and detailed methodologies for leveraging this compound in the development of inhibitors targeting critical enzyme classes, including Dipeptidyl Peptidase IV (DPP-IV) and cysteine proteases such as caspases.
Introduction: Why this compound?
The efficacy of an enzyme inhibitor is often dictated by its ability to precisely fit into the three-dimensional architecture of an enzyme's active site. Chiral building blocks are the foundational components that enable chemists to construct molecules with this required stereochemical precision.[4][] this compound offers a unique combination of features that make it an exceptionally valuable starting material in drug discovery:
-
Inherent Chirality: The molecule possesses a defined stereocenter, which is crucial for stereospecific interactions with biological targets. This pre-defined chirality simplifies complex syntheses, eliminating the need for costly and often inefficient chiral resolution or asymmetric synthesis steps later on.[1][2]
-
Conformational Rigidity: The five-membered ring structure of the pyroglutamate core restricts conformational flexibility. This rigidity can lead to a lower entropic penalty upon binding to the enzyme's active site, often resulting in higher binding affinity and potency.
-
Orthogonal Protection Scheme: The amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be selectively removed with mild acid (e.g., trifluoroacetic acid, TFA).[6][7] This allows for controlled, sequential chemical modifications at other parts of the molecule.
-
Versatile Functional Handle: The primary alcohol (-CH₂OH) is a key point for synthetic diversification. It can be oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or transformed into various electrophilic traps essential for covalent inhibitors.
These attributes make this compound a preferred scaffold for mimicking peptide substrates, particularly those containing proline, and for constructing peptidomimetics with enhanced metabolic stability and bioavailability.[8]
Core Applications in Enzyme Inhibitor Design
The structural elements of this compound are ideally suited for targeting peptidases, enzymes that cleave peptide bonds.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones.[9][10] Its inhibition is a validated therapeutic strategy for treating type 2 diabetes. Since DPP-IV specifically cleaves dipeptides from polypeptides with a proline or alanine at the penultimate position, proline mimetics are a cornerstone of inhibitor design.[11]
Causality in Design: The pyrrolidinone ring of this compound serves as an effective mimic of the proline residue, fitting snugly into the S1 subsite of the DPP-IV active site. The synthetic strategy involves modifying the this compound scaffold to introduce functionalities that interact with other key residues in the enzyme, such as the S2 subsite. This often involves coupling the pyroglutamate core with other heterocyclic systems like piperidines or piperazines.[10][12][13]
Cysteine Protease Inhibitors (Caspases & Cathepsins)
Cysteine proteases, characterized by a catalytic cysteine residue in their active site, are involved in numerous physiological and pathological processes, from apoptosis (caspases) to protein turnover (cathepsins).[][] A common strategy for inhibiting these enzymes is to use peptide-like scaffolds that deliver an electrophilic "warhead" to the active site, which then forms an irreversible or reversible covalent bond with the catalytic cysteine's thiol group.[][]
Causality in Design: this compound provides the ideal peptide-mimicking backbone for recognition by the enzyme. The critical hydroxymethyl group can be synthetically converted into potent electrophilic warheads.
-
Aldehydes: Oxidation of the alcohol yields a peptide aldehyde, a classic reversible covalent inhibitor of cysteine proteases.[16]
-
Fluoromethyl Ketones (FMK): Conversion of the alcohol to an FMK group creates a potent irreversible inhibitor. Boc-D-FMK is a well-established broad-spectrum caspase inhibitor that functions by covalently modifying the active site cysteine, thereby blocking apoptosis.[17]
The diagram below illustrates the strategic conversion of this compound into key intermediates for different classes of enzyme inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent and selective dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing subsituted triazolopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Solution-Phase Synthesis Involving Boc-D-Pyroglutaminol
Introduction: The Strategic Value of Boc-D-Pyroglutaminol in Modern Synthesis
This compound, a chiral building block derived from D-pyroglutamic acid, has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its rigid, five-membered lactam ring, coupled with a stereodefined hydroxymethyl group and a chemically stable tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of structural pre-organization and synthetic versatility.[] This guide provides detailed solution-phase protocols for the chemical manipulation of this compound, empowering researchers to leverage its chiral scaffold for the creation of novel chemical entities. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to facilitate adaptation and troubleshooting.
Core Chemical Principles: A Guide to Reactivity and Selectivity
The synthetic utility of this compound is primarily dictated by three key functional domains:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection of the pyroglutamate nitrogen under a wide range of reaction conditions, including reductions and nucleophilic substitutions.[2] Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, allows for late-stage diversification of the synthesized molecule.[3][4][]
-
The Primary Hydroxyl Group: The exocyclic hydroxymethyl group is a prime site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or more commonly, activated to facilitate nucleophilic substitution, thereby enabling chain extension and the introduction of diverse functionalities.
-
The Lactam Carbonyl: The endocyclic amide (lactam) carbonyl is susceptible to reduction by powerful hydride reagents, offering a pathway to the corresponding chiral pyrrolidine derivatives. This transformation is pivotal for accessing a different class of chiral scaffolds from the same starting material.
Application Note 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate via Lactam Reduction
This protocol details the reduction of the lactam carbonyl in this compound to yield the corresponding (R)-Boc-prolinol derivative. This transformation is a key step in the synthesis of various chiral ligands and pharmaceutical intermediates. The choice of a strong reducing agent like lithium aluminum hydride (LAH) is critical for the complete reduction of the amide.
Experimental Protocol: Lactam Reduction
1. Reagent Preparation and Reaction Setup:
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LAH) (3.0 eq.) in anhydrous tetrahydrofuran (THF) (10 mL per gram of LAH).
- Cool the suspension to 0 °C using an ice-water bath.
2. Addition of this compound:
- In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF (15 mL per gram of starting material).
- Slowly add the solution of this compound to the stirred LAH suspension at 0 °C via a dropping funnel over a period of 30-45 minutes. An exothermic reaction is expected.
3. Reaction Progression and Monitoring:
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 66 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 12-18 hours.
4. Reaction Quench and Work-up:
- Cool the reaction mixture to 0 °C.
- Carefully quench the excess LAH by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LAH in grams (Fieser workup).
- Stir the resulting granular precipitate at room temperature for 1 hour.
- Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.
- Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Quantitative Data Summary
| Parameter | Value |
| This compound | 1.0 eq. |
| Lithium Aluminum Hydride | 3.0 eq. |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (66 °C) |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
Synthetic Workflow Diagram
Caption: Workflow for the reduction of this compound.
Application Note 2: Activation of the Primary Hydroxyl Group via Tosylation
This protocol describes the conversion of the primary alcohol of this compound into a tosylate, a versatile leaving group for subsequent nucleophilic substitution reactions. This activation step is fundamental for chain extension and the introduction of a wide range of functional groups.
Experimental Protocol: Hydroxyl Activation
1. Reagent Preparation and Reaction Setup:
- Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Cool the solution to 0 °C using an ice-water bath.
2. Addition of Reagents:
- Add triethylamine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).
- A catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) can be added to accelerate the reaction.
3. Reaction Progression and Monitoring:
- Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
- Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
4. Reaction Quench and Work-up:
- Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired tosylated product.
Quantitative Data Summary
| Parameter | Value |
| This compound | 1.0 eq. |
| p-Toluenesulfonyl Chloride | 1.2 eq. |
| Triethylamine | 1.5 eq. |
| DMAP (catalyst) | 0.1 eq. |
| Solvent | Anhydrous DCM |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Synthetic Workflow Diagram
Caption: Workflow for the tosylation of this compound.
Application Note 3: Chain Extension via Nucleophilic Substitution with Azide
This protocol demonstrates the utility of the activated tosylate from Application Note 2 in a nucleophilic substitution reaction with sodium azide. The resulting azido derivative is a valuable intermediate that can be readily converted to a primary amine or participate in click chemistry reactions.
Experimental Protocol: Nucleophilic Substitution
1. Reagent Preparation and Reaction Setup:
- Dissolve the tosylated this compound (1.0 eq.) from Protocol 2 in anhydrous dimethylformamide (DMF) (15 mL per gram of tosylate) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
2. Addition of Nucleophile:
- Add sodium azide (NaN₃) (3.0 eq.) to the solution.
3. Reaction Progression and Monitoring:
- Heat the reaction mixture to 60-70 °C.
- Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
4. Reaction Quench and Work-up:
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
- Separate the organic layer and wash thoroughly with water (3 x 20 mL) to remove DMF, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure azido derivative.
Quantitative Data Summary
| Parameter | Value |
| Tosyl-activated this compound | 1.0 eq. |
| Sodium Azide | 3.0 eq. |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
Synthetic Workflow Diagram
Caption: Workflow for azidation of activated this compound.
Conclusion and Future Perspectives
The protocols detailed in these application notes provide a foundational framework for the synthetic manipulation of this compound in a solution-phase setting. The strategic application of these and related transformations will continue to fuel the discovery and development of novel, high-value chiral molecules for a broad range of scientific applications. The inherent chirality and conformational rigidity of the pyroglutaminol scaffold ensure its continued relevance as a privileged starting material in the pursuit of innovative chemical entities.
References
- Vertex AI Search. (n.d.). The Versatility of this compound in Chemical Synthesis.
- Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (n.d.). EP1818411A1 - Process for the preparation of optically active chiral amines.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- NIH. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
Sources
The Strategic Application of Boc-D-Pyroglutaminol in the Synthesis of Neuroactive Compounds: A Guide for Researchers
Introduction: The Versatility of a Chiral Scion
In the landscape of contemporary medicinal chemistry, particularly within the challenging domain of neuroscience, the demand for stereochemically pure and conformationally constrained scaffolds is paramount. Boc-D-pyroglutaminol, a derivative of D-pyroglutamic acid, has emerged as a formidable chiral building block in the synthesis of a diverse array of neuroactive compounds.[1] Its rigid pyrrolidinone core, coupled with the orthogonal protecting group strategy afforded by the tert-butoxycarbonyl (Boc) group, provides chemists with a powerful tool for the stereocontrolled elaboration of complex molecular architectures.[2] This guide delineates the strategic applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of compounds targeting the central nervous system (CNS).
The inherent chirality of this compound is of critical importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3] By starting with an enantiomerically pure building block like this compound, synthetic routes are streamlined, often obviating the need for challenging chiral separations later in the synthesis. The pyrrolidine ring itself is a privileged scaffold in CNS drug discovery, known to impart favorable pharmacokinetic properties and to serve as a template for mimicking peptide turns.[4][5]
This document will explore three principal synthetic avenues utilizing this compound:
-
Functionalization of the Hydroxymethyl Group: Leveraging the primary alcohol for the introduction of diverse functionalities.
-
Oxidation to the Corresponding Aldehyde: Creating a key electrophilic handle for chain extension and the formation of carbon-carbon and carbon-nitrogen bonds.
-
Application as a Constrained Dipeptide Mimetic: Utilizing the rigid scaffold to construct peptidomimetics with enhanced stability and receptor affinity.
Strategic Functionalization of the Hydroxymethyl Group via Mitsunobu Reaction
The primary alcohol of this compound is a versatile handle for introducing a wide range of functional groups with a predictable inversion of stereochemistry via the Mitsunobu reaction.[5][6][7] This reaction allows for the formation of C-N, C-O, and C-S bonds under mild conditions, making it an invaluable tool in the synthesis of complex molecules.
Causality in Experimental Design:
The Mitsunobu reaction is predicated on the in situ activation of the primary alcohol by triphenylphosphine and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). This forms a good leaving group which is then displaced by a suitable nucleophile in an S(_N)2 fashion, resulting in a complete inversion of configuration at the carbon center. The choice of nucleophile is critical and is often a key determinant of the final product's biological activity. For instance, the use of phthalimide as a nucleophile provides a protected primary amine, which can be subsequently deprotected to reveal a key pharmacophoric element.[7]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction.
Detailed Protocol: Mitsunobu Reaction with Phthalimide
Objective: To synthesize (R)-tert-butyl 2-(phthalimidomethyl)-5-oxopyrrolidine-1-carboxylate.
Materials:
-
This compound
-
Triphenylphosphine (PPh(_3))
-
Phthalimide
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and phthalimide (1.5 equiv).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to this compound).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equiv) in anhydrous THF dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the title compound.
Expected Outcome: The product, (R)-tert-butyl 2-(phthalimidomethyl)-5-oxopyrrolidine-1-carboxylate, is typically a white solid. The yield can be expected to be in the range of 70-90%.
Application in Neuroactive Compound Synthesis: The resulting phthalimide-protected amine is a versatile intermediate. The phthalimide group can be removed using hydrazine hydrate to yield the corresponding primary amine. This amine can then be further functionalized, for example, by acylation or reductive amination, to introduce pharmacophores necessary for interaction with neuronal targets. This strategy is particularly useful in the synthesis of GABA analogs and constrained dipeptide mimetics.[2][8]
Oxidation to the Aldehyde: A Gateway to Diverse Scaffolds
The oxidation of the primary alcohol of this compound to the corresponding aldehyde provides a crucial electrophilic intermediate. The Swern oxidation is a widely used and reliable method for this transformation due to its mild reaction conditions and high yields, which avoids over-oxidation to the carboxylic acid.[3][4][9]
Causality in Experimental Design:
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C).[3][9] The resulting activated DMSO species reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), facilitates an E2 elimination to yield the aldehyde, dimethyl sulfide, and the protonated base.[4] The low reaction temperature is critical to prevent side reactions and decomposition of the activated DMSO species.
Experimental Workflow: Swern Oxidation
Caption: Workflow for the Swern oxidation.
Detailed Protocol: Swern Oxidation of this compound
Objective: To synthesize (R)-tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et(_3)N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add DMSO (2.2 equiv) to the cooled DCM.
-
Slowly add oxalyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise over 10-15 minutes, again keeping the internal temperature below -60 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise, and after 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Expected Outcome: The aldehyde is often used immediately in the next step due to its potential instability. Yields are typically in the range of 80-95%.
Application in Neuroactive Compound Synthesis: The resulting aldehyde is a versatile intermediate for the synthesis of various neuroactive compounds. It can undergo:
-
Wittig reactions to introduce carbon-carbon double bonds.
-
Reductive amination with various amines to form new C-N bonds, a key step in the synthesis of neurotensin analogs and other peptidomimetics.[10][11]
-
Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols with new stereocenters.
This aldehyde serves as a crucial precursor for the synthesis of kainoid analogues, which are potent neuroexcitatory amino acids.[1][8][12][13]
This compound as a Scaffold for Constrained Dipeptide Mimetics
The rigid, bicyclic-like structure of the pyroglutamate core makes this compound an excellent starting material for the synthesis of conformationally constrained dipeptide mimetics.[8] These mimetics are designed to mimic the bioactive conformation of peptide ligands, but with improved metabolic stability and oral bioavailability.
Design Rationale:
Peptides often adopt specific secondary structures, such as β-turns, to bind to their receptors. The pyrrolidinone ring of this compound can serve as a scaffold to orient appended pharmacophoric groups in a manner that mimics these turns. By functionalizing the C-terminus (derived from the hydroxymethyl group) and potentially other positions on the ring, it is possible to create molecules that present the key interacting residues in the correct spatial orientation for receptor binding.
Synthetic Strategy Overview
Caption: Synthetic strategy for constrained dipeptide mimetics.
Application in Neurotensin Analog Synthesis:
Neurotensin (NT) is a tridecapeptide that plays a role in a variety of physiological processes in the CNS. The C-terminal hexapeptide, NT(8-13), is responsible for its biological activity. Due to its peptidic nature, NT has poor bioavailability and is rapidly degraded. The development of non-peptidic or peptidomimetic analogs is therefore of great interest.[10]
This compound can serve as a scaffold to mimic the Pro-Tyr-Ile-Leu portion of the C-terminal fragment of neurotensin. The hydroxymethyl group can be elaborated into a side chain that mimics the leucine residue. The pyrrolidinone ring itself serves as a constrained proline analog. Further functionalization can introduce moieties that mimic the tyrosine and isoleucine residues.
Table 1: Key Synthetic Transformations and Their Applications
| Transformation | Reagents | Key Intermediate | Application in Neuroactive Compound Synthesis |
| Mitsunobu Reaction | PPh(3), DEAD/DIAD, Nucleophile | Functionalized pyrrolidinone | Introduction of amines, ethers, and thioethers with stereochemical inversion. Synthesis of GABA analogs and peptidomimetics.[8] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et(_3)N | Pyrrolidinone-aldehyde | Key electrophile for C-C and C-N bond formation. Synthesis of kainoid analogs and neurotensin mimetics.[1][8][10][11][12][13] |
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of a wide range of neuroactive compounds. Its rigid scaffold and readily functionalizable hydroxymethyl group allow for the stereocontrolled synthesis of complex molecules. The protocols and strategies outlined in this guide provide a framework for researchers to harness the potential of this important synthetic intermediate in the quest for novel therapeutics for neurological disorders. The ability to perform key transformations such as the Mitsunobu and Swern oxidations in a predictable and high-yielding manner underscores the utility of this compound in modern drug discovery.
References
- Rao MHVR, Pinyol E, Lubell WD. Rigid dipeptide mimics: synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids. J Org Chem. 2007;72:736–743.
- Swern, D. et al. The Swern Oxidation. J. Org. Chem. 1978, 43 (12), pp 2480–2482.
- BenchChem. The Strategic Role of Boc-Pyr-OtBu as a Chiral Building Block in Modern Drug Discovery.
- BenchChem. The Versatility of this compound in Chemical Synthesis.
- Ji, C-B., et al. Recent Progress in the Stereoselective Synthesis of (−)‐α‐Kainic Acid.
- Wikipedia. Mitsunobu reaction.
- PubMed. A practical synthesis of (-)-kainic acid. 2011.
- Chemistry Hall.
- MSU Chemistry.
- Organic Synthesis. Mitsunobu reaction.
- PubMed. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
- Organic Chemistry Portal. Mitsunobu Reaction.
- YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. 2021.
- NIH.
- NIH.
- RSC Publishing. The facile and stereoselective synthesis of pyrrolidine β-amino acids via copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition.
- BOC Sciences.
- PubMed. Synthesis and biological studies of novel neurotensin(8-13) mimetics. 2002.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- ResearchGate.
- PubMed Central. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics.
- ResearchGate. (PDF) ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids. 2025.
- PMC - PubMed Central. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1.
- PMC - NIH. De Novo Designed β‐Hairpin Peptides Mimicking the Copper‐Binding Histidine Brace Motif of Lytic Polysaccharide Monooxygenases. 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total synthesis of (-)-(α)-kainic acid via a diastereoselective intramolecular [3 + 2] cycloaddition reaction of an aryl cyclopropyl ketone with an alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-D-Pyroglutaminol in the Construction of Constrained Peptides
Introduction: Engineering Peptide Conformation for Enhanced Bioactivity
In the landscape of modern drug discovery, peptides represent a highly attractive class of therapeutics due to their high potency and specificity. However, their application is often limited by poor metabolic stability and low bioavailability, largely stemming from their inherent conformational flexibility.[1] Constraining a peptide into its bioactive conformation can overcome these limitations, leading to improved receptor affinity, enhanced stability against proteolysis, and better overall pharmacokinetic properties.[2][3] One powerful strategy to achieve this is the incorporation of non-natural, conformationally restricted amino acids into the peptide backbone.[4]
Boc-D-pyroglutaminol, a chiral building block derived from pyroglutamic acid, presents a unique and valuable scaffold for inducing such conformational constraints.[5] Its rigid five-membered ring structure, when incorporated into a peptide chain, is hypothesized to act as a potent turn-inducer, particularly for β-turns, which are critical motifs in many biologically active peptides.[6][7] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in the synthesis of conformationally constrained peptides, aimed at researchers, scientists, and professionals in drug development.
Core Principles: The Mechanistic Basis of Conformational Constraint
The fundamental principle behind using this compound is the restriction of the peptide backbone's rotational freedom. The covalent linkage of the side chain to the backbone nitrogen atom within the pyroglutaminol ring system severely limits the possible values of the phi (Φ) and psi (Ψ) dihedral angles of the preceding amino acid residue. This localized rigidity forces the peptide chain to adopt a specific turn geometry.
The D-configuration of the pyroglutaminol is particularly significant. When incorporated into a peptide sequence, it is expected to preferentially stabilize a Type II' β-turn. This is a crucial structural element for molecular recognition at many protein-protein interfaces.[8] The hydroxyl group on the pyroglutaminol scaffold also offers a potential site for further chemical modification or for forming additional hydrogen bonds that could further stabilize the desired conformation.
Figure 1: Conceptual diagram illustrating how the rigid ring of D-Pyroglutaminol restricts backbone rotation compared to a flexible residue like glycine, thereby inducing a turn.
Application Notes: Strategic Advantages in Peptide Design
The incorporation of this compound into peptide sequences offers several strategic benefits for the development of novel therapeutics:
-
Induction of Bioactive Conformation: The primary application is to lock a peptide into a specific secondary structure, such as a β-turn, which is often required for high-affinity binding to a biological target.[6] This can transform a weakly active, flexible peptide into a potent and selective ligand.
-
Enhanced Metabolic Stability: The non-natural pyroglutaminol structure is resistant to degradation by common proteases and peptidases, which typically recognize and cleave standard amino acid sequences. This can significantly increase the in-vivo half-life of the peptide therapeutic.[9]
-
Improved Pharmacokinetic Properties: By constraining the peptide and potentially masking backbone amide protons through intramolecular hydrogen bonding, the overall lipophilicity can be modulated, potentially leading to improved cell permeability and oral bioavailability.[2]
-
Scaffold for Peptidomimetics: this compound serves as a versatile scaffold. The hydroxyl group can be used as a handle for further modifications, such as PEGylation or the attachment of cytotoxic payloads in the development of peptide-drug conjugates.[5]
Experimental Protocol: Incorporation via Boc-SPPS
The following is a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a target peptide incorporating this compound using the Boc/Bzl protection strategy. This strategy is often preferred for complex syntheses as the repetitive deprotection steps with trifluoroacetic acid (TFA) are effective at disrupting peptide aggregation.[10]
Resin Preparation and First Amino Acid Loading
This protocol assumes the use of a Merrifield resin, which is common for Boc-strategy synthesis.[11]
-
Resin Swelling: Place 1.0 g of Merrifield resin (chloromethylated polystyrene, ~1.0 mmol/g loading) in a peptide synthesis vessel. Swell the resin in dichloromethane (DCM, 10 mL) for 1 hour with gentle agitation.
-
Cesium Salt Preparation: In a separate flask, dissolve the first C-terminal Boc-amino acid (2.0 mmol) in a mixture of ethanol (4 mL) and water (1 mL). Adjust the pH to 7.0 with 2M aqueous Cs₂CO₃. Evaporate the solution to dryness. Co-evaporate with anhydrous dioxane (2 x 10 mL) to obtain the anhydrous Boc-amino acid cesium salt.
-
Loading: Add the cesium salt dissolved in 10 mL of anhydrous N,N-dimethylformamide (DMF) to the swollen resin. Heat the mixture at 50°C overnight with agitation.
-
Washing and Drying: Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.
-
Substitution Determination: Determine the loading of the first amino acid on the resin using a method such as the picric acid test.
Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid in the sequence, including the this compound.
-
Boc Deprotection:
-
Wash the resin with DCM (3x, 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 25-30 minutes.[11]
-
Drain and wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x, 10 mL).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL) and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DCM (5x, 10 mL). Perform a Kaiser test to confirm the presence of a free primary amine.[12]
-
-
Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve the next Boc-amino acid (3.0 mmol, 3 eq.) in DMF (5 mL).
-
Cool the solution to 0°C and add HOBt (3.0 mmol) and DIC (3.0 mmol). Allow the pre-activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Coupling of this compound:
-
Rationale: Due to the steric hindrance of the Boc group and the rigid ring structure, a more potent coupling reagent is recommended to ensure high coupling efficiency.
-
Procedure: In a separate vial, dissolve this compound (3.0 mmol, 3 eq.), HBTU (2.9 mmol, 2.9 eq.), and HOBt (3.0 mmol, 3 eq.) in DMF (7 mL).
-
Add DIEA (6.0 mmol, 6 eq.) to the mixture and vortex for 1-2 minutes for pre-activation.
-
Immediately add the activated solution to the neutralized resin.
-
Agitate for 4-6 hours. A longer coupling time or a double coupling may be necessary. Monitor the reaction closely with the Kaiser test.
-
-
Capping (Optional): If the Kaiser test remains positive after a second coupling attempt, cap any unreacted amines by treating the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
Figure 2: Workflow for the solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.
Final Cleavage and Deprotection
The final step releases the peptide from the resin and removes all side-chain protecting groups.
-
Preparation: After the final Boc deprotection, wash the peptide-resin with DCM (3x) and methanol (3x) and dry thoroughly under high vacuum.
-
HF Cleavage:
-
Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Transfer the dried resin to the HF cleavage vessel.
-
Add appropriate scavengers (e.g., anisole, 1 mL per gram of resin) to prevent side reactions with sensitive residues.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and wash the peptide pellet several times with cold ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in a suitable aqueous buffer (e.g., aqueous acetonitrile with 0.1% TFA) and purify by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Data Presentation and Expected Outcomes
The success of the synthesis can be evaluated at various stages. The following tables summarize typical quantitative data and a conceptual comparison of peptide properties.
Table 1: Summary of Typical Synthesis Parameters and Expected Results
| Parameter | Typical Value/Range | Method of Analysis |
| Initial Resin Loading | 0.5 - 1.0 mmol/g | Picric Acid Test / Gravimetric |
| Coupling Efficiency (per step) | > 99% | Kaiser Test (Qualitative) |
| This compound Coupling | > 95% (may require double coupling) | Kaiser Test (Qualitative) |
| Crude Peptide Purity | 60 - 85% | Analytical RP-HPLC |
| Final Purity (after HPLC) | > 98% | Analytical RP-HPLC |
| Final Yield (sequence dependent) | 10 - 30% | Gravimetric / UV-Vis |
| Identity Confirmation | Expected Mass +/- 1 Da | Mass Spectrometry (ESI-MS) |
Table 2: Conceptual Comparison of Flexible vs. Pyroglutaminol-Constrained Peptides
| Property | Flexible Linear Peptide | Pyroglutaminol-Constrained Peptide | Rationale for Difference |
| Conformational Ensemble | Large, multiple low-energy states | Small, dominated by turn structure | Rigid ring restricts backbone dihedral angles. |
| Receptor Binding Affinity (Kd) | Higher (weaker binding) | Lower (stronger binding) | Reduced entropic penalty upon binding.[3] |
| Proteolytic Stability | Low | High | Non-natural structure resists enzymatic cleavage.[9] |
| NMR Amide Proton Temp. Coeff. | High (solvent exposed) | Low (intramolecular H-bonding) | Turn formation can sequester amide protons. |
Conformational Analysis: Verifying the Structural Impact
Confirming that the incorporation of this compound has indeed induced the desired conformation is a critical final step. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like NOESY, TOCSY, and ROESY are powerful tools for determining the solution structure of peptides. For a peptide containing D-pyroglutaminol, the key evidence for a β-turn would be the observation of specific Nuclear Overhauser Effects (NOEs) between protons of adjacent residues that are brought into close proximity by the turn. For example, a strong NOE between the amide proton of residue (i+2) and the alpha proton of residue (i+1) is characteristic of a β-turn.[5]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the overall secondary structure content of a peptide in solution. A transition from a spectrum characteristic of a random coil to one with features indicative of a β-turn (e.g., a minimum around 205-220 nm and a positive peak below 200 nm) upon incorporation of pyroglutaminol would support successful conformational constraint.
-
X-ray Crystallography: If the peptide can be crystallized, X-ray diffraction provides the most definitive, high-resolution structural information, allowing for precise measurement of all bond angles and distances, confirming the presence and type of β-turn.
Conclusion
This compound is a powerful and versatile building block for peptide chemists and drug discovery professionals. Its rigid, chiral scaffold offers a reliable method for introducing conformational constraints into peptide backbones, a strategy that is critical for enhancing biological activity, stability, and overall drug-like properties. By following well-established Boc-SPPS protocols, with special consideration for the coupling step, this unique amino acid derivative can be efficiently incorporated into target sequences. The resulting constrained peptides are promising candidates for a new generation of therapeutics with improved efficacy and pharmacokinetic profiles.
References
- Vertex AI Search. The Versatility of this compound in Chemical Synthesis. Accessed January 10, 2026.
- ChemDiv. Peptidomimetics of Beta-Turn Motifs Library. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Accessed January 10, 2026.
- Sigma-Aldrich. Peptide Resin Loading Protocols. Accessed January 10, 2026.
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Accessed January 10, 2026.
- World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. Accessed January 10, 2026.
- PMC. Peptidomimetics, a synthetic tool of drug discovery. Accessed January 10, 2026.
- PubMed. Crystal structures of peptides and modified peptides. Accessed January 10, 2026.
- Springer. Methods and protocols of modern solid phase peptide synthesis. Accessed January 10, 2026.
- ChemPep. Boc Solid Phase Peptide Synthesis. Accessed January 10, 2026.
- Springer. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Accessed January 10, 2026.
- MDPI. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Accessed January 10, 2026.
- Wikipedia. Peptidomimetic. Accessed January 10, 2026.
- PMC. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accessed January 10, 2026.
- PMC. Visualized and Quantitative Conformational Analysis of Peptidomimetics. Accessed January 10, 2026.
- Indian Academy of Sciences. X-ray studies on crystalline complexes involving amino acids and peptides. Accessed January 10, 2026.
- IISc. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Accessed January 10, 2026.
- Journal of the Chemical Society, Perkin Transactions 2. Conformational studies on analogues of the invertebrate peptide pyroGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 using 1H NMR. Accessed January 10, 2026.
- PMC. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Accessed January 10, 2026.
- YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR. Accessed January 10, 2026.
- MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Accessed January 10, 2026.
- Physical Chemistry Chemical Physics. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences. Accessed January 10, 2026.
- ResearchGate. X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in.... Accessed January 10, 2026.
- NIH. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Accessed January 10, 2026.
- PubMed. NMR and CD Studies on the Conformation of a Synthetic Peptide Containing Epitopes of the Human Immunodeficiency Virus 1 Transmembrane Protein gp41. Accessed January 10, 2026.
- MDPI. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Accessed January 10, 2026.
- ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. Accessed January 10, 2026.
- MDPI. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Accessed January 10, 2026.
- PMC.
- PubMed. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. Accessed January 10, 2026.
- PMC. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Accessed January 10, 2026.
- PubMed. Roles of N-terminal pyroglutamate in maintaining structural integrity and pKa values of catalytic histidine residues in bullfrog ribonuclease 3. Accessed January 10, 2026.
- BOC Sciences.
Sources
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 5. wjarr.com [wjarr.com]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Chiral Synthon: Detailed Application Notes and Protocols for Reactions with Boc-D-Pyroglutaminol
Introduction: The Strategic Value of Boc-D-Pyroglutaminol in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the demand for enantiomerically pure building blocks is insatiable. This compound, a derivative of D-pyroglutamic acid, has emerged as a formidable chiral synthon, offering a unique combination of a rigid pyrrolidinone core, a stereodefined hydroxymethyl group, and an acid-labile N-Boc protecting group. This trifecta of functionality provides chemists with a powerful tool for the construction of complex molecular architectures with precise stereochemical control. Its utility is particularly pronounced in the synthesis of peptide mimetics, constrained amino acids, and chiral ligands for asymmetric catalysis, making it a molecule of significant interest to researchers in drug discovery and development.[1]
This comprehensive guide provides detailed application notes and validated protocols for key transformations of this compound. The methodologies presented herein are designed to be robust and reproducible, offering both step-by-step instructions and the underlying chemical principles to empower researchers to confidently incorporate this versatile building block into their synthetic strategies.
Core Physicochemical and Stereochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 128811-37-0 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 370.9 °C at 760 mmHg | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
The stereochemistry of this compound, with the (R)-configuration at the C5 position of the pyrrolidinone ring, is the cornerstone of its utility in asymmetric synthesis. This defined stereocenter directs the stereochemical outcome of subsequent reactions, either on the hydroxymethyl side chain or at other positions of the pyrrolidinone ring.
Key Synthetic Transformations and Detailed Protocols
The synthetic potential of this compound can be unlocked through a variety of transformations targeting its key functional groups: the hydroxyl group, the N-Boc protecting group, and the lactam ring. The following sections provide detailed, field-proven protocols for these critical reactions.
Protocol 1: Derivatization of the Hydroxyl Group via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the stereoinvertive substitution of primary and secondary alcohols.[2][3] This protocol details the conversion of this compound to a protected amine derivative, a transformation that is crucial for the synthesis of chiral ligands and constrained amino acid analogues. The reaction proceeds with a clean inversion of stereochemistry at the carbinol center.[2]
Reaction Scheme:
Figure 1: Mitsunobu Reaction Workflow.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Phthalimide (or other suitable nucleophile, e.g., a carboxylic acid for esterification)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and phthalimide (1.5 equiv).
-
Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of this compound).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 equiv) in anhydrous THF dropwise over 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product.
Expert Insights & Causality:
-
Reagent Order of Addition: The pre-mixing of the alcohol, phosphine, and nucleophile before the addition of the azodicarboxylate is crucial to favor the desired reaction pathway and minimize side reactions.[2]
-
Choice of Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of the resulting hydrazine byproduct during purification.
-
Stereochemical Inversion: The Sₙ2 mechanism of the Mitsunobu reaction ensures a predictable and clean inversion of the stereocenter at the hydroxymethyl-bearing carbon.[2] This is a key feature for controlling the stereochemistry of the final product.
-
Nucleophile pKa: The pKa of the nucleophile should generally be below 13 to ensure efficient reaction and avoid side reactions where the azodicarboxylate acts as the nucleophile.[2]
Protocol 2: Esterification of the Hydroxyl Group
Esterification of the primary alcohol in this compound is a fundamental transformation for introducing a variety of functional groups or for protecting the hydroxyl group during subsequent synthetic steps. A common and effective method involves the use of an acid chloride or anhydride in the presence of a non-nucleophilic base.
Reaction Scheme:
Figure 2: Esterification Reaction Workflow.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Role of DMAP: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction rate, particularly for less reactive alcohols.
-
Base Selection: A non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction with an acid chloride, driving the reaction to completion.
-
Work-up Procedure: The acidic and basic washes are essential to remove unreacted starting materials and byproducts, simplifying the final purification.
Protocol 3: Oxidation of the Hydroxyl Group to the Aldehyde
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde provides a key intermediate for various carbon-carbon bond-forming reactions, such as Wittig reactions and aldol condensations. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a reliable reagent for this transformation.
Reaction Scheme:
Figure 3: Oxidation to Aldehyde Workflow.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2-1.5 equiv) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Reagent Stoichiometry: Using a slight excess of DMP ensures complete conversion of the starting alcohol.
-
Quenching: The sodium thiosulfate in the workup is essential to reduce any remaining DMP and its byproducts, which facilitates purification.
-
Product Stability: The resulting aldehyde can be sensitive to over-oxidation and may not be stable for long-term storage. It is often best to use it immediately in the next synthetic step.
Protocol 4: N-Boc Deprotection
The removal of the Boc protecting group is a common and often necessary step to unmask the secondary amine for further functionalization, such as peptide coupling or alkylation. This is typically achieved under acidic conditions.
Reaction Scheme:
Figure 4: N-Boc Deprotection Workflow.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv, often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue, the TFA salt of D-Pyroglutaminol, can often be used directly in the next step. Alternatively, it can be precipitated by the addition of cold diethyl ether and collected by filtration.
Expert Insights & Causality:
-
Acid Choice: TFA is commonly used due to its volatility, which allows for its easy removal after the reaction. HCl in dioxane or methanol are also effective alternatives.
-
Reaction Conditions: The reaction is typically fast and clean at room temperature. Cooling the initial addition can help to control any exotherm.
-
Product Form: The deprotected amine is obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which is often a stable, crystalline solid. A subsequent neutralization step with a base is required to obtain the free amine.
Applications in the Synthesis of Bioactive Molecules
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. For instance, chiral pyrrolidines derived from this starting material are key components in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4] Furthermore, the rigid scaffold of pyroglutaminol is utilized in the design of constrained peptide analogues to probe and control peptide conformation, which is crucial for enhancing biological activity and metabolic stability.
Conclusion
This compound is a highly valuable and versatile chiral building block with broad applications in organic synthesis and drug discovery. The protocols detailed in this guide provide a robust foundation for the reliable and efficient transformation of this synthon. By understanding the underlying principles and paying careful attention to the experimental details, researchers can effectively leverage the unique structural and stereochemical features of this compound to advance their synthetic endeavors.
References
- MySkinRecipes. This compound. [Link]
- Wikipedia. Mitsunobu reaction. [Link]
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- PubMed.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis of Boc-D-Pyroglutaminol derivatives
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of Boc-D-Pyroglutaminol: A Key Chiral Intermediate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidinone core and protected amine functionality make it an invaluable starting material for the synthesis of complex, stereochemically defined molecules, including peptide mimetics, enzyme inhibitors, and various therapeutic agents.[1][2][3] The incorporation of this motif can significantly influence a drug candidate's pharmacokinetic properties and target affinity.[1][4] This application note provides a comprehensive, field-proven, and scalable protocol for the synthesis of this compound from its corresponding carboxylic acid. We will delve into the chemical rationale behind the chosen methodology, present a detailed step-by-step guide for a representative large-scale batch, and discuss critical process parameters for ensuring high yield and purity.
The Strategic Approach to Scale-Up Synthesis
The primary transformation required is the selective reduction of the carboxylic acid moiety of N-Boc-D-pyroglutamic acid to a primary alcohol. While several reducing agents can accomplish this, the choice becomes critical when considering safety, selectivity, and efficiency at scale.
2.1. Causality Behind Reagent Selection
-
Starting Material: The synthesis begins with N-Boc-D-pyroglutamic acid. This precursor is readily synthesized by protecting the amine of D-pyroglutamic acid with di-tert-butyl dicarbonate (Boc₂O), a standard and high-yielding reaction.[5][6] For scale-up, sourcing high-purity N-Boc-D-pyroglutamic acid is the most time and cost-effective starting point.
-
The Reducing Agent: Borane-Tetrahydrofuran Complex (BH₃·THF):
-
Selectivity: Borane complexes are highly chemoselective for carboxylic acids over many other functional groups, such as esters and amides (including the lactam in our core structure). This selectivity prevents unwanted side reactions and simplifies purification.
-
Safety & Handling at Scale: Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), borane complexes are significantly easier and safer to handle on a larger scale. They are less pyrophoric and their quenching reactions are typically less violent and more controllable.
-
Efficiency: The reduction with BH₃·THF is generally clean and proceeds with high conversion, making it an efficient choice for producing large quantities of the desired alcohol.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF): THF is the ideal solvent for this reaction. It readily dissolves the starting material and is the standard solvent for commercial BH₃·THF solutions. Crucially, it is an aprotic, non-reactive medium. The reaction must be conducted under strictly anhydrous conditions, as any water will rapidly and exothermically quench the borane reagent, reducing the yield and posing a safety hazard.
Visualization of the Synthetic Pathway and Workflow
To clearly illustrate the process, the following diagrams outline the chemical reaction and the overall experimental workflow.
Caption: Reaction scheme for the reduction of N-Boc-D-pyroglutamic acid.
Caption: Step-by-step experimental workflow for scale-up synthesis.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for a representative large-scale laboratory batch. Appropriate adjustments to equipment and cooling capacity are necessary for pilot-plant or manufacturing scales.
4.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| N-Boc-D-pyroglutamic acid | 66683-11-6 | 229.24 | 100.0 g | 0.436 | 1.0 |
| Borane-THF complex (1M) | 14044-65-6 | - | 654 mL | 0.654 | 1.5 |
| Anhydrous THF | 109-99-9 | 72.11 | 1000 mL | - | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | ~300 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~1500 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~500 mL | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~500 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |
4.2. Equipment
-
5L 3-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer
-
Thermometer/temperature probe
-
Dropping funnel (1L)
-
Condenser with a nitrogen/argon inlet
-
Ice-water bath or circulator for cooling
-
Rotary evaporator
-
Separatory funnel (2L)
-
Büchner funnel and filtration flask
4.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor, mechanical stirrer, condenser, and thermometer. Ensure the system is completely dry. Purge the entire apparatus with dry nitrogen or argon for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.
-
Charging Reactants: To the reactor, add N-Boc-D-pyroglutamic acid (100.0 g) and anhydrous THF (1000 mL). Stir the mixture until all the solid has dissolved.
-
Reduction: Cool the solution to 0-5 °C using an ice-water bath. Charge the dropping funnel with the 1M solution of BH₃·THF (654 mL). Add the borane solution dropwise to the stirred reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Note: The initial addition may cause some gas evolution.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: Check for the disappearance of the starting material using TLC (e.g., Mobile Phase: 10% MeOH in Dichloromethane; Stain: Potassium Permanganate).
-
Quenching (Critical Step): Once the reaction is complete, cool the mixture back down to 0-5 °C. VERY SLOWLY AND CAREFULLY , add methanol dropwise to quench the excess borane. Vigorous gas (hydrogen) evolution will occur. Add approximately 300 mL of methanol, or until the effervescence ceases. Maintain cooling and controlled addition to manage the exotherm.
-
Workup and Isolation:
-
Concentrate the quenched reaction mixture under reduced pressure to remove most of the THF and methanol.
-
Add ethyl acetate (800 mL) to the resulting residue.
-
Slowly add 1 M HCl (~500 mL) to the stirred mixture. Continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (2 x 350 mL).
-
Combine all organic layers and wash sequentially with water (500 mL) and then brine (500 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a white solid or a thick oil.
4.4. Purification by Recrystallization
Crystallization is the most efficient purification method for large quantities.[5]
-
Dissolution: Transfer the crude product to a suitable flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Crystallization: Slowly add hexanes while the solution is still warm until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of cold hexanes. Dry the purified product in a vacuum oven at 40 °C to a constant weight.
4.5. Expected Results
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (by HPLC/NMR) | >98% |
| Appearance | White crystalline solid |
Utility in Derivative Synthesis
The resulting this compound is a versatile intermediate.[1] The primary alcohol is available for further functionalization (e.g., O-alkylation, esterification, or conversion to a leaving group for Sₙ2 reactions).[4] Furthermore, the Boc group can be easily removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to expose the secondary amine for N-alkylation, acylation, or peptide coupling.[7][][9]
Safety and Handling Considerations
-
BH₃·THF: This reagent is flammable and reacts violently with water. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous Solvents: Use of anhydrous solvents is critical for reaction success and safety.
-
Quenching: The quenching process is highly exothermic and releases flammable hydrogen gas. It must be performed slowly, with adequate cooling, and away from ignition sources.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.
References
- Vertex AI Search. (n.d.). The Versatility of this compound in Chemical Synthesis.
- PubMed. (2016). Synthesis of Chiral Azabicycles from Pyroglutaminols. Org Lett. 18(21):5748-5751.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group from Pyroglutamic Acid.
- Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1807.
- ResearchGate. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
- Vertex AI Search. (n.d.). The Role of L-Pyroglutaminol in Custom Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Houben-Weyl. (n.d.). 6.7 Pyroglutamic Acid Peptides.
- BOC Sciences. (n.d.). BOC-amino acids.
- Reddit. (2014). Removal of Boc protecting group as workup?.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Chiral Azabicycles from Pyroglutaminols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
The Strategic Application of Boc-D-Pyroglutaminol in Modern Drug Discovery
Introduction: The Quintessential Chiral Scaffolding for Advanced Therapeutics
In the landscape of contemporary drug discovery, the demand for enantiomerically pure and structurally complex molecules has never been greater. At the heart of this pursuit lies the strategic use of chiral building blocks—pre-functionalized, stereochemically defined scaffolds that serve as the foundation for intricate molecular architectures. Among these, (R)-tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate , commonly known as Boc-D-Pyroglutaminol , has emerged as a powerhouse for medicinal chemists.[1][2] Its inherent chirality, derived from D-glutamic acid, coupled with its conformationally restricted pyrrolidinone ring, provides a robust platform for the stereocontrolled synthesis of a diverse array of bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, ensuring seamless integration into multi-step synthetic pathways.[1] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Core Applications in Medicinal Chemistry
This compound's utility extends across several key areas of drug development, primarily owing to its function as a constrained proline surrogate and a versatile chiral synthon.
Synthesis of Pyrrolidine-Based Enzyme Inhibitors
The pyrrolidine scaffold is a privileged motif in a multitude of enzyme inhibitors, targeting proteases, glycosidases, and other key enzymes implicated in various diseases. This compound serves as an invaluable starting material for the synthesis of substituted pyrrolidines, enabling precise control over stereochemistry at multiple centers. A prime example is its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[1][3][4][] The pyrrolidine core can be elaborated to mimic the natural substrate of DPP-4, leading to potent and selective inhibition.
Development of Peptidomimetics and Constrained Peptides
The conformational rigidity of the pyroglutamate ring makes this compound an excellent building block for the synthesis of peptidomimetics.[1] By incorporating this scaffold, researchers can lock a peptide backbone into a specific conformation, thereby enhancing its binding affinity, selectivity, and metabolic stability compared to its linear counterpart. This is particularly crucial in targeting protein-protein interactions, which are often mediated by well-defined secondary structures.
Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a structural component, the chiral environment provided by this compound can be harnessed to direct the stereochemical outcome of reactions on an attached prochiral center. While less common than its direct incorporation, its derivatives can function as effective chiral auxiliaries in reactions such as alkylations and aldol additions.
Detailed Application Protocol: Synthesis of a Chiral Pyrrolidine Intermediate for DPP-4 Inhibitors
This section provides a representative, step-by-step protocol for the conversion of this compound into a key chiral aminopyrrolidine intermediate, a scaffold prevalent in numerous DPP-4 inhibitors. This protocol is a composite of established synthetic transformations for this class of molecules.
Workflow Overview
Sources
- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-D-Pyroglutaminol Coupling Reactions
Welcome to the technical support center for Boc-D-Pyroglutaminol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of peptide analogs and other complex molecules incorporating this valuable chiral building block. This compound, with its protected amine and reactive hydroxyl group, is a versatile intermediate, but its successful incorporation into target molecules can be impeded by various factors leading to low yields.[1] This resource offers a structured, question-and-answer-based approach to diagnose and resolve these issues, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?
Several factors can contribute to low yields in coupling reactions involving this compound. The most common culprits include:
-
Inefficient Activation of the Coupling Partner: The carboxylic acid that you are coupling to the hydroxyl group of this compound must be effectively activated to form a reactive intermediate.[2] Inadequate activation will lead to a sluggish or incomplete reaction.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the pyroglutaminol ring can create steric hindrance, impeding the approach of the activated carboxylic acid.[3][4] This is particularly problematic with sterically demanding carboxylic acids.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a critical role in the success of the coupling reaction.[5]
-
Moisture Contamination: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, rendering it unreactive towards the hydroxyl group of this compound.[5][6]
-
Side Reactions: Undesired side reactions, such as racemization of the carboxylic acid partner or decomposition of the coupling reagents, can consume starting materials and reduce the yield of the desired product.[3]
Q2: How do I choose the most effective coupling reagent for my this compound reaction?
The selection of the appropriate coupling reagent is paramount for achieving a high yield. The choice depends on the specific substrates and the desired reaction conditions.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their ability to form a highly reactive O-acylisourea intermediate with the carboxylic acid.[7][8] However, they can be prone to racemization, which can be suppressed by the addition of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3][9]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient and are particularly effective for challenging couplings, including those involving sterically hindered amino acids.[10][11][12] They rapidly generate activated esters, which can overcome steric barriers more effectively.[4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are known for their rapid reaction times and high yields.[11][12] PyAOP is particularly useful for coupling N-methylated amino acids.[11]
| Coupling Reagent Class | Examples | Key Advantages | Considerations |
| Carbodiimides | DCC, EDC, DIC | Cost-effective, widely available. | Can cause racemization (use with additives like HOBt or Oxyma), byproduct removal can be challenging (DCU is insoluble).[13][14] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times, suitable for sterically hindered couplings.[4][10] | More expensive, can lead to guanidinylation of the amine if used in excess.[12][14] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, rapid reactions, byproducts are generally less hazardous than those from BOP.[11][14] | Can be more expensive than carbodiimides. |
Q3: I suspect steric hindrance is the primary issue. How can I overcome this?
When dealing with sterically hindered substrates, a multi-pronged approach is often necessary.
-
Employ a More Potent Coupling Reagent: As mentioned above, switching to a uronium/aminium or phosphonium salt like HATU or PyBOP can significantly improve yields in sterically demanding reactions.[4][15]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and a base for a short period (1-5 minutes) before adding the this compound can enhance the concentration of the active ester and improve the reaction rate.[15]
-
Increase Reaction Time and/or Temperature: For sluggish reactions, extending the reaction time (e.g., to overnight) or gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier.[4][15] However, this should be done cautiously to avoid potential side reactions.
-
"Double Coupling": Repeating the coupling step with fresh reagents after the initial reaction can help drive the reaction to completion, especially in solid-phase synthesis.[3][4]
Q4: What are the optimal reaction conditions (solvent, base, etc.) for this compound couplings?
-
Solvent: The choice of solvent is critical for ensuring that all reactants are fully dissolved. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used.[16][17] For particularly difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be a good alternative due to its excellent solvating properties.[15]
-
Base: A non-nucleophilic base is required to deprotonate the carboxylic acid and facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice.[18][19] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) may be preferable.[3]
-
Stoichiometry: Typically, a slight excess of the carboxylic acid and coupling reagent relative to the this compound is used to drive the reaction to completion. A common molar ratio is 1.0 equivalent of this compound, 1.1-1.2 equivalents of the carboxylic acid, 1.1-1.2 equivalents of the coupling reagent, and 2-3 equivalents of the base.
-
Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions to prevent hydrolysis of the activated intermediate.[6] This involves using dry solvents and glassware and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]
Troubleshooting Workflow
Here is a systematic approach to troubleshooting low yields in your this compound coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using HATU
This protocol is suitable for a wide range of carboxylic acids, including those with moderate steric hindrance.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Activation: Add DIPEA (2.2 eq.) to the solution and stir at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Sterically Hindered Carboxylic Acid
This protocol is adapted for situations where Protocol 1 gives a low yield due to significant steric hindrance.
-
Preparation: Follow step 1 from Protocol 1.
-
Activation: Follow step 2 from Protocol 1.
-
Coupling: Follow step 3 from Protocol 1.
-
Reaction: Stir the reaction at room temperature for 2 hours. If monitoring indicates a sluggish reaction, increase the temperature to 40-50 °C and continue stirring for an additional 2-4 hours, or until the reaction is complete.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Caption: A general workflow for this compound coupling.
By systematically addressing the potential causes of low yield and optimizing the reaction conditions as outlined in this guide, researchers can significantly improve the efficiency of their this compound coupling reactions, leading to more successful and timely project outcomes.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Peptide Synthesis Blog. (n.d.). How to Optimize Peptide Synthesis?
- Fisher Scientific. (n.d.). Amide Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wikipedia. (n.d.). Peptide synthesis.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- BenchChem. (n.d.). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BenchChem. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. PubMed Central.
- ChemScene. (n.d.). Boc-L-Pyroglutaminol.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- BenchChem. (n.d.). Technical Support Center: Optimization of (S)-3-Acetyl-1-Boc-pyrrolidine Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Coupling with (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- BenchChem. (n.d.). Troubleshooting low yield in N-Boc-D-prolinol reactions.
- National Center for Biotechnology Information. (1990, February). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research.
- ResearchGate. (n.d.). Coupling Reagents.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Chemical Synthesis.
- Santa Cruz Biotechnology. (n.d.). Boc-L-Pyroglutaminol.
- BenchChem. (n.d.). Application Notes and Protocols for Coupling Boc-D-Alg(Z)2-OH.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). Boc- D -Trp-OH = 98.0 TLC 5241-64-5.
- YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling of Boc-D-4-(Boc-aminomethyl)phenylalanine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jpt.com [jpt.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. bachem.com [bachem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Boc-D-Pyroglutaminol Synthesis
Welcome to the technical support center for the synthesis of Boc-D-Pyroglutaminol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a more efficient and successful workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing quick and actionable answers.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of N-Boc-D-pyroglutamic acid. This is typically achieved using a hydride-reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being a widely used and cost-effective option.
Q2: Why is the Boc protecting group important in this synthesis?
A2: The tert-butoxycarbonyl (Boc) group serves to protect the amine functionality of the pyroglutamate ring. This protection is crucial as it prevents unwanted side reactions at the nitrogen atom during the reduction of the carboxylic acid, allowing for selective transformation to the desired alcohol.[1] The Boc group is stable under the basic or neutral conditions of the reduction but can be easily removed under acidic conditions when required for subsequent synthetic steps.[]
Q3: What are the critical parameters to control during the sodium borohydride reduction?
A3: Key parameters include temperature, stoichiometry of the reducing agent, and reaction time. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[3][4] Using a sufficient excess of sodium borohydride is necessary to ensure complete conversion of the starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]
Q4: Can other reducing agents be used?
A4: Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) can also be used.[3] However, these reagents are more potent and require stricter anhydrous conditions and careful handling. For many applications, sodium borohydride offers a good balance of reactivity and ease of handling.[5]
Q5: What are the expected byproducts in this synthesis?
A5: Potential byproducts can include unreacted starting material (N-Boc-D-pyroglutamic acid), and potentially over-reduced species, although less common with NaBH₄.[3] If the Boc group is unintentionally cleaved, you might observe the formation of D-Pyroglutaminol. Impurities from the starting materials or reagents can also be present.
II. Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to resolving specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or my TLC analysis shows a significant amount of unreacted N-Boc-D-pyroglutamic acid. What went wrong?
Answer: This indicates an incomplete reduction. Several factors could be the cause:
| Potential Cause | Recommended Solution | Causality Explained |
| Inactive Reducing Agent | Use a fresh bottle of sodium borohydride. Ensure it has been stored in a tightly sealed container in a desiccator. | Sodium borohydride is sensitive to moisture and can decompose over time, leading to reduced activity. |
| Insufficient Equivalents of Reducing Agent | Increase the molar equivalents of sodium borohydride. A common range is 2-4 equivalents relative to the starting material. | The reduction of a carboxylic acid to an alcohol consumes multiple hydride equivalents. An insufficient amount will lead to incomplete conversion. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress closely using TLC. If the reaction stalls at room temperature, consider gentle heating (e.g., to 40 °C), but be cautious of potential side reactions. Ensure the reaction is stirred for a sufficient duration (often several hours).[4] | The reduction of carboxylic acids with NaBH₄ can be slower than that of ketones or aldehydes. Adequate time and, in some cases, mild heating are necessary for the reaction to go to completion. |
| Premature Quenching | Ensure the quenching agent (e.g., water, acetone, or dilute acid) is added only after TLC confirms the complete consumption of the starting material. | Adding the quenching agent too early will destroy the remaining reducing agent, halting the reaction prematurely. |
Issue 2: Presence of an Unexpected, More Polar Byproduct
Question: My NMR or Mass Spec data suggests the presence of a compound with a lower molecular weight than the desired product, and it appears as a more polar spot on my TLC plate. What could this be?
Answer: This is a strong indication of the unintended removal (deprotection) of the Boc group.
| Potential Cause | Recommended Solution | Causality Explained |
| Acidic Conditions During Workup | During the workup, use a mild quenching agent. If an acidic wash is necessary, use a dilute solution (e.g., 1M HCl) and perform the extraction quickly at a low temperature. Neutralize the organic layer with a bicarbonate wash immediately after. | The Boc group is labile under acidic conditions.[][6] Prolonged exposure to even mild acids, especially during workup, can lead to its cleavage, forming the free amine (D-Pyroglutaminol). |
| Contaminated Reagents or Solvents | Use high-purity, anhydrous solvents and fresh reagents. | Acidic impurities in the solvent or reagents can be sufficient to cause partial deprotection of the Boc group over the course of the reaction. |
Issue 3: Difficult Purification of the Final Product
Question: I am having trouble purifying this compound by column chromatography. The product is streaking, or I am getting impure fractions.
Answer: Purification challenges can arise from the properties of the product itself or the presence of certain byproducts.
| Potential Cause | Recommended Solution | Causality Explained |
| Residual Boron Salts | After quenching the reaction, perform an aqueous workup. Washing the organic layer with a saturated solution of ammonium chloride (NH₄Cl) or brine can help remove boron salts. | Borate esters formed during the reaction can be difficult to remove by simple extraction and can interfere with chromatography. An aqueous wash helps to hydrolyze and remove these salts. |
| Product Polarity | Use a more polar solvent system for column chromatography. A gradient elution starting with a less polar mixture (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol or ethanol can be effective. | This compound is a relatively polar molecule due to the hydroxyl and carbamate groups. A sufficiently polar mobile phase is needed for good elution from the silica gel. |
| Unreacted Starting Material | If the crude product contains unreacted N-Boc-D-pyroglutamic acid, perform an acid-base extraction during the workup. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material before chromatography.[7] | The acidic starting material can co-elute with the neutral product, making chromatographic separation difficult. An acid-base wash is a highly effective way to remove it. |
III. Experimental Protocols
Optimized Synthesis of this compound
This protocol is a robust method for the synthesis of this compound from N-Boc-D-pyroglutamic acid.
Materials:
-
N-Boc-D-pyroglutamic acid
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-D-pyroglutamic acid (1.0 equiv.) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 - 3.0 equiv.) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes with a small amount of methanol as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Parameter Measured | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Structural Confirmation | The spectra should show characteristic peaks for the Boc group (a singlet around 1.4 ppm in ¹H NMR), the pyroglutamate ring protons, and the newly formed hydroxymethyl group (CH₂OH).[8] |
| Mass Spectrometry (MS) | Molecular Weight | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₇NO₄, MW: 215.25).[8][9] |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A single major peak should be observed, and the purity can be quantified by integrating the peak area.[8][10] |
| Chiral HPLC | Enantiomeric Purity | If the stereochemical integrity is a concern, analysis on a chiral column can confirm the enantiomeric excess (ee%) of the D-enantiomer.[8] |
| Infrared (IR) Spectroscopy | Functional Groups | The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate and lactam, and the N-H stretch (if any). |
IV. Visual Diagrams
Experimental Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
Sources
- 1. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.iupac.org [publications.iupac.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing side reactions during Boc-D-Pyroglutaminol deprotection
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the deprotection of Boc-D-Pyroglutaminol. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and experimental reproducibility.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the Boc deprotection of D-Pyroglutaminol, offering causative explanations and actionable solutions.
Issue 1: Low Yield of D-Pyroglutaminol After Deprotection
Question: I'm experiencing a significant loss of product after my Boc-deprotection reaction using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What are the potential causes and how can I improve my yield?
Answer:
Low yields in this reaction are often attributable to several factors, primarily related to the stability of the pyroglutaminol ring under acidic conditions and the generation of reactive intermediates.
-
Potential Cause 1: Ring Opening of the Pyroglutaminol Core. The lactam (a cyclic amide) in the pyroglutaminol ring is susceptible to hydrolysis under strongly acidic conditions, especially in the presence of water. This leads to the formation of glutamic acid derivatives, which will not be your desired product. The presence of water in the TFA or DCM can exacerbate this issue.[1]
-
Troubleshooting Recommendation:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DCM and a fresh, sealed bottle of TFA.[1] Avoid exposing reagents to atmospheric moisture.
-
Control Reaction Temperature: Perform the deprotection at 0 °C to minimize the rate of potential side reactions, including ring opening.[2]
-
Minimize Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to the strong acid.
-
-
Potential Cause 2: Alkylation by tert-Butyl Cation. The Boc deprotection mechanism generates a reactive tert-butyl cation.[3][4] This carbocation can alkylate nucleophilic sites on your starting material or product, leading to undesired byproducts and reducing the yield of D-Pyroglutaminol.[5]
-
Troubleshooting Recommendation:
-
Use a Scavenger: The addition of a cation scavenger to the reaction mixture is highly recommended. Scavengers are nucleophilic species that will preferentially react with the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile tert-butyl-triethylsilane.
-
Anisole: An electron-rich aromatic compound that is readily alkylated.
-
Thioanisole: A sulfur-containing scavenger, particularly useful if other sensitive functional groups are present.
-
-
Issue 2: Unexpected Spots on TLC/LC-MS Analysis
Question: My post-reaction analysis shows multiple unexpected spots. What are these byproducts and how can I prevent their formation?
Answer:
The appearance of multiple spots is a clear indicator of side reactions. Beyond ring-opening and t-butylation as discussed above, other possibilities exist.
-
Potential Cause 1: Racemization. While the chiral center of D-Pyroglutaminol is generally stable, harsh reaction conditions (prolonged exposure to strong acid, elevated temperatures) can potentially lead to some degree of racemization, which might be observable with chiral chromatography.[6][7]
-
Troubleshooting Recommendation:
-
Milder Acidic Conditions: Consider using a milder acid for deprotection. A 4M solution of HCl in 1,4-dioxane is a common and often gentler alternative to TFA.[1][8] This can be particularly effective at preserving stereochemical integrity.
-
Strict Temperature Control: Maintain the reaction at 0°C or below throughout the addition and stirring process.
-
-
Potential Cause 2: Formation of Oligomers. The newly deprotected amine is nucleophilic and could potentially react with any remaining activated starting material or intermediates, leading to dimer or oligomer formation, although this is less common under strongly acidic conditions where the amine is protonated.
-
Troubleshooting Recommendation:
Issue 3: Difficulty in Product Isolation and Purification
Question: After quenching my reaction, I'm struggling to isolate a pure product. It seems to be water-soluble, and I'm getting a messy solid/oil.
Answer:
D-Pyroglutaminol is a polar molecule with good water solubility, which can complicate extraction and purification.
-
Potential Cause: Salt Formation and Solubility. After deprotection with TFA or HCl, the product exists as the corresponding ammonium salt (e.g., D-Pyroglutaminol trifluoroacetate). These salts are often highly soluble in water and can be difficult to extract into common organic solvents.
-
Troubleshooting Recommendation:
-
Basification and Extraction: After removing the bulk of the acid and solvent in vacuo, dissolve the residue in a minimal amount of water and carefully add a base (e.g., saturated NaHCO₃ or a dilute NaOH solution) until the pH is basic (pH 8-9). This will neutralize the ammonium salt to the free amine, which may be more amenable to extraction.
-
Solvent Selection for Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions will likely be necessary to recover all the product.
-
Alternative Isolation: If the hydrochloride salt is desired, after deprotection with HCl/dioxane, the product may precipitate directly from the reaction mixture or upon addition of a non-polar solvent like diethyl ether.[8] The resulting solid can then be collected by filtration.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of D-Pyroglutaminol?
A1: The most common method involves treating the Boc-protected starting material with an excess of a strong acid in an anhydrous aprotic solvent.[3] A typical procedure would be:
-
Reagents: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Temperature: 0 °C to room temperature.
-
Time: 30 minutes to 2 hours, monitored by TLC or LC-MS.[2] An alternative, often milder, method is using 4M HCl in 1,4-dioxane.[1]
Q2: How does the choice of acid (TFA vs. HCl) affect the reaction?
A2:
-
TFA is a very strong acid that typically provides fast and complete deprotection.[10] However, its strength can sometimes lead to more side reactions, especially if the substrate has other acid-sensitive groups.[1] The resulting trifluoroacetate salt can sometimes be more difficult to handle during workup.
-
HCl in dioxane is generally considered a milder option.[1] Deprotection may be slower, but it can offer better selectivity and reduce the risk of side reactions. The product is obtained as the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.[8]
Q3: Can I use other deprotection methods besides strong acids?
A3: While strong acids are standard, alternative methods exist for substrates that are highly sensitive to acid. These include:
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in an inert solvent can effect deprotection under non-protic conditions.[3][8]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can cause thermal cleavage of the protecting group, though this may require high temperatures and is not commonly used for pyroglutaminol derivatives.[1][8]
Q4: Is the pyroglutamate ring stable to the deprotection conditions?
A4: The pyroglutamate (a lactam) ring is generally stable under anhydrous acidic conditions used for Boc deprotection. However, it can be susceptible to hydrolysis (ring-opening) if significant amounts of water are present or if the reaction is heated for extended periods.[11] Maintaining anhydrous conditions and low temperatures is crucial for preserving the ring structure.
Experimental Protocols & Data
Protocol 1: Optimized Boc-Deprotection using TFA with a Scavenger
This protocol is designed to maximize yield and purity by mitigating side reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylsilane (1.5 eq) to the cooled solution.
-
Slowly add TFA (10-20 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete in 30-60 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield D-Pyroglutaminol.
Data Summary: Comparison of Deprotection Conditions
The following table provides a general comparison of outcomes for different deprotection methods. Actual results may vary based on specific substrate and lab conditions.
| Method | Acid | Scavenger | Typical Temp. | Typical Time | Common Side Reactions | Yield/Purity |
| Standard | TFA (20-50%) | None | 0 °C to RT | 1-2 hours | t-Butylation, Ring Opening | Moderate/Good |
| Optimized | TFA (20-50%) | TES/Anisole | 0 °C | 30-60 min | Minimized t-Butylation | High/Excellent |
| Milder | 4M HCl/Dioxane | None | 0 °C to RT | 2-4 hours | Minimal | Good/Excellent |
Visualizing the Process
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
Caption: Acid-catalyzed mechanism for Boc deprotection and potential side reaction.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting Boc deprotection issues.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Kanno, H., et al. (2013). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemSusChem, 6(7), 1194-1197.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 11(10), 1227.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (2001). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors.
- PMC - NIH. (2012). Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry – A European Journal, 18(30), 9234-9238.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- PubMed. (2013). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. J Pharm Sci, 102(9), 3125-3134.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ACS Publications. (1981). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise, 59(49), 24-25.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- MDPI. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Molecules, 27(23), 8345.
- MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 12(11), 1109.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
Sources
- 1. reddit.com [reddit.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Challenges of Boc-D-Pyroglutaminol Solubility: A Technical Support Guide
For Immediate Release
Welcome to our dedicated Technical Support Center for Boc-D-Pyroglutaminol. As Senior Application Scientists, we understand that navigating the nuanced solubility characteristics of specialized reagents is critical to the success of your research. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and may encounter challenges in achieving optimal dissolution in organic solvents.
This compound is a valuable chiral building block, widely employed in the synthesis of peptidomimetics and other complex therapeutic agents.[1] Its unique structure, featuring a polar lactam ring and a primary alcohol, combined with the lipophilic tert-butoxycarbonyl (Boc) protecting group, results in a nuanced solubility profile that requires careful consideration for efficient and reproducible experimental outcomes.
This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format, supplemented with detailed experimental protocols and logical workflows to address the specific solubility issues you may face.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the common solubility challenges encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best starting solvents to try?
A1: The solubility of this compound is governed by the "like dissolves like" principle, influenced by its moderate polarity. Its structure contains both hydrogen bond donors (hydroxyl group) and acceptors (carbonyls, ether oxygen), as well as a nonpolar Boc group.
-
High Solubility: Generally, this compound exhibits good solubility in polar protic solvents and some polar aprotic solvents.
-
Moderate to Low Solubility: Nonpolar solvents are generally poor choices for dissolving this compound.
-
Poor Solvents: Hexanes, Pentane, Diethyl Ether (often used as an anti-solvent for precipitation).[4]
-
Q2: My protocol calls for a nonpolar aprotic solvent, but the compound won't dissolve. What can I do?
A2: This is a common issue when a subsequent reagent or reaction condition dictates the use of a solvent in which this compound is poorly soluble. Here is a systematic approach to address this:
-
Introduce a Co-Solvent: The most effective strategy is to use a minimal amount of a strong, polar aprotic co-solvent to first dissolve the this compound before diluting with the primary reaction solvent.
-
Recommended Co-Solvents: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Protocol: Dissolve the solid completely in a small volume (e.g., 1-5% of the total final volume) of DMF or DMSO. Once a clear solution is obtained, slowly add the primary, less polar solvent (e.g., Toluene) to the desired final concentration. Monitor for any signs of precipitation.
-
-
Gentle Heating: Solubility is often temperature-dependent.[5] Gentle warming of the solvent can significantly improve the dissolution rate and capacity.
-
Procedure: While stirring, warm the solvent to 40-50°C before and during the addition of the solid.
-
Caution: Ensure this temperature is compatible with the stability of your other reagents and the intended reaction. Always check the compound's stability at elevated temperatures.
-
Q3: The compound oiled out or precipitated from the solution after I added another reagent. Why did this happen and how can I fix it?
A3: This phenomenon, known as "salting out" or precipitation, typically occurs when the overall polarity of the solvent system changes drastically upon the addition of a new reagent, reducing the solubility of your compound.
-
Causality: Adding a less polar or nonpolar reagent can decrease the solvent's capacity to solvate the polar functional groups of this compound. Conversely, adding a highly polar, ionic, or aqueous reagent can also cause separation if the primary solvent is not sufficiently polar.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Q4: I need to purify this compound by recrystallization. What solvent system should I use?
A4: Recrystallization relies on identifying a solvent (or solvent pair) in which the compound is soluble at higher temperatures but poorly soluble at room temperature or below.
-
Single Solvent System:
-
Good Candidates: Isopropanol (IPA) or Ethyl Acetate (EtOAc). The compound should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly.
-
-
Solvent/Anti-Solvent System: This is often more effective.
-
Recommended Pair 1: Ethyl Acetate / Hexane. Dissolve the compound in a minimum volume of warm ethyl acetate. Slowly add hexane (the anti-solvent) until the solution becomes faintly turbid. Warm the solution slightly until it becomes clear again, then allow it to cool slowly.
-
Recommended Pair 2: Dichloromethane / Diethyl Ether. Dissolve the compound in dichloromethane and then slowly add diethyl ether to induce crystallization.
A common procedure for similar Boc-protected amino acids involves crystallization from an ethyl acetate and petroleum ether mixture.[3][4]
-
Part 2: Data Summary and Experimental Protocols
To provide a practical reference, we have synthesized available data and field insights into a qualitative solubility chart and a detailed protocol for solubility determination.
Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Expected Solubility | Notes & Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group and polar lactam ring form strong hydrogen bonds with protic solvents.[6] |
| Polar Aprotic | DMF, DMSO | High | Strong dipole-dipole interactions facilitate dissolution. Often used as co-solvents. |
| THF, Acetone | Good to Moderate | Good general-purpose solvents for compounds of intermediate polarity.[7] | |
| Halogenated | Dichloromethane (DCM) | Good | Frequently used in reactions and work-ups for Boc-protected compounds.[2] |
| Esters | Ethyl Acetate (EtOAc) | Good | A common solvent for extraction and chromatography of Boc-derivatives.[3] |
| Ethers | Diethyl Ether | Low to Poor | Often used as an anti-solvent to precipitate the product from more polar solutions. |
| Hydrocarbons | Hexanes, Toluene | Poor / Insoluble | The nonpolar nature of these solvents cannot overcome the crystal lattice energy of the polar compound. |
| Aqueous | Water | Low to Poor | The large, nonpolar Boc group significantly reduces water solubility compared to unprotected pyroglutaminol.[8] |
Protocol: Systematic Determination of Solubility
This protocol provides a step-by-step method to quantitatively assess the solubility of this compound in a solvent of interest.
Objective: To determine the solubility (in mg/mL) of this compound at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Constant temperature bath or hot plate with temperature control
-
Syringe filters (0.22 µm, PTFE)
-
HPLC or UPLC system with a suitable column (e.g., C18) and UV detector
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure:
-
Preparation of Standard Curve: a. Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to create a stock solution. b. Perform serial dilutions to create a series of standards of known concentrations. c. Inject each standard onto the HPLC system and record the peak area. d. Plot peak area versus concentration to generate a linear calibration curve.
-
Equilibration: a. Add an excess amount of solid this compound to a vial containing a precisely measured volume of the test solvent (e.g., 2 mL). The presence of undissolved solid is essential. b. Seal the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25°C). c. Stir the suspension vigorously for 24 hours to ensure the solution reaches equilibrium saturation.
-
Sampling and Analysis: a. After 24 hours, stop stirring and allow the excess solid to settle for at least 30 minutes. b. Carefully withdraw a sample of the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of your analytical method). e. Inject the diluted sample onto the calibrated HPLC system and determine its concentration from the standard curve.
-
Calculation: a. Calculate the concentration of the original, undiluted filtrate by applying the dilution factor. b. The resulting value is the solubility of this compound in the test solvent at that specific temperature, typically expressed in mg/mL.
References
- Fengchen group. (n.d.). Boc-D-Pyroglutamic Acid Ethyl Ester (Boc-D-Ethyl Pyroglutamate) BP EP USP CAS 144978-35-8. Fengchengroup.com.
- Mandal, S., & Roy, S. C. (2018). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Acsgcipr.org.
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Bozebio.com.
- PubMed. (1992). Synthesis, physical properties, toxicological studies and bioavailability of L-pyroglutamic and L-glutamic acid esters of paracetamol as potentially useful prodrugs. PubMed.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org.
- PubChem. (n.d.). 1-Boc-D-Pyroglutamic acid ethyl ester. PubChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Acsgcipr.org.
- PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PMC.
- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Chemsrc. (n.d.). Boc-L-Pyroglutaminol. Chemsrc.com.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. Reddit.
- PubMed Central. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC.
Sources
- 1. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. Synthesis, physical properties, toxicological studies and bioavailability of L-pyroglutamic and L-glutamic acid esters of paracetamol as potentially useful prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-D-Pyroglutamic Acid Ethyl Ester (Boc-D-Ethyl Pyroglutamate) BP EP USP CAS 144978-35-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boc-D-Pyroglutaminol Applications
Welcome to the technical support center for Boc-D-Pyroglutaminol. This guide is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of maintaining stereochemical integrity during its use. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to help you minimize racemization and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical concern when using a chiral building block like this compound?
A: Racemization is the conversion of a pure enantiomer (in this case, the D-form of pyroglutaminol) into an equal mixture of both its D- and L-enantiomers, known as a racemic mixture. For drug development professionals, this is a significant issue. The biological activity of a chiral molecule is often exclusive to one enantiomer. The other enantiomer may be inactive or, in some cases, cause undesirable or toxic side effects. Therefore, maintaining the high enantiomeric purity of this compound throughout a synthetic sequence is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1] The presence of the undesired enantiomer results in a diastereomeric final product, which can be challenging and costly to separate.[2][3]
Q2: What is the fundamental chemical mechanism that causes racemization in Boc-protected amino acids during a coupling reaction?
A: The primary pathway for racemization during peptide coupling involves the activation of the carboxylic acid group. This activation, which is necessary for amide bond formation, significantly increases the acidity of the proton on the alpha-carbon (the chiral center).[1] A base present in the reaction mixture can then abstract this acidic proton, forming a planar enolate intermediate. This planar structure loses its stereochemical information. Subsequent re-protonation can occur from either face of the enolate, leading to a mixture of both D- and L-enantiomers and thus, racemization.[1][2]
View Diagram: Mechanism of Racemization via Enolization
Caption: General mechanism of racemization for N-protected amino acids.
Q3: Does the tert-butoxycarbonyl (Boc) protecting group itself help prevent racemization?
A: Yes, the Boc group is a urethane-type protecting group, which is known to be effective at suppressing racemization compared to other N-acyl groups (like benzoyl or acetyl). This is because the lone pair of electrons on the urethane nitrogen can participate in resonance with the carbonyl, reducing the likelihood of forming a highly racemization-prone intermediate like an oxazolone. While oxazolone formation is a major racemization pathway for many amino acids, the primary risk for Boc-amino acids remains direct enolization via alpha-proton abstraction.[4][5] Therefore, while the Boc group is beneficial, it does not eliminate the risk, and careful control of reaction conditions is still essential.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses the common scenario where a researcher observes significant diastereomeric impurities in their product, indicating racemization has occurred.
Q4: I've completed a coupling reaction with this compound and my NMR/chiral HPLC analysis shows a mixture of diastereomers. What are the most likely causes and how do I fix it?
A: Observing diastereomers is a direct indication of racemization at the pyroglutaminol stereocenter. This loss of stereochemical integrity can almost always be traced back to your reaction conditions. Let's break down the likely culprits, from most to least probable:
1. Incorrect Choice of Base:
-
The Problem: The strength and steric bulk of the base are critical.[1] Strong, non-hindered bases like Diisopropylethylamine (DIPEA or Hünig's base) or Triethylamine (TEA) are common choices for pH adjustment but are major contributors to racemization because they can easily abstract the acidic α-proton.
-
The Solution: Switch to a sterically hindered or a weaker base. N-methylmorpholine (NMM) is often a superior choice as its bulkiness disfavors α-proton abstraction. In some cases, for highly sensitive substrates, a very weak base like 2,4,6-collidine may be necessary.
2. Suboptimal Coupling Reagent & Additive Combination:
-
The Problem: Carbodiimides like EDC (or DCC) activate the carboxylic acid but form a highly reactive O-acylisourea intermediate that is very susceptible to racemization. Running these reactions without a racemization-suppressing additive is a common mistake.
-
The Solution: Always use a coupling additive. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the O-acylisourea intermediate to form a more stable active ester.[1][6] This new intermediate is less reactive and significantly less prone to racemization while still being sufficiently reactive for amide bond formation. Modern phosphonium (PyBOP, HBTU) or uranium-based (HATU, HCTU) coupling reagents come pre-formulated with an HOBt or HOAt moiety, but adding an extra equivalent of HOBt or Oxyma can further suppress racemization.
3. Elevated Reaction Temperature:
-
The Problem: Racemization is a kinetically controlled process, and its rate increases with temperature.[1][7] Running the coupling reaction at room temperature or higher dramatically increases the risk.
-
The Solution: Maintain strict temperature control. Always start the activation and coupling steps at 0 °C using an ice bath. Allow the reaction to proceed at 0 °C for at least 30-60 minutes before allowing it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0-4 °C for its entire duration is recommended.
4. Solvent Effects:
-
The Problem: Polar aprotic solvents like DMF or NMP can stabilize the charged enolate intermediate, potentially increasing the rate of racemization.[7]
-
The Solution: While DMF is a common solvent for its excellent solubilizing properties, consider switching to a less polar alternative like Dichloromethane (DCM) or Tetrahydrofuran (THF) if your starting materials are sufficiently soluble.
Comparative Impact of Reagents on Racemization Risk
| Coupling Reagent | Additive | Recommended Base | Racemization Risk | Rationale |
| EDC / DCC | None | DIPEA / TEA | Very High | Highly reactive O-acylisourea intermediate with a strong, non-hindered base. Avoid this combination. |
| EDC / DCC | HOBt or Oxyma | NMM | Low | HOBt/Oxyma forms a more stable active ester, and NMM is a sterically hindered base.[1][6] |
| HBTU / HATU | None (Internal) | DIPEA / TEA | Medium | The built-in additive helps, but a non-hindered base still poses a significant risk. |
| HBTU / HATU | +1 eq. Oxyma | NMM | Very Low | The combination of an advanced coupling reagent, an external additive, and a hindered base provides maximum protection. |
Recommended Experimental Protocol
This protocol provides a step-by-step methodology for a standard coupling reaction designed to minimize racemization of this compound.
Protocol: Low-Racemization Peptide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (e.g., an amino acid ester hydrochloride) (1.1 eq)
-
Coupling Reagent: EDC·HCl (1.2 eq)
-
Additive: HOBt or Oxyma (1.2 eq)
-
Base: N-methylmorpholine (NMM) (1.1 eq, if starting with a salt; 2.1 eq if starting with free amine)
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the amine coupling partner (1.1 eq).
-
Dissolution: Add anhydrous DCM to dissolve the reagents completely.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
Additive & Base Addition: Add HOBt or Oxyma (1.2 eq) to the cooled solution, followed by the dropwise addition of N-methylmorpholine (NMM). Stir for 5 minutes.
-
Activation: While maintaining the temperature at 0 °C, add the coupling reagent (EDC·HCl, 1.2 eq) in one portion. A slight increase in turbidity may be observed.
-
Initial Coupling: Allow the reaction to stir at 0 °C for 1-2 hours.
-
Completion: Monitor the reaction progress by TLC or LC-MS. If the reaction is not complete, allow the flask to warm slowly to room temperature and stir for an additional 4-16 hours.
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired coupled product with high stereochemical purity.
Workflow for Minimizing Racemization
Caption: Recommended experimental workflow for low-racemization coupling.
References
- Gong, I., & Lin, Y. A. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from a peptide synthesis supplier's technical resource.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- C&EN. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.
- Google Patents. (1965). Racemization of optically-active pyroglutamic acid.
- Reddit r/OrganicChemistry. (2022). Why is boc stable to hydrolysis under basic conditions?
- SlideShare. (n.d.). Epimerization of Peptide.
- Thieme. (n.d.). Pyroglutamic Acid Peptides.
- Yusof, Y., & Lam, K. S. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- PubMed. (2023). Epimerisation in Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Identification and removal of byproducts in Boc-D-Pyroglutaminol reactions
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for the identification and removal of byproducts encountered during the synthesis of Boc-D-Pyroglutaminol. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the highest purity of your final product.
I. Understanding the Synthetic Pathway and Potential Pitfalls
The synthesis of this compound from D-pyroglutamic acid is a robust two-step process. However, awareness of potential side reactions is critical for successful troubleshooting.
-
Step 1: Boc Protection of D-Pyroglutamic Acid. This step utilizes di-tert-butyl dicarbonate ((Boc)₂O) and a base, typically sodium hydroxide or triethylamine, to protect the secondary amine.
-
Step 2: Reduction of the Carboxylic Acid. The protected intermediate is then reduced to the primary alcohol. Common reducing agents include sodium borohydride (NaBH₄) combined with a Lewis acid (like I₂ or BF₃·OEt₂) or borane complexes (e.g., BH₃·THF).
Each step presents unique challenges that can lead to the formation of specific byproducts.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing a question-and-answer format for rapid problem-solving.
FAQ 1: Boc Protection Stage
Question: My TLC analysis after the Boc protection step shows a spot corresponding to the starting material (D-pyroglutamic acid) and another faint, unidentified spot. What could this be?
Answer: The presence of starting material indicates an incomplete reaction. This can be due to several factors:
-
Insufficient (Boc)₂O: Ensure at least 1.1 to 1.2 equivalents of (Boc)₂O are used to drive the reaction to completion.
-
Improper pH Control: The reaction is pH-sensitive. If using NaOH, maintaining the pH between 9-10 is crucial. A lower pH will result in a sluggish reaction, while a higher pH can lead to the hydrolysis of (Boc)₂O.
-
Low Temperature: The reaction is often run at 0 °C to room temperature. If the temperature is too low, the reaction rate will be significantly reduced.
The faint, unidentified spot could be the di-acylated byproduct, where the Boc group has reacted with both the amine and the carboxylate. This is more likely if the reaction is run under harsh conditions or with an excessive amount of (Boc)₂O.
Troubleshooting Protocol: Incomplete Boc Protection
-
Monitor Progress: Use TLC to monitor the reaction's progress. The product, Boc-D-pyroglutamic acid, will have a higher Rf value than the starting D-pyroglutamic acid.
-
Reagent Addition: If the reaction stalls, consider adding a small additional portion (0.1 eq) of (Boc)₂O.
-
pH Adjustment: If using aqueous base, check the pH and adjust as necessary.
-
Purification: Unreacted D-pyroglutamic acid can be removed by an acidic wash (e.g., with dilute HCl) during the workup. The Boc-protected product will be extracted into the organic layer, while the more polar starting material will remain in the aqueous layer.
FAQ 2: Reduction Stage Impurities
Question: After the reduction of Boc-D-pyroglutamic acid with NaBH₄/I₂, my crude NMR shows more than just my desired this compound. What are the likely byproducts?
Answer: The reduction step is often the primary source of impurities. The most common byproducts are:
-
Unreacted Starting Material (Boc-D-pyroglutamic acid): This indicates an incomplete reduction.
-
Ring-Opened Byproducts: The lactam ring can be susceptible to cleavage under certain reductive conditions, leading to linear amino alcohol derivatives. For example, using a very strong reducing agent like LiAlH₄ can lead to the formation of (R)-5-(tert-butoxycarbonylamino)-1,4-pentanediol.
-
Borate Esters: The product alcohol can form borate esters with the boron-containing reagents. These are typically hydrolyzed during the aqueous workup. If the workup is not thorough, these may persist.
Troubleshooting Protocol: Identifying and Removing Reduction Byproducts
-
Analytical Identification:
-
TLC: Use a more polar solvent system to differentiate the product alcohol from the starting acid. The alcohol will have a slightly higher Rf.
-
¹H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the -CH₂OH group (typically a multiplet around 3.5-3.7 ppm). Ring-opened byproducts will show significantly different splitting patterns and chemical shifts.
-
Mass Spectrometry: This is an excellent tool to identify the exact mass of the impurities and confirm their structures.
-
-
Purification Strategy: Column Chromatography Flash column chromatography is the most effective method for separating this compound from the starting acid and other byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a lower polarity (e.g., 30% ethyl acetate) to elute non-polar impurities, then gradually increase the polarity (e.g., to 50-70% ethyl acetate) to elute your product. The unreacted starting acid will remain on the baseline or elute very slowly.
-
Table 1: Typical TLC Rf Values and Elution Order
| Compound | Typical Rf (50% EtOAc/Hexanes) | Elution Order in Column Chromatography |
| Non-polar impurities | High | First |
| This compound | ~0.4 | Second |
| Boc-D-pyroglutamic acid | ~0.1 (streaking) | Last (or remains on baseline) |
| Ring-opened byproducts | Variable, often more polar | May co-elute or elute after the product |
FAQ 3: Product Stability and Storage
Question: My purified this compound appears to degrade over time, showing new spots on TLC. How can I prevent this?
Answer: this compound is generally stable, but the Boc protecting group can be labile under acidic conditions.
-
Acid Sensitivity: Avoid contact with strong acids, as this can cleave the Boc group, regenerating D-pyroglutaminol. Ensure all solvents used for storage are neutral. Traces of acid on glassware can also be a culprit.
-
Storage Conditions: Store the purified compound in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) to minimize potential degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial, although not always necessary for short-term storage.
III. Experimental Protocols and Visual Workflows
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be about 50 times the weight of your crude product (e.g., 50 g silica for 1 g of crude material).
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is known as dry loading and generally results in better separation.
-
Load the Column: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Elute the Column: Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and apply gentle pressure (using a pump or bulb). Collect fractions in test tubes.
-
Monitor Elution: Spot each fraction (or every few fractions) on a TLC plate and visualize under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or vanillin).
-
Increase Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase to elute your product.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Visual Workflow: Troubleshooting Byproduct Formation
Caption: Mechanism of lactam ring opening.
To avoid this, it is recommended to use milder, more selective reducing agents. The combination of NaBH₄ with a Lewis acid like iodine provides a good balance of reactivity, effectively reducing the carboxylic acid (or its in-situ formed active ester) without cleaving the lactam.
V. References
-
Reddy, K. L., et al. (2006). A practical and asymmetric synthesis of (S)- and (R)-N-Boc-3-hydroxypiperidines. Tetrahedron: Asymmetry, 17(1), 133-137. [Link]
-
Salvatore, R. N., et al. (2001). Cesium Hydroxide Promoted N-Boc Deprotection. Organic Letters, 3(1), 1-3. [Link]
-
Kotha, S., et al. (2005). A New, Efficient, and Asymmetric Synthesis of (2S,4R)- and (2R,4S)-4-Hydroxyprolines from L- and D-Pyroglutamic Acids. The Journal of Organic Chemistry, 70(19), 7792-7795. [Link]
Improving the stability of Boc-D-Pyroglutaminol under reaction conditions
Technical Support Center: A Researcher's Guide to Boc-D-Pyroglutaminol
Welcome to the comprehensive technical guide for this compound. As a pivotal chiral building block in pharmaceutical and peptide synthesis, its stability is paramount to achieving high yields and product purity.[1][2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the specific challenges researchers encounter when handling this valuable intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic workflows.
Section 1: Understanding the Core Chemistry: The Boc Group's Inherent Lability
Before troubleshooting specific reactions, it is crucial to understand the fundamental chemical properties of the tert-butyloxycarbonyl (Boc) protecting group. Its widespread use stems from its reliable stability under many conditions and its facile removal under specific, mild acidic conditions.[3][]
FAQ 1: What makes the Boc group susceptible to degradation, and what is the primary mechanism?
The Boc group's defining characteristic is its lability under acidic conditions.[3][5] This sensitivity is not a flaw but a designed feature that allows for its selective removal. The degradation (deprotection) mechanism is an acid-catalyzed elimination.
The Causality Behind the Choice: The entire utility of the Boc group is predicated on the exceptional stability of the tert-butyl carbocation that is formed as a leaving group during cleavage.[6][7] This E1-type elimination is initiated by protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond and facilitates the departure of the tert-butyl group. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.
Caption: General workflow for troubleshooting this compound stability.
FAQ 2: My yield is low when modifying the hydroxyl group (e.g., esterification, mesylation). I suspect the this compound is degrading. Why?
This is a common and often overlooked issue. While you may not be adding acid directly, some reagents can generate acidic byproducts, leading to in-situ deprotection.
Common Causes & Solutions
| Problem Scenario | Likely Cause of Acidity | Recommended Solution |
| DCC/DMAP Esterification | Dicyclohexylurea (DCU) byproduct can be slightly acidic. More importantly, if the acid starting material is used in large excess, it can catalyze deprotection. | Use HATU or HBTU as coupling agents, which are highly efficient and operate under neutral to slightly basic conditions. Always include a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (1.5-2.0 equiv). |
| Mesylation/Tosylation | The reaction of mesyl chloride (MsCl) or tosyl chloride (TsCl) with the alcohol generates HCl as a byproduct. | This reaction must be run with a stoichiometric or slight excess of a base like triethylamine (TEA) or pyridine to neutralize the HCl as it forms. [8]Perform the reaction at 0 °C to minimize side reactions. |
| Using Lewis Acids | Reagents like ZnCl₂, AlCl₃, or even certain metal catalysts can act as Lewis acids and cleave the Boc group. | Avoid Lewis acids if possible. If one is required, screen for milder alternatives (e.g., MgBr₂·OEt₂) and run reactions at the lowest possible temperature. |
FAQ 3: I am performing a reaction that should not affect the Boc group (e.g., a Suzuki coupling on another part of the molecule), but I see Boc cleavage. What is happening?
While robust, the Boc group is not completely inert. Certain conditions, even if not strongly acidic, can lead to its removal.
-
Thermal Instability: Although typically removed with acid, the Boc group can be cleaved thermally. Studies have shown that temperatures above 100-150°C can initiate deprotection, especially in polar solvents like methanol or water. [9][10]If your reaction requires high heat, you may observe gradual degradation.
-
Solution: If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature. Alternatively, consider a more thermally robust protecting group like Cbz if the rest of your molecule is compatible.
-
-
Generation of Genotoxic Impurities: A critical side reaction during acidic deprotection is the formation of the tert-butyl cation. This cation can alkylate nucleophilic sites on your molecule or react with counter-ions to form potential genotoxic impurities (PGIs). [11][12] * Solution: When performing an intentional deprotection, always include a "scavenger" to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or even water. [11][13]
Section 3: Validated Experimental Protocols
Here we provide detailed, step-by-step methodologies designed to preserve the integrity of the Boc group.
Protocol 1: Mild and Efficient Boc Deprotection
This protocol is designed for the clean and controlled removal of the Boc group with minimal side reactions.
Reagents & Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Scavenger Addition: Add TIS to the solution (1.5 to 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
TFA Addition: Slowly add TFA (10-20 equivalents, often used as a 25-50% solution in DCM) dropwise to the stirred solution. [14][15]5. Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-3 hours).
-
Quenching: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3x) to ensure all residual TFA is removed. [7]7. Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine (often as a TFA salt if the bicarbonate wash is omitted).
Protocol 2: Esterification of the Hydroxyl Group via HATU Coupling
This protocol provides a robust method for forming an ester bond with the primary alcohol of this compound while avoiding acidic conditions.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Anhydrous DMF or DCM
-
Standard work-up reagents
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Addition: Add the this compound to the solution, followed by the dropwise addition of DIPEA.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- BenchChem. (2025). literature review of Boc vs. Cbz protecting groups.
- Chemistry Steps. Boc Protecting Group for Amines.
- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
- Master Organic Chemistry. (2018).
- BenchChem. (2025).
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chem-Impex. Boc-D-pyroglutamic acid.
- The Versatility of this compound in Chemical Synthesis.
- Singh, et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- O'Brien, P. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- BOC Sciences. BOC-amino acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of Boc-D-Pyroglutaminol Derivatives
Welcome to the technical support center for the purification of Boc-D-Pyroglutaminol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable chiral building blocks. My aim is to provide not just protocols, but a deeper understanding of the principles behind the purification strategies, empowering you to troubleshoot and optimize your experiments effectively.
Introduction: The Unique Challenges of this compound Purification
This compound, a derivative of pyroglutamic acid, is a crucial chiral synthon in medicinal chemistry.[1] Its rigid pyrrolidinone ring and the presence of both a hydroxyl group and a Boc-protected amine make it a versatile scaffold. However, these same features present unique purification challenges. The polarity of the molecule, its potential for multiple interaction modes on stationary phases, and the lability of the Boc group under certain conditions can complicate downstream processing. This guide will address these challenges head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during the purification of this compound derivatives.
Q1: My crude product is an oil that won't solidify. How can I purify it?
A1: This is a very common issue with Boc-protected amino alcohols. The Boc group can disrupt crystal lattice formation, leading to oils or amorphous solids.
-
Initial Step: Ensure all volatile solvents have been thoroughly removed under high vacuum. Residual solvents are a frequent cause of oiling out.
-
Impurity Check: The presence of impurities can also prevent crystallization.[2] It's advisable to proceed with chromatographic purification before attempting crystallization again.
-
Crystallization Tactics: If the product is of high purity after chromatography, you can attempt co-evaporation with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, a systematic approach to finding a suitable recrystallization solvent system is necessary.
Q2: What are the most common impurities I should expect?
A2: Impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reduction of the carboxylic acid of Boc-D-pyroglutamic acid or incomplete Boc protection of D-Pyroglutaminol.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: If excess Boc₂O was used in the protection step.
-
Side-products from Boc Deprotection: Partial or complete loss of the Boc group if the reaction mixture was inadvertently exposed to acidic conditions.[3]
-
Solvent Adducts: Stable complexes with solvents used in the reaction or workup.
-
Epimerization: While less common under standard conditions, harsh basic or acidic conditions could potentially lead to racemization at the chiral center.
Q3: Is the Boc group stable during silica gel chromatography?
A3: The Boc group is generally stable on standard silica gel. However, it is sensitive to acid.[3] If you are using a solvent system with an acidic component (e.g., acetic acid) or if the silica gel itself is acidic, you risk partial deprotection on the column. To mitigate this, you can use silica gel that has been neutralized with a base like triethylamine. A common practice is to add a small amount of triethylamine (0.1-1%) to your eluent.
In-Depth Troubleshooting Guides
Challenge 1: Poor Separation and Peak Tailing in Flash Column Chromatography
Symptom: Your target compound co-elutes with impurities, or the peaks on the chromatogram are broad and tailing, leading to mixed fractions and low recovery of pure product.
Causality Analysis: The polar hydroxyl group and the lactam carbonyl in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This causes tailing and can result in poor separation from other polar impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic issues.
Step-by-Step Solutions:
-
Neutralize the Stationary Phase: As a first step, add 0.1-1% triethylamine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This will cap the acidic silanol groups on the silica, reducing tailing.
-
Optimize the Eluent System: A gradient elution is often more effective than an isocratic one. Start with a low polarity and gradually increase it. This can help to separate compounds with close Rf values.
-
Consider a Different Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For highly polar derivatives, reversed-phase (C18) chromatography might be more suitable.
-
Check Compound Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, aim for a loading of 1-5% of the silica gel weight, depending on the difficulty of the separation.
Challenge 2: Failure to Crystallize After Chromatographic Purification
Symptom: You have obtained your this compound derivative as a pure oil or amorphous solid after chromatography, but it resists all attempts at crystallization.
Causality Analysis: The conformational flexibility of the Boc group and intermolecular hydrogen bonding involving the hydroxyl group can inhibit the formation of an ordered crystal lattice. Even trace impurities can act as "crystal poisons."
Step-by-Step Solutions:
-
Confirm Purity: Before investing significant time in crystallization, re-confirm the purity of your compound by a high-resolution technique like LC-MS or NMR. The presence of residual solvents is a common culprit. Tables of common NMR solvent impurities are widely available and can be a valuable resource.[4]
-
Systematic Solvent Screening: Finding the right solvent system is key. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.
-
Ideal Single Solvents: Try solvents like ethyl acetate, isopropanol, or toluene. .
-
Solvent/Anti-Solvent Systems: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, or acetone) at room temperature or with gentle warming. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Table 1: Common Recrystallization Solvent Systems for Boc-Amino Alcohols
| Good Solvent (Solubilizing) | Anti-Solvent (Precipitating) | Comments |
| Ethyl Acetate | Hexane/Heptane | A very common and often successful combination for moderately polar compounds. |
| Dichloromethane | Hexane/Heptane | Good for less polar derivatives, but be aware of the volatility of dichloromethane. |
| Acetone | Diethyl Ether/Hexane | Acetone is a strong solvent; use a less polar anti-solvent. |
| Isopropanol | Water | Suitable for more polar derivatives. The addition of water reduces the solubility of the organic molecule. |
| Toluene | Hexane/Heptane | Can be effective for compounds containing aromatic rings. |
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[5]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
Objective: To purify crude this compound from non-polar impurities and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% DCM).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of DCM.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a solvent system of low polarity (e.g., 1% MeOH in DCM containing 0.5% TEA).
-
Gradually increase the polarity of the eluent (e.g., to 2% MeOH, then 3%, etc.) to elute your target compound.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of a purified this compound derivative.
Rationale: Chiral HPLC is the gold standard for assessing the enantiomeric purity of chiral compounds. The choice of chiral stationary phase (CSP) is critical and often requires screening.[6] Polysaccharide-based columns are a good starting point for many chiral separations.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Procedure:
-
Mobile Phase Preparation:
-
A typical mobile phase for normal phase chiral HPLC is a mixture of hexane and isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA).
-
For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.[6]
-
-
Sample Preparation:
-
Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution of the enantiomers.
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20 Hexane:IPA) and the flow rate.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Visualization of the Purification and Analysis Workflow:
Caption: General workflow for purification and analysis.
Conclusion
The successful purification of this compound derivatives is an achievable goal with a systematic and informed approach. By understanding the underlying chemical principles of potential side reactions, chromatographic interactions, and crystallization phenomena, researchers can effectively troubleshoot and optimize their purification protocols. This guide provides a foundation of knowledge and practical strategies to help you navigate these challenges and obtain your target compounds in high purity.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Butt, A. N., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- CN112661672A. Crystallization method of Boc-amino acid.
- Shabir, G. A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
- The Versatility of this compound in Chemical Synthesis. (n.d.).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- CN112661672A. Crystallization method of Boc-amino acid.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10, 23456-23464.
- Hoffbauer, M. A., et al. (2018). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 37(8), 1234-1240.
- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
- Wikipedia. Pyroglutamic acid.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
- ResearchGate. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
- ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
- Beilstein Journal of Organic Chemistry. (2009). Identification and synthesis of impurities formed during sertindole preparation.
Sources
Technical Support Center: Navigating Reactions with Boc-D-Pyroglutaminol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-D-Pyroglutaminol. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the common challenge of steric hindrance in reactions involving this versatile chiral building block. This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including peptidomimetics and antiviral agents.[1] However, its inherent structural features—the bulky tert-butoxycarbonyl (Boc) protecting group and the rigid, fused-ring system of the pyroglutaminol core—can present significant steric challenges.
This guide moves beyond generic advice, offering detailed, actionable protocols and explaining the chemical principles behind each strategic choice. Our aim is to empower you to optimize your reaction conditions, maximize yields, and achieve your synthetic goals with confidence.
Understanding the Challenge: The Dual Nature of Steric Hindrance in this compound
The primary obstacle in reactions with this compound stems from two sources of steric bulk:
-
The Boc Protecting Group: The tert-butyl group is notoriously large and can effectively shield the nitrogen atom it protects, hindering the approach of reagents.[2]
-
The Pyroglutaminol Ring System: The five-membered lactam ring fused to the pyrrolidine core creates a rigid, concave structure that can restrict access to the hydroxyl group and the α-carbon.
These factors can lead to sluggish or incomplete reactions, particularly in common transformations like N-alkylation and O-acylation. The following sections provide detailed troubleshooting for these and other key reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low Yields in N-Alkylation of the Pyroglutamate Nitrogen
Q: I am attempting to N-alkylate the lactam nitrogen of this compound using a standard procedure with an alkyl halide and a common base, but I'm seeing very low conversion. What's going wrong?
A: This is a classic case of steric hindrance. The Boc group on the adjacent nitrogen and the ring structure itself make the lactam nitrogen a poor nucleophile. Standard conditions are often insufficient.
Root Cause Analysis and Solutions:
The key to successful N-alkylation of this sterically hindered lactam is to enhance the nucleophilicity of the nitrogen and use a highly reactive electrophile.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is crucial to fully deprotonate the lactam nitrogen. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common and effective choice. The use of a hindered alkoxide base like potassium tert-butoxide (KOtBu) can also be effective.[3]
-
Optimizing the Electrophile: Alkyl iodides are generally more reactive than bromides or chlorides and are preferred for sterically hindered alkylations.
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions.
-
Advanced Techniques: For particularly challenging alkylations, consider more advanced methods such as using electrogenerated acetonitrile anions, which are highly reactive "naked" anions that can deprotonate even weakly acidic protons under mild conditions.[4]
Troubleshooting Table for N-Alkylation
| Symptom | Possible Cause | Recommended Solution |
| No or low conversion | Insufficiently strong base. | Use NaH (60% dispersion in oil) or KOtBu. |
| Low reactivity of the alkyl halide. | Switch to the corresponding alkyl iodide. | |
| Reaction temperature is too low. | Gradually increase the temperature, monitoring for decomposition. | |
| Formation of side products | Base-mediated decomposition. | Add the base at 0 °C and then warm the reaction to the desired temperature. |
| Reaction with the solvent. | Ensure the use of high-purity, anhydrous solvents. |
dot
Caption: Workflow for N-Alkylation of this compound.
Issue 2: Inefficient O-Acylation of the Hydroxymethyl Group
Q: I'm trying to acylate the primary alcohol of this compound with an acid anhydride and a standard base like pyridine, but the reaction is slow and incomplete. How can I improve this?
A: While the hydroxyl group is on a primary carbon, its proximity to the bulky Boc-protected pyrrolidine ring can still lead to significant steric hindrance, slowing down the reaction.
Root Cause Analysis and Solutions:
To drive the acylation to completion, you need to increase the electrophilicity of the acylating agent or use a more potent catalyst.
-
Use of a Hypernucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylations of sterically hindered alcohols. It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate.
-
Stronger Activating Agents: If anhydrides are still not effective, switching to a more reactive acylating agent like an acyl chloride can be beneficial.
-
Alternative Catalysts: For very challenging acylations, consider Lewis acid catalysts like bismuth triflate (Bi(OTf)₃), which can activate acid anhydrides even for the acylation of tertiary alcohols.[5]
Troubleshooting Table for O-Acylation
| Symptom | Possible Cause | Recommended Solution |
| Slow or incomplete reaction | Low reactivity of the acylating agent. | Use an acyl chloride instead of an anhydride. |
| Insufficient activation. | Add a catalytic amount of DMAP. | |
| Steric hindrance is too great for the conditions. | Consider using a more potent catalyst like Bi(OTf)₃. | |
| Side reactions with the lactam | High temperatures or prolonged reaction times. | Perform the reaction at 0°C to room temperature and monitor closely by TLC. |
dot
Caption: Workflow for the Mitsunobu Reaction.
Detailed Experimental Protocols
Disclaimer: These protocols are provided as a starting point and may require optimization for specific substrates and reaction scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Alkylation of this compound
This protocol is adapted from standard procedures for the N-alkylation of sterically hindered lactams. [6]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv.).
-
Dissolution: Add anhydrous DMF (to make a 0.1 M solution) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 15 minutes.
-
Activation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl iodide (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination with an Aldehyde
This protocol is based on the general procedure for reductive amination using sodium triacetoxyborohydride (STAB). [4][7][8]
-
Preparation: To a round-bottom flask, add the amine (e.g., a deprotected pyroglutaminol derivative, 1.0 equiv.) and the aldehyde (1.0 equiv.).
-
Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise over 15 minutes.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934.
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
- Coldham, I., & Dufour, J. (1996). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Journal of the Chemical Society, Perkin Transactions 1, (13), 1517-1524.
- Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(30), 10956–10959.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia.
- AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of this compound in Chemical Synthesis.
- Scribd. (n.d.).
- D'auria, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- National Center for Biotechnology Information. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-D-4.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- National Center for Biotechnology Information. (2008).
- ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide?.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- ResearchGate. (2012).
- Myers, A. (n.d.). Myers Chem 115.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Center for Biotechnology Information. (2019).
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (2023).
- MDPI. (2022). Special Issue : Design of Enzyme Inhibitors as Potential Drugs 2022.
- PubMed. (n.d.). Synthesis of peptidomimetics using a polymer-bound Boc-linker.
- ResearchGate. (2025). Synthesis of antiviral agent pleconaril.
- ResearchGate. (2016). Enantioselective synthesis of (S)
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides.
- YouTube. (2021).
- ResearchGate. (2005).
- Chemistry LibreTexts. (2021). 11.
- YouTube. (2020).
- MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Center for Biotechnology Information. (2016).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
- National Center for Biotechnology Information. (2014). Synthesis of New Optically Active 2-Pyrrolidinones.
- National Center for Biotechnology Information. (2019). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block.
- National Center for Biotechnology Information. (2012).
- Macmillan Group - Princeton University. (2021).
- Princeton University. (n.d.).
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- National Center for Biotechnology Information. (2015). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.
- PubMed. (2002). A convenient method for the synthesis of C-protected esters of BOC-/Z-alpha,alpha- dialkylamino acids by the mixed carboxylic carbonic anhydride method.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). neopentyl alcohol.
- Chemrio. (n.d.). N-(tert-Butoxycarbonyl)-DL-prolinol; 1-Boc-2-pyrrolidinemethanol.
- National Center for Biotechnology Information. (2022).
- MDPI. (2023).
- ResearchGate. (2025). Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs.
- National Center for Biotechnology Information. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors.
- MDPI. (2020).
- ResearchGate. (2020).
- Organic Syntheses. (2024).
- PubMed. (2006).
- Mitsunobu Reaction - Common Conditions. (n.d.).
- Reductive Amin
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Incomplete Coupling of Boc-D-Pyroglutaminol in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Boc-D-Pyroglutaminol during Solid-Phase Peptide Synthesis (SPPS). The unique sterically hindered structure of this amino acid derivative can lead to incomplete coupling reactions, resulting in deletion sequences and decreased purity of the final peptide product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" residue to couple in SPPS?
A1: this compound presents a significant steric challenge during SPPS.[1] The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the cyclic nature of the pyroglutaminol ring, hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling under standard SPPS conditions.[2]
Q2: How do I know if I have an incomplete coupling of this compound?
A2: The most common and immediate indicator of an incomplete coupling is a positive Kaiser test (ninhydrin test) after the coupling step.[3] A positive result, indicated by blue or purple resin beads, signifies the presence of unreacted primary amines.[4] For confirmation, analysis of the crude peptide by mass spectrometry will reveal a significant peak corresponding to the mass of the peptide sequence lacking the this compound residue (a deletion sequence).
Q3: Can I just "double couple" to solve the problem?
A3: Double coupling, which is repeating the coupling step with fresh reagents, is a common and often effective first-line strategy for difficult couplings.[5] For many instances of incomplete this compound coupling, a second coupling cycle can drive the reaction to completion. However, if the steric hindrance is severe, even a double coupling may not be sufficient, necessitating a change in the coupling strategy.
Q4: What are the downstream consequences of an incomplete coupling?
A4: An incomplete coupling reaction leads to the formation of a deletion sequence, where the intended amino acid is missing from a portion of the synthesized peptide chains. This results in a heterogeneous mixture of the target peptide and the deletion impurity. These two species often have very similar chromatographic properties, making their separation during purification extremely challenging and leading to lower overall yield and purity of the desired product.[6]
Troubleshooting Guide for Incomplete this compound Coupling
This guide provides a systematic approach to diagnose and resolve issues encountered during the coupling of this compound.
Problem: Positive Kaiser Test After Coupling this compound
A positive Kaiser test indicates the presence of free primary amines on the resin, confirming an incomplete coupling reaction. The following workflow will guide you through the most effective solutions.
Caption: Troubleshooting workflow for incomplete coupling.
Solution 1: Implement a Double Coupling Protocol
For moderately difficult couplings, a second coupling reaction is often sufficient.
Experimental Protocol: Manual Double Coupling
-
First Coupling:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a standard coupling reagent like HCTU (3 equivalents) in a minimal volume of N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and mix thoroughly.
-
Coupling: Immediately add the activation mixture to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test. If positive, proceed to the second coupling.
-
Second Coupling:
-
Wash the resin thoroughly with DMF (3x) to remove old reagents.
-
Repeat the activation and coupling steps with a fresh solution of activated this compound.
-
Agitate for an additional 2-4 hours.
-
-
Final Monitoring: Perform a final Kaiser test. If negative, proceed with the synthesis. If still positive, consider more advanced strategies and cap the unreacted amines.
Solution 2: Utilize High-Potency Coupling Reagents
Standard carbodiimide coupling reagents (like DIC) may not be sufficiently reactive to overcome the steric hindrance of this compound. Switching to a more potent uronium/aminium or phosphonium salt-based reagent can significantly improve coupling efficiency.[7]
Comparative Data of Common Coupling Reagents
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Key Advantages |
| Carbodiimides | DIC, DCC | Low to Moderate | Cost-effective, simple byproducts. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Fast reaction rates, high efficiency.[7][8] COMU offers reduced allergenic potential.[9] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Excellent for sterically demanding couplings and reducing racemization.[8] |
This table provides a general guide. Optimal reagent choice can be sequence-dependent.
Experimental Protocol: Coupling with HATU
-
Deprotection & Neutralization: Perform standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10] Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DMF.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
Solution 3: Modify Reaction Conditions
Increase Reaction Time and Temperature
For particularly stubborn couplings, extending the reaction time to 4-6 hours or even overnight can be beneficial. Additionally, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS can also be highly effective for driving difficult couplings to completion.[1]
Solvent Choice
The choice of solvent can impact the swelling of the resin and the solvation of the growing peptide chain, which in turn affects coupling efficiency.[11] While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation and coupling outcomes for difficult sequences.[12]
Solution 4: Capping of Unreacted Amines
If, after attempting the strategies above, the Kaiser test remains positive, it is crucial to "cap" the unreacted N-terminal amines. This prevents the formation of deletion sequences. Capping is typically achieved by acetylation.
Experimental Protocol: Acetyl Capping
-
After the final coupling attempt, wash the resin thoroughly with DMF (3x).
-
Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all capping reagents and byproducts.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Visualizing the SPPS Cycle with this compound
The following diagram illustrates the key steps in a single cycle of Boc-SPPS, highlighting the critical coupling stage.
Caption: A single cycle of Boc-SPPS.
By systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with the incomplete coupling of this compound, leading to the successful synthesis of high-purity peptides.
References
- BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. BenchChem.
- BenchChem. (2025). Technical Support Center: Managing Difficult Sequences in SPPS with Backbone Modifications. BenchChem.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Fields, C. G., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
- Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Ma, S., & Xie, H. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. Journal of Organic Chemistry.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth.
- Fournier, A., et al. (1989). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 9. mesalabs.com [mesalabs.com]
- 10. peptide.com [peptide.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diketopiperazine Formation and Cyclization with Pyroglutamate Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with intramolecular cyclization, including diketopiperazine (DKP) formation, when utilizing Boc-D-Pyroglutaminol and related pyroglutamic acid derivatives in peptide synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and prevent these common, yield-reducing side reactions.
Section 1: The Core Problem – Understanding the Mechanism
This section breaks down the fundamental chemistry behind the unwanted cyclization reactions that are frequently observed when working with N-terminal pyroglutamate structures.
Q1: What is diketopiperazine (DKP) formation, and how does it relate to experiments with this compound?
A1: Diketopiperazine (DKP) formation is a classic side reaction in peptide chemistry where the free N-terminal amine of a dipeptide attacks the C-terminal ester or amide bond, cyclizing to form a stable six-membered ring and often cleaving the dipeptide from the resin support.[1][2]
When using This compound , the situation is slightly different but follows the same principle of intramolecular cyclization. After coupling this compound to the second amino acid on the resin (e.g., Proline) and subsequently removing the Boc protecting group with acid, a reactive intermediate, H-D-pGlu(ol)-Pro-Resin , is formed. The newly liberated primary amine of the pyroglutaminol is conformationally primed to attack the ester linkage of the proline to the resin. This results in the formation of a cyclic dipeptide derivative and cleaves the chain from the resin, leading to significant yield loss.
Below is the specific mechanism for this side reaction.
Sources
Technical Support Center: Catalyst Optimization for Boc-D-Pyroglutaminol Transformations
Welcome to the technical support center for optimizing catalytic transformations of N-Boc-D-Pyroglutaminol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. The reduction of the lactam moiety in Boc-D-Pyroglutaminol to yield Boc-D-Prolinol is a critical yet challenging step, pivotal for the synthesis of organocatalysts, peptide mimetics, and various bioactive molecules.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to navigate catalyst selection, optimize reaction conditions, and achieve reproducible, high-yield results.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Low or No Conversion to Boc-D-Prolinol
Question: My reduction of this compound is stalling, showing very low conversion. I've tried using standard catalytic hydrogenation conditions. What are the likely causes and how can I fix this?
Answer: Low conversion in the reduction of a stable cyclic amide (lactam) like this compound is a common challenge. The amide bond is thermodynamically stable and requires significant activation to undergo reduction.[4] Let's break down the potential causes:
Probable Causes & Solutions:
-
Insufficient Catalyst Activity/Inappropriate Catalyst Choice:
-
Causality: The catalytic hydrogenation of amides is notoriously difficult, often demanding high pressures and temperatures (e.g., >190 atm, >200 °C) with standard catalysts.[5] Your chosen catalyst may simply lack the activity under your current conditions to reduce the resilient lactam ring.
-
Solution Pathway:
-
Switch to a More Potent Stoichiometric Reagent: For reliable, lab-scale synthesis, strong hydride reagents are often the first choice. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing amides and lactams to their corresponding amines (in this case, Boc-D-Prolinol).[6][7][8] It operates via nucleophilic hydride attack on the carbonyl carbon, a mechanism well-suited for this transformation.[6][8]
-
Optimize Hydrogenation Catalyst & Conditions: If a catalytic route is necessary (e.g., for scalability or green chemistry considerations), more specialized systems are required.[4]
-
Raney Nickel: This catalyst is known for its high activity in hydrogenating carbonyl compounds and can be effective for lactams, though it may still require elevated temperature and pressure.[9]
-
Bimetallic Catalysts: Systems like Rh-MoOx/SiO₂ have shown high efficacy in hydrogenating amino acids and their derivatives to amino alcohols under more moderate conditions (e.g., 70 bar H₂, 80 °C).[10]
-
Screening: A systematic screening of catalysts (e.g., Ru, Rh, Pt-based) and conditions is essential for hydrogenation routes.[11]
-
-
-
-
Catalyst Poisoning or Deactivation:
-
Causality: The substrate or solvent may contain impurities (e.g., water, sulfur compounds) that poison heterogeneous catalysts like Raney Nickel or Palladium.[12] For hydride reagents, moisture will rapidly quench the reagent, rendering it inactive.[7]
-
Solution Pathway:
-
Ensure the use of anhydrous solvents for hydride reductions.
-
Purify the starting material if contaminants are suspected.
-
Use high-purity hydrogen gas for catalytic hydrogenation.[13]
-
-
Issue 2: Undesired Side-Product Formation (Loss of Boc Group or Ring Opening)
Question: My reaction is proceeding, but I'm observing significant amounts of byproducts, particularly what appears to be de-protected prolinol or ring-opened species. How can I improve the selectivity?
Answer: Selectivity is paramount. The formation of side-products indicates that your reaction conditions are either too harsh or non-selective for the desired transformation, leading to the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group or the lactam ring itself.
Probable Causes & Solutions:
-
Harsh Reagents/Conditions Leading to Deprotection:
-
Causality: Strong hydride reagents like LiAlH₄ generate highly basic aluminate species during the reaction and workup. The workup procedure, if not carefully controlled (e.g., overly acidic quench), can easily cleave the Boc group.
-
Solution Pathway:
-
Controlled Workup: Employ a Fieser workup (sequential, careful addition of water, then a base like 15% NaOH solution, then more water) after a LiAlH₄ reduction to maintain basic conditions and preserve the Boc group.
-
Milder Reagents: Consider alternatives to LiAlH₄. Catalytic hydrosilylation using silanes in the presence of catalysts like tris(pentafluorophenyl)boron or iridium complexes can reduce amides with excellent chemoselectivity, often tolerating sensitive functional groups.[14][15]
-
-
-
Catalyst-Induced Side Reactions:
-
Causality: Some heterogeneous catalysts possess acidic sites that can facilitate side reactions. For instance, the alumina support in some catalysts can have Lewis acidic sites. Raney Nickel, if not prepared carefully, can retain alkali from its preparation, which can also promote side reactions.[16][17]
-
Solution Pathway:
-
pH Control: When using Raney Nickel, ensure it is washed to neutrality after activation to remove excess alkali.
-
Support Screening: For supported catalysts, try different supports (e.g., carbon vs. alumina) to mitigate issues related to acidic or basic sites. Polymer-supported Raney Nickel has been shown to reduce side reactions by selectively adsorbing the product away from reactive sites.[17]
-
-
This protocol is designed to maximize the yield of Boc-D-Prolinol while minimizing deprotection.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred solution of this compound (1 equiv.) in anhydrous tetrahydrofuran (THF) to a cooled (0 °C) suspension of LiAlH₄ (1.5-2.0 equiv.) in anhydrous THF.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% (w/v) aqueous NaOH solution.
-
'3X' mL of water.
-
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude Boc-D-Prolinol, which can be purified by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts/reagents for reducing this compound, and how do they compare?
A1: The primary methods fall into two categories: stoichiometric metal hydrides and catalytic hydrogenation. Each has distinct advantages and disadvantages.
| Catalyst/Reagent System | Typical Conditions | Pros | Cons/Key Challenges |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to reflux[7][8] | Highly effective, reliable for lactams, well-established mechanism.[6] | Stoichiometric, pyrophoric, violent reaction with water, requires careful workup to avoid deprotection.[7] |
| Catalytic Hydrogenation (e.g., Raney Ni) | H₂ gas (50-200 atm), 100-200 °C, solvent (e.g., alcohols)[5][9] | Catalytic (atom economical), scalable, generally safer for large scale.[4] | Requires high pressure/temperature, potential for catalyst poisoning, can be less selective.[5][12] |
| Catalytic Hydrosilylation (e.g., Ir/silane) | Silane (e.g., TMDS), catalyst (e.g., Vaska's complex), mild temperatures.[14] | Very mild conditions, excellent chemoselectivity, tolerates many functional groups.[15][18] | Higher cost of catalysts and reagents, may require more optimization for specific substrates. |
Q2: My research emphasizes green chemistry. How can I avoid using stoichiometric reagents like LiAlH₄?
A2: This is an excellent goal. Moving from stoichiometric reagents to catalytic systems is a core principle of green chemistry.[4] To avoid LiAlH₄, your best options are catalytic hydrogenation or hydrosilylation.
-
Optimization of Catalytic Hydrogenation: While standard conditions are harsh, modern catalysis research has developed more active systems. You should investigate bimetallic catalysts (e.g., Pt-MoOx, Rh-MoOx) which can show enhanced activity for reducing carboxylic acid derivatives under milder conditions.[10] The key is a systematic approach to optimizing parameters like catalyst choice, support, temperature, and pressure.[11]
-
Adoption of Hydrosilylation: This is a powerful and often overlooked method for amide reduction. Catalysts based on iron, iridium, or molybdenum can effectively reduce amides using cost-effective silanes as the hydride source.[14] These reactions often proceed at or near room temperature with high selectivity, making them an excellent green alternative.[18]
Q3: What is the mechanistic difference between LiAlH₄ and catalytic hydrogenation for this transformation?
A3: The mechanisms are fundamentally different, which explains their different reactivity profiles.
-
LiAlH₄ Reduction: This is a nucleophilic addition pathway. A hydride ion (H⁻) from the AlH₄⁻ complex directly attacks the electrophilic carbonyl carbon of the lactam. This is followed by coordination of the oxygen to aluminum and a subsequent elimination-addition sequence that cleaves the C=O bond entirely, replacing it with a CH₂ group.[6][8]
-
Catalytic Hydrogenation: This process occurs on the surface of a heterogeneous catalyst (like Ni, Pt, or Ru). Dihydrogen (H₂) is first adsorbed and dissociatively cleaved into active hydrogen atoms on the metal surface. The lactam also adsorbs onto the surface, and the hydrogen atoms are then transferred stepwise to the carbonyl group, reducing it to an alcohol (the prolinol).[12] The efficiency of this process depends heavily on the ability of the catalyst to perform these steps effectively.
Visualizing the Experimental Workflow
This diagram outlines a logical pathway for choosing the appropriate reduction strategy.
Caption: Decision tree for selecting a reduction method.
This diagram illustrates the key steps for a typical hydrogenation experiment in a pressure reactor.
Caption: Standard workflow for a hydrogenation reaction.
References
- Current time information in Bocas del Toro, PA. Google.
- Amides to Amines: LiAlH4 Reduction. JoVE. (2025).
- Amide reduction. Wikipedia.
- Amide Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- LiAlH4. Slideshare.
- Lactone Reduction with Lithium Aluminum Hydride. YouTube. (2017).
- Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. PMC - NIH. (2021).
- Amine synthesis by amide reduction. Organic Chemistry Portal.
- Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- Selective Hydrogenation of L‐proline to L‐prolinol over Al2O3‐supported Pt‐MoOx Catalyst. ResearchGate.
- Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. (2014).
- Boc-D-prolinol. Chem-Impex.
- Stereocontrolled catalytic reduction of substituted aromatic and heteroaromatic rings. Royal Society of Chemistry.
- Raney nickel. Wikipedia.
- The Versatility of this compound in Chemical Synthesis.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- Raney nickel reductions-part i. Indian Academy of Sciences.
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. (2025).
- Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Indian Journal of Chemistry.
- N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organocatalysts. Benchchem.
- Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. MDPI.
- Technical Support Center: Optimizing Catalysts for Stereoselective Hydrogenation. Benchchem. (2025).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Amide reduction - Wikipedia [en.wikipedia.org]
- 6. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 7. 2. LiAlH4 | PPT [slideshare.net]
- 8. adichemistry.com [adichemistry.com]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine synthesis by amide reduction [organic-chemistry.org]
- 16. ias.ac.in [ias.ac.in]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Managing temperature control in large-scale Boc-D-Pyroglutaminol reactions
A Senior Application Scientist's Guide to Thermal Management in Large-Scale Reactions
Welcome to the technical support center for large-scale Boc-D-Pyroglutaminol synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex thermal challenges researchers, scientists, and drug development professionals face during scale-up. Our focus is on the fundamental principles of heat management to ensure reaction safety, reproducibility, and product quality. The Boc protection of amines is a widely used and robust reaction, but its exothermic nature presents significant safety and control challenges at industrial scale.[1][2][3]
This resource is structured to provide immediate answers through FAQs and in-depth solutions via detailed troubleshooting guides. We will explore the causality behind common thermal issues and provide field-proven strategies for mitigation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the thermal dynamics of the this compound synthesis.
Q1: Why is precise temperature control so critical when scaling up the this compound reaction?
A: The reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) is exothermic, meaning it releases a significant amount of heat.[2] In a laboratory flask, this heat easily dissipates into the surrounding environment.[2] However, as you scale up, the volume of the reaction increases cubically while the surface area of the reactor (which is responsible for heat dissipation) only increases squarely. This fundamental disparity means that heat removal becomes progressively less efficient, increasing the risk of temperature accumulation.[4][5] Failure to manage this heat can lead to a dangerous condition known as a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing pressure buildup, equipment failure, and the release of hazardous materials.[1][6]
Q2: What are the primary sources of heat generation in this reaction?
A: The main source of heat is the chemical reaction itself—the formation of the N-tert-butylcarbamate. The mechanism involves the nucleophilic attack of the amine on the Boc anhydride, which is an energetically favorable and thus exothermic process.[7] A secondary, often overlooked, source of heat can be the energy input from mechanical agitation, especially with highly viscous slurries in large reactors.
Q3: What are the immediate consequences of poor temperature control on the final product?
A: Beyond the critical safety risks, poor temperature control directly impacts product quality and yield. Key consequences include:
-
Increased Impurity Profile: Elevated temperatures can promote side reactions. The reactive tert-butyl cation intermediate, formed during the reaction, can lead to unwanted byproducts.[7]
-
Product Degradation: this compound, like many organic molecules, can be sensitive to high temperatures, leading to decomposition and reduced yield.
-
Inconsistent Batches: Temperature fluctuations lead to variations in reaction kinetics, making it difficult to achieve batch-to-batch consistency, a critical requirement in pharmaceutical manufacturing.[4]
Q4: What type of reactor is best suited for managing this exothermic reaction at scale?
A: For large-scale exothermic reactions, a jacketed reactor is the industry standard.[8][9][10] These reactors have an outer shell (the jacket) through which a thermal fluid (like chilled water, brine, or a specialized heat transfer fluid) is circulated to actively remove heat from the reaction mass.[8][11] For processes requiring very low temperatures or rapid cooling, more advanced systems like cryogenic cooling with liquid nitrogen may be employed.[12] The choice of reactor material, such as glass-lined or stainless steel, depends on chemical compatibility and process requirements.[9][10]
Troubleshooting Guide: Common Thermal Management Issues
This guide provides a question-and-answer format to diagnose and resolve specific problems encountered during your experiments.
Issue 1: I'm observing a sharp temperature spike (an exotherm) immediately after adding the Boc anhydride. What's happening and how do I prevent it?
-
Underlying Cause: This is a classic sign of an uncontrolled reaction rate. Adding the Boc anhydride too quickly introduces a large amount of reactant at once, causing the exothermic reaction to proceed faster than the reactor's cooling system can remove the generated heat.[13] Inadequate mixing can exacerbate this by creating localized areas of high reactant concentration.[5]
-
Preventative & Corrective Actions:
-
Controlled Reagent Addition: The single most effective control measure is to add the Boc anhydride slowly and steadily over an extended period.[13] This ensures the rate of heat generation never exceeds the rate of heat removal. Using a dosing pump for liquid reagents is highly recommended.
-
Pre-Cooling: Before starting the addition, cool the reactor contents to a temperature well below the target reaction temperature. This provides a thermal buffer to absorb the initial heat of reaction.
-
Sub-Surface Addition: If possible, introduce the reagent below the surface of the reaction mixture. This promotes rapid dispersion and prevents accumulation on the surface.
-
Verify Agitation: Ensure your agitator is running at an appropriate speed to provide good mixing without creating a deep vortex (which can reduce surface contact with the cooling jacket).[9]
-
Issue 2: My reactor's cooling system can't maintain the setpoint. The temperature slowly drifts upward throughout the reaction.
-
Underlying Cause: This indicates that the overall heat load from the reaction is exceeding the maximum cooling capacity of your system. This can be due to several factors:
-
Insufficient Cooling Capacity: The chiller or cooling tower connected to your reactor jacket may not be powerful enough for the scale of the reaction.[11]
-
Fouled Heat Transfer Surfaces: Over time, mineral deposits or process residues can build up on the inside of the reactor jacket, insulating it and reducing heat transfer efficiency.
-
Inadequate Coolant Flow: The pump circulating the thermal fluid may be malfunctioning, or there could be restrictions in the piping, reducing the flow rate of the coolant.
-
-
Troubleshooting Workflow:
-
Assess Chiller Performance: Verify that your chiller is reaching and maintaining its target temperature and that the flow rate is within specifications.
-
Inspect and Clean Jacket: During scheduled maintenance, inspect the reactor jacket for any signs of fouling and perform cleaning procedures as recommended by the manufacturer.
-
Check for Leaks or Blockages: Ensure all valves in the coolant loop are fully open and inspect the system for any leaks or kinks in the lines that could impede flow.
-
Issue 3: I'm detecting localized hotspots within the reactor, even though the average temperature reading is stable.
-
Underlying Cause: Hotspots are a direct result of inadequate mixing.[5][9] In large vessels, "dead zones" can form where the reactants are not being effectively blended. In these zones, the exothermic reaction can proceed unchecked, leading to dangerous localized temperature increases.
-
Solutions for Homogenization:
-
Optimize Agitator Design and Speed: The choice of agitator (e.g., anchor, turbine, propeller) is critical. A retreat curve impeller or a pitched-blade turbine is often effective for promoting both axial and radial flow, ensuring better top-to-bottom mixing. Consult with a chemical engineer to select the right design for your vessel's geometry and the reaction's viscosity.
-
Install Baffles: Baffles are vertical strips attached to the reactor's inner wall that disrupt the formation of a central vortex and force the fluid into a more turbulent and effective mixing pattern.[14]
-
Monitor Power Draw: The power consumption of the agitator motor can be a useful proxy for mixing efficiency. A sudden drop in power draw might indicate a change in viscosity or the onset of poor mixing.
-
Experimental Protocols & Best Practices
Adherence to validated protocols is essential for ensuring safety and reproducibility.
Protocol 1: Calorimetric Study for Safe Scale-Up
Before any large-scale synthesis, a reaction calorimetry study is crucial to quantify the thermal hazards.[15][16] This provides essential data for designing a safe process.
-
Objective: Determine the heat of reaction, maximum adiabatic temperature rise, and the rate of heat generation.
-
Equipment: An isothermal reaction calorimeter (e.g., RC1) or an adiabatic calorimeter (e.g., ARC).
-
Methodology (Isothermal Example): a. Charge the calorimeter with D-Pyroglutaminol and the chosen solvent. b. Bring the reactor to the proposed initial process temperature. c. Add the Boc anhydride at a precisely controlled rate, mimicking the planned addition profile for the large-scale batch. d. The calorimeter's software will measure the heat flow required to maintain a constant temperature, directly quantifying the heat generated by the reaction in real-time. e. Analyze the data to determine the total heat of reaction (kJ/mol) and the maximum heat output rate (W/kg). This data is critical for ensuring your plant-scale reactor's cooling system can handle the load.[2]
Protocol 2: Standard Operating Procedure for Controlled Addition
-
Preparation: Charge the jacketed reactor with D-Pyroglutaminol and solvent. Begin agitation.
-
Pre-Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 5-10°C below the target reaction temperature (e.g., if the reaction is run at 20°C, cool to 10-15°C).
-
Reagent Setup: Prepare the Boc anhydride solution in a separate, appropriate vessel connected to a calibrated dosing pump.
-
Initiate Addition: Begin adding the Boc anhydride solution at a slow, pre-determined rate (e.g., over 2-4 hours).
-
Continuous Monitoring: Closely monitor the internal reaction temperature and the temperature of the cooling fluid entering and exiting the jacket. The difference between these (the ΔT) is an indicator of the heat removal rate.
-
Emergency Stop: If the internal temperature rises above a pre-defined safety limit, immediately stop the reagent addition but continue agitation and cooling. Do not restart addition until the temperature is back under control.[1]
Visualization of Workflows and Relationships
Troubleshooting a Temperature Excursion
The following diagram outlines the logical steps to take when faced with an unexpected temperature increase during the reaction.
Caption: A logical workflow for responding to a temperature excursion event.
Interdependencies of Thermal Risk Factors
This diagram illustrates how various process parameters are interconnected and contribute to the overall thermal risk of the reaction.
Caption: Key factors influencing the thermal risk of the reaction.
Data Summary: Thermal Parameters and Control Strategies
The following table summarizes recommended control strategies based on reaction scale.
| Parameter | Lab Scale (1-5 L) | Pilot Scale (50-200 L) | Production Scale (>1000 L) |
| Primary Heat Removal | Natural convection; ice bath | Jacketed vessel with chiller[11] | High-efficiency jacketed reactor; external heat exchangers[8][17] |
| Reagent Addition | Manual (dropwise via funnel) | Metering pump over 1-2 hours | Automated dosing system with feedback control over 2-4+ hours |
| Temperature Monitoring | Single thermocouple | Multiple calibrated probes (internal, jacket in/out) | Redundant probes; real-time data logging and alarming systems[1] |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer with baffles[14] | Optimized agitator design (e.g., retreat curve); VFD motor control |
| Typical ΔT (Internal vs. Jacket) | 5-15 °C | 10-25 °C | 20-40 °C (or higher, system dependent) |
| Safety Interlocks | Manual observation | Automated shutdown of reagent feed on high temp | Fully automated safety-instrumented system (SIS) |
References
- Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024). TSM TheSafetyMaster. [Link]
- Jacketed Reactor Cooling | Rental Applications | TCRS. (2025).
- The protection of reactors containing exothermic reactions: an HSE view - IChemE. IChemE. [Link]
- Jacketed Reactor Heating & Cooling - Sigma Thermal. Sigma Thermal. [Link]
- Critical Considerations in Process Safety | H.E.L Group. H.E.L Group. [Link]
- Reactor Cooling Heating Systems for Chemical Manufacturing-LNEYA. (2023). LNEYA. [Link]
- Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling - Airtec. Airtec. [Link]
- Chemical industry cooling equipment: factory cooling system | Mirai Intex. (2024). Mirai Intex. [Link]
- Pharmaceutical Reactor Design Explained - Stalwart International. (2025).
- Chemical Reactor for Pharma Industry - Liuminex. (2025). Liuminex. [Link]
- Best Practices for Working with Chemical Reactions in the Lab. (2025). LabManager. [Link]
- Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters - ACS Publications.
- Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021). Reddit. [Link]
- Enhancing Production: Reactors in Pharma & Chemical Sectors - GWSI. GWSI. [Link]
- Top Chemical Reactors Used in the Industry - ChemEngGuy. (2023). ChemEngGuy. [Link]
- Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors | Request PDF - ResearchGate.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link]
- Reactions that Work: Boc Protection | Chemtips - WordPress.com. (2012). Chemtips. [Link]
- Overcoming Challenges in Scale-Up Production - World Pharma Today. World Pharma Today. [Link]
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025). HWS Labortechnik Mainz. [Link]
- Calorimetric study of peroxycarboxylic ester synthesis - PubMed. PubMed. [Link]
- Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007). Drug Discovery and Development. [Link]
Sources
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. helgroup.com [helgroup.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. icheme.org [icheme.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. sigmathermal.com [sigmathermal.com]
- 9. stalwartint.com [stalwartint.com]
- 10. liuminex.com [liuminex.com]
- 11. Jacketed Reactor Cooling | Rental Applications | TCRS [tcrentalsolutions.com]
- 12. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [airtecgulf.com]
- 13. labproinc.com [labproinc.com]
- 14. Top Chemical Reactors Used in the Industry – ChemEngGuy [chemicalengineeringguy.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Calorimetric study of peroxycarboxylic ester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies for improving the enantiomeric purity of Boc-D-Pyroglutaminol products
Welcome to the technical support center for Boc-D-Pyroglutaminol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis and purification of this critical chiral building block. We will delve into common experimental challenges, provide validated protocols, and explain the scientific principles behind our recommendations to ensure you can achieve the highest possible enantiomeric purity in your products.
Troubleshooting Guide: Enhancing Enantiomeric Purity
This section addresses specific issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Question 1: My final this compound product shows a low enantiomeric excess (e.e. <98%). What are the likely causes and how can I rectify this?
Answer: Achieving high enantiomeric excess (e.e.) is the most critical quality attribute for this compound. A low e.e. value is typically not due to a single factor but rather a combination of issues. The first step is always to verify that your analytical method is accurate and can reliably separate the two enantiomers.[1] Once the analysis is confirmed, consider the following primary causes, starting with the most fundamental.
Probable Causes & Solutions:
-
Sub-optimal Enantiomeric Purity of Starting Material: The enantiomeric purity of your starting material, D-pyroglutamic acid, sets the maximum possible e.e. for your final product. Commercial sources can vary in quality.
-
Action: Always verify the enantiomeric purity of your starting D-pyroglutamic acid via a validated chiral HPLC method before beginning the synthesis. If the purity is insufficient, source a higher-grade material or consider purification of the starting material.
-
-
Racemization During Synthesis or Workup: The chiral center in the pyroglutamate ring is susceptible to epimerization (racemization) under harsh chemical conditions, particularly at elevated temperatures or with prolonged exposure to strong acids or bases.[2]
-
During Reduction of the Carboxylic Acid: The most common synthetic step, the reduction of the carboxylic acid to the alcohol, is a critical control point. Overly aggressive reducing agents or extended reaction times at high temperatures can promote racemization.
-
Action: Employ milder reducing agents (e.g., borane complexes like BH₃·THF) and maintain strict temperature control, typically running the reaction at 0 °C or below.
-
-
During pH Adjustments/Workup: Aqueous workup steps that involve significant pH swings can be detrimental. For instance, washing with strong NaOH or HCl solutions can slowly erode enantiomeric purity.[2]
-
Action: Use milder bases like sodium bicarbonate (NaHCO₃) for neutralization. Minimize the duration of any necessary acidic or basic washes and perform them at low temperatures.
-
-
-
Inaccurate Analytical Method: It is not uncommon for an unoptimized chiral HPLC method to give a false reading of low enantioselectivity due to poor peak resolution or co-eluting impurities.[1]
-
Action: Validate your analytical method by analyzing a prepared racemic sample of Boc-Pyroglutaminol. You should observe two baseline-separated peaks with a 50:50 area ratio. If not, the HPLC method requires optimization (see Protocol 1).
-
Below is a workflow to systematically troubleshoot a low e.e. result.
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 2: My this compound product is a persistent oil and will not crystallize, making purification difficult. How can I induce solidification?
Answer: It is a common issue for N-Boc protected amino acids and their derivatives to present as oils or amorphous solids, especially when minor impurities are present that inhibit lattice formation.[3][4] Inducing crystallization is highly beneficial as it is often a powerful method for both chemical and enantiomeric purification.
Strategies to Induce Crystallization:
-
Pulping with a Non-polar Solvent: This is the most effective initial approach. The oil is stirred vigorously as a slurry in a solvent in which it is poorly soluble (an "anti-solvent"). This process can wash away soluble impurities and provide the necessary energy to induce nucleation.
-
Seeding: If you have a small amount of crystalline this compound from a previous batch, you can use it as a seed crystal.
-
Solvent Evaporation and Re-dissolution: Residual solvents from the workup can sometimes inhibit crystallization.
-
Action: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C).[3] Then, attempt crystallization again by dissolving the purified oil in a minimal amount of a good solvent and adding an anti-solvent until turbidity is observed, then allowing it to stand.
-
| Technique | Principle | Recommended Solvents |
| Pulping/Trituration | Washes away impurities and provides mechanical energy for nucleation. | n-Hexane, Diethyl Ether, Methyl t-butyl ether (MTBE) |
| Seeding | Provides a pre-formed crystal lattice to initiate crystallization. | Any system where the product is sparingly soluble. |
| Anti-Solvent Addition | Reduces solubility slowly to promote ordered crystal growth over amorphous precipitation. | Good Solvents: Ethyl Acetate, Dichloromethane. Anti-Solvents: Hexanes, Pentane. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to determine the enantiomeric purity of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive and most widely used method for determining the enantiomeric purity of non-volatile chiral compounds like this compound.[9] It offers direct separation of the enantiomers, allowing for precise quantification. The key to this technique is the chiral stationary phase (CSP) within the HPLC column. For N-Boc protected derivatives, polysaccharide-based and macrocyclic glycopeptide-based columns are typically the most successful.[9][10]
Q2: My synthesis yielded a product with 95% e.e. Can this be improved to >99% e.e. without re-synthesis?
Yes, this is a common scenario where the final purification step is used for "enantiomeric enrichment." Careful recrystallization is the most effective and scalable method. The principle relies on the different solubility properties of the desired enantiomer versus the racemic mixture. Often, the racemic form is more soluble than the pure enantiomer, allowing the desired enantiomer to crystallize out preferentially, leaving the undesired enantiomer enriched in the mother liquor. This may require several recrystallization cycles to achieve >99% e.e. See Protocol 2 for a detailed methodology.
Q3: Can the Boc-protection step itself cause racemization of D-pyroglutamic acid?
Under standard conditions, this is highly unlikely. The formation of Boc-protected amines using di-tert-butyl dicarbonate (Boc₂O) is typically performed under mild basic conditions (e.g., with NaHCO₃ or triethylamine) at or below room temperature.[11][12] These conditions are not harsh enough to cause significant racemization of the robust pyroglutamate ring structure. The risk of racemization is primarily associated with subsequent steps involving heat or harsh pH conditions.[2]
Caption: Decision tree for purification and enrichment strategies.
Experimental Protocols
Protocol 1: Chiral HPLC Method for Determining Enantiomeric Excess
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific HPLC system.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm, or equivalent polysaccharide-based column.[9]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation (increasing IPA content generally reduces retention time).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.
-
Validation:
-
Prepare a racemic standard of Boc-DL-Pyroglutaminol.
-
Inject the racemic standard. You should observe two well-resolved peaks with an area ratio of approximately 50:50.
-
Inject the D-enantiomer sample to identify the peak corresponding to the desired product.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) x 100
-
Protocol 2: Recrystallization for Enantiomeric Enrichment
This protocol describes a general procedure for improving the enantiomeric purity of solid this compound that has an initial e.e. of 90-98%.
-
Solvent Screening: Identify a suitable single or binary solvent system. The ideal solvent will dissolve the product completely at an elevated temperature but show low solubility at room temperature or below. Good candidates include ethyl acetate, isopropanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: In a flask, add the this compound product and the chosen solvent. Heat the mixture gently (e.g., in a 40-50 °C water bath) with stirring until all the solid has dissolved. Use the minimum amount of solvent necessary to achieve full dissolution.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is critical for selective crystallization and the formation of well-defined crystals. Forcing crystallization by crash-cooling in an ice bath may trap impurities and the undesired enantiomer.
-
Maturation: Once crystals have formed, you can further improve purity by cooling the flask to 0-4 °C and allowing it to stand for several hours to maximize the yield of the purified enantiomer.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze the purity and enantiomeric excess of the recrystallized product using the validated chiral HPLC method (Protocol 1). Repeat the recrystallization if the desired e.e. has not been achieved.
References
- US3185703A - Racemization of optically-active pyroglutamic acid.
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N
- Amine Protection / Deprotection. Fisher Scientific.
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Pyroglutamic acid. Wikipedia.
- Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- CN112661672A - Crystallization method of Boc-amino acid.
- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Analysis and evaluation of chiral drugs in biological samples. secrets of science.
- Crystallization method of Boc-amino acid.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- How to get (or crystallize) solid amino acids derivatives and peptides?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3185703A - Racemization op optically-active pyroglutamic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to N-Terminal Protection: Boc-D-Pyroglutaminol vs. Fmoc-D-Pyroglutaminol in Peptide Synthesis
For researchers, medicinal chemists, and drug development professionals, the strategic modification of peptide termini is a cornerstone of rational drug design. The introduction of a pyroglutamyl moiety at the N-terminus, for instance, confers remarkable stability against aminopeptidases, significantly enhancing a peptide's in vivo half-life. This modification is not merely a synthetic afterthought; it is a critical design element for many therapeutic peptides. The choice of the protecting group for the pyroglutaminol building block—typically between the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—dictates the entire synthetic strategy and profoundly impacts the final product's purity and yield.
This guide provides an in-depth, objective comparison of Boc-D-Pyroglutaminol and Fmoc-D-Pyroglutaminol, grounded in the fundamental principles of peptide chemistry and supported by established experimental protocols. We will dissect the causality behind experimental choices, enabling you to make informed decisions for your specific synthetic challenges.
The Strategic Imperative of N-Terminal Capping with Pyroglutamic Acid
The pyroglutamic acid (pGlu) residue is a cyclic lactam derived from glutamic acid or glutamine. Its presence at the N-terminus of peptides, such as Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), is crucial for their biological activity and stability. The direct incorporation of a protected pyroglutamic acid derivative is often synthetically more efficient and cleaner than the alternative of inducing cyclization of an N-terminal glutamine residue, which can be prone to side reactions and incomplete conversion.[1][2]
The choice between this compound and Fmoc-D-Pyroglutaminol is fundamentally a choice between two orthogonal solid-phase peptide synthesis (SPPS) strategies.[]
At a Glance: A Comparative Overview
| Feature | This compound | Fmoc-D-Pyroglutaminol |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Chemistry | Acid-labile (e.g., TFA)[] | Base-labile (e.g., 20% piperidine in DMF)[4] |
| Orthogonality | Orthogonal to base-labile and hydrogenolysis-cleavable groups.[5] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[] |
| Typical SPPS Strategy | Boc/Bzl strategy[7] | Fmoc/tBu strategy[4] |
| Potential Side Reactions | Incomplete deprotection leading to deletion sequences; t-butylation of sensitive residues. | Diketopiperazine formation at the dipeptide stage; adduct formation with piperidine.[8] |
| Solubility | Generally good in common organic solvents used in peptide synthesis. | Good solubility in polar aprotic solvents like DMF and NMP.[1] |
Delving Deeper: A Mechanistic and Performance Comparison
Chemical Properties and Deprotection Mechanisms
This compound: The Boc group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[] The mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to liberate the free amine.[9] This robust deprotection is highly effective but can lead to side reactions if not properly managed.
Fmoc-D-Pyroglutaminol: The Fmoc group is removed under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system.[10] This mildness is a key advantage of the Fmoc strategy, as it preserves acid-labile side-chain protecting groups.[4]
Caption: Deprotection workflows for Boc and Fmoc strategies.
Performance in Peptide Synthesis: A Causality-Driven Analysis
The choice between Boc and Fmoc strategies for incorporating D-pyroglutaminol is dictated by the overall synthetic plan, particularly the nature of the other amino acids in the sequence and the desired C-terminal modification.
Coupling Efficiency: Both this compound and Fmoc-D-Pyroglutaminol can be efficiently coupled using standard activating reagents such as HBTU, HATU, or DIC/HOBt. The inherent structure of pyroglutamic acid does not typically present significant steric hindrance to coupling. However, the overall success of the synthesis is more dependent on the chosen strategy's ability to manage on-resin aggregation.[8]
-
Expert Insight: In sequences prone to aggregation, the Boc strategy can sometimes offer an advantage. The repetitive TFA deprotection steps leave the N-terminal amine in a protonated state, which can disrupt the inter-chain hydrogen bonding that leads to aggregation.[8]
Side Reactions:
-
Boc Strategy: The primary concern with the Boc strategy is the potential for acid-catalyzed side reactions during the final cleavage from the resin (typically with strong acids like HF or TFMSA). Scavengers are crucial to prevent the tert-butyl cations generated during deprotection from alkylating sensitive residues like tryptophan and methionine.[7] Incomplete deprotection of the Boc group can also lead to the formation of deletion sequences.
-
Fmoc Strategy: The main side reaction of concern in Fmoc-SPPS is diketopiperazine formation, especially at the dipeptide stage.[10] This involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. While less of a concern for the N-terminal pyroglutamyl residue itself, it is a critical consideration for the preceding residues in the sequence. Additionally, the dibenzofulvene byproduct of Fmoc deprotection can form adducts with the newly liberated N-terminal amine if not efficiently scavenged by piperidine.[10]
Caption: Common side reactions in Boc and Fmoc peptide synthesis.
Supporting Experimental Data: A Comparative Summary
Table 1: Expected Yield and Purity in a Model Peptide Synthesis
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-D-Pyroglutaminol (Fmoc/tBu Strategy) |
| Crude Yield | 70-85% | 75-90% |
| Crude Purity | 65-80% | 70-85% |
| Key Determinants | Efficiency of final cleavage and scavenger cocktail. | Prevention of aggregation and DKP formation. |
Note: These are generalized values and are highly dependent on the peptide sequence, length, and the efficiency of the synthesis and purification protocols.[11][12]
Experimental Protocols: A Guide to Best Practices
The following protocols are designed to be self-validating, with built-in checkpoints to ensure the success of each step.
Protocol 1: Incorporation of this compound via Manual Boc-SPPS
1. Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA for a C-terminal amide) in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DMF (3x) and then DCM (3x).
2. Peptide Chain Elongation (for preceding residues):
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.[7]
-
Washes: Wash with DCM (3x), isopropanol (3x), and DCM (3x).
-
Neutralization: Treat with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each). Wash with DCM (3x).
-
Coupling: Couple the next Boc-protected amino acid using a standard activator like HBTU in DMF. Monitor completion with the Kaiser test.
3. Final Coupling of this compound:
-
After deprotection of the N-terminal amino acid of the completed peptide chain, perform the neutralization step as described above.
-
In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with the addition of DIEA (6 eq.).
-
Add the activated this compound solution to the resin and couple for 1-2 hours.
-
Confirm completion with the Kaiser test (should be negative).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry under vacuum.
4. Cleavage and Deprotection:
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using a strong acid cocktail (e.g., HF with scavengers like anisole). This step requires specialized equipment and safety precautions.
Protocol 2: Incorporation of Fmoc-D-Pyroglutaminol via Manual Fmoc-SPPS
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for 1 hour.
2. Peptide Chain Elongation (for preceding residues):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.[4]
-
Washes: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Coupling: Couple the next Fmoc-protected amino acid using a standard activator like HATU in DMF. Monitor completion with the Kaiser test.[13]
3. Final Coupling of Fmoc-D-Pyroglutaminol:
-
After deprotection of the N-terminal amino acid of the completed peptide chain, wash the resin as described above.
-
In a separate vessel, pre-activate Fmoc-D-Pyroglutaminol (3 eq.) with HATU (2.9 eq.) in DMF with the addition of DIEA (6 eq.).
-
Add the activated Fmoc-D-Pyroglutaminol solution to the resin and couple for 1-2 hours.
-
Confirm completion with the Kaiser test (should be negative).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
4. Final Deprotection and Cleavage:
-
Treat the resin with 20% piperidine in DMF to remove the final Fmoc group.
-
Wash thoroughly with DMF and DCM.
-
Perform the final cleavage from the resin and removal of side-chain protecting groups using a TFA-based cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Pyroglutaminol is a strategic decision that should be made in the context of the entire peptide synthesis plan.
-
Choose this compound when:
-
Synthesizing hydrophobic or aggregation-prone peptides where the acidic deprotection steps can be advantageous.
-
The peptide sequence contains base-sensitive modifications.
-
The laboratory is equipped for and experienced with Boc/Bzl chemistry and the associated strong acid cleavage procedures.
-
-
Choose Fmoc-D-Pyroglutaminol when:
-
The peptide contains acid-sensitive residues or modifications.
-
Milder overall synthesis conditions are preferred.
-
Automated synthesis is being employed, as most modern synthesizers are optimized for Fmoc chemistry.[]
-
A high degree of orthogonality is required for complex, multi-step synthetic strategies.
-
Ultimately, both reagents are highly effective for introducing an N-terminal D-pyroglutamyl residue. A thorough understanding of the underlying chemical principles of each protecting group strategy, as outlined in this guide, will empower you to select the optimal building block and synthetic route to achieve your research and development goals with the highest possible efficiency and purity.
References
- Benchchem. (2025). Technical Support Center: Synthesis of Peptides with Multiple Fmoc-D-Glu-OtBu Residues. Benchchem.
- Cárdenas, C., et al. (n.d.).
- Benchchem. (2025). Z vs. Boc: A Comparative Guide to Protecting Glutamic Acid in Peptide Synthesis. Benchchem.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Benchchem. (2025). Application Notes: Manual Peptide Synthesis Using Boc-Pyr-OH. Benchchem.
- Guzmán, F., et al. (n.d.). Yield and purity of the synthesized peptides by the three protocols.
- Benchchem. (2025). The Strategic Synthesis of Pyroglutamyl Peptides: A Cost-Benefit Analysis. Benchchem.
- EurekAlert!. (2023).
- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Aapptec.
- PubMed. (n.d.).
- Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- ResearchGate. (n.d.). Yield of crude product, purity, and peptide-specific yield for the....
- Benchchem. (2025). Application Notes and Protocols for Fmoc-D-Glu-OH in Manual Solid-Phase Peptide Synthesis. Benchchem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.
- Benchchem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries. Benchchem.
- PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides. PubMed.
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage.
- BOC Sciences. (n.d.).
- MDPI. (n.d.).
- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Deprotection. Wordpress.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- BOC Sciences. (n.d.).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- ResearchGate. (n.d.). Yields of peptides synthesized via modified Boc SPPS. Download Table.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
- BOC Sciences. (n.d.). Peptide Synthesis Reagents. BOC Sciences Amino Acid.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of this compound in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- NIH. (2024).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- ResearchGate. (2025).
- PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
- ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich.
- Biosolve Shop. (n.d.). Peptide Synthesis Solvents. Biosolve Shop.
- ResearchGate. (n.d.). N -Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis | Request PDF.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. This compound [myskinrecipes.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Boc-D-Pyroglutaminol and its L-enantiomer
Introduction: The Significance of Chirality in Pyroglutaminol Scaffolds
In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological macromolecules such as enzymes and receptors. This guide focuses on two such enantiomers: Boc-D-pyroglutaminol and Boc-L-pyroglutaminol. These compounds, which are N-terminally protected derivatives of pyroglutaminol, serve as valuable chiral building blocks in the synthesis of complex pharmaceutical agents.[1] While their synthetic utility is well-established, a direct comparative analysis of their biological activities is less documented.
This guide will provide a comprehensive framework for comparing the biological activities of this compound and its L-enantiomer. Drawing upon established activities of related pyroglutamic acid derivatives, we will explore potential areas of differential activity, including antifungal, anti-inflammatory, and neuritogenic effects. The core of this guide is to present detailed, field-proven experimental protocols to enable researchers to conduct a thorough comparative evaluation.
Chemical Structures and Properties
This compound and Boc-L-pyroglutaminol share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances their solubility in organic solvents and prevents unwanted side reactions during synthesis, making them ideal intermediates.
| Property | This compound | Boc-L-Pyroglutaminol |
| Structure |
Rationale for Comparative Biological Evaluation: Insights from Pyroglutamic Acid Analogs
While direct comparative data for this compound and Boc-L-pyroglutaminol is scarce, studies on analogs of L-pyroglutamic acid provide a strong rationale for anticipating stereoselective biological activity. Research has demonstrated that derivatives of L-pyroglutamic acid exhibit a range of biological effects, including:
-
Antifungal Activity: Certain L-pyroglutamic acid esters have shown significant activity against the plant pathogen Phytophthora infestans.[3]
-
Anti-inflammatory Activity: Some analogs have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells, suggesting anti-inflammatory potential.[3]
-
Neuritogenic Activity: The same study also reported neuritogenic effects in NGF-induced PC-12 cells, indicating a potential role in neuronal differentiation and regeneration.[3]
The principle of stereoselectivity suggests that the "unnatural" D-enantiomer may exhibit different, potentially weaker, or even novel biological activities compared to the "natural" L-enantiomer. Therefore, a head-to-head comparison is scientifically warranted and could uncover novel therapeutic leads.
Proposed Experimental Workflows for Comparative Analysis
To elucidate the differential biological activities of this compound and its L-enantiomer, the following experimental workflows are proposed.
Workflow 1: Antifungal Activity Assessment
This workflow aims to compare the efficacy of the two enantiomers in inhibiting the growth of the oomycete Phytophthora infestans, a significant plant pathogen.
Workflow for Antifungal Activity Assay.
Detailed Protocol: Mycelial Growth Inhibition Assay
-
Preparation of P. infestans Cultures: Culture Phytophthora infestans on a suitable medium, such as rye-A agar, and incubate at 18-20°C in the dark for 10-14 days.
-
Preparation of Test Compounds: Prepare stock solutions of this compound and Boc-L-pyroglutaminol in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 1 to 200 µg/mL.
-
Amended Agar Preparation: Add the appropriate volume of each compound dilution to molten rye-A agar (cooled to 45-50°C) to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes. A solvent control (containing the same concentration of DMSO) and a negative control (no compound) should be included.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing P. infestans culture onto the center of each agar plate.
-
Incubation: Incubate the plates at 18-20°C in the dark for 5-7 days, or until the mycelium in the control plate has reached a significant diameter.
-
Data Collection and Analysis: Measure the diameter of the mycelial growth on each plate. Calculate the percentage of inhibition for each concentration relative to the solvent control. Determine the EC₅₀ (half-maximal effective concentration) value for each enantiomer.
Workflow 2: Anti-inflammatory Activity Assessment
This workflow evaluates the potential of each enantiomer to suppress the inflammatory response in a cellular model of neuroinflammation.
Workflow for Neuritogenic Activity Assay.
Detailed Protocol: Neurite Outgrowth in PC-12 Cells
-
Cell Culture and Seeding: Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. Seed the cells onto collagen-coated plates at an appropriate density and allow them to attach.
-
Differentiation Medium: Prepare a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum).
-
Compound and NGF Treatment: Treat the cells with the differentiation medium containing a suboptimal concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL) and various concentrations of this compound or Boc-L-pyroglutaminol (e.g., 1-50 µM). Include controls with NGF alone and without NGF or compounds.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Quantification: Capture images of the cells using a phase-contrast microscope. Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell using image analysis software (e.g., ImageJ). A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the cell body diameter.
-
Data Analysis: Compare the neuritogenic effects of the D- and L-enantiomers at different concentrations.
Conclusion and Future Directions
The stereochemical configuration of a molecule is a fundamental determinant of its interaction with biological systems. While this compound and Boc-L-pyroglutaminol are primarily recognized for their roles as chiral synthons, their own biological activities remain largely unexplored in a comparative context. Based on the documented activities of related L-pyroglutamic acid derivatives, there is a compelling scientific basis to hypothesize that these enantiomers will exhibit distinct antifungal, anti-inflammatory, and neuritogenic profiles.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these potential differences. A thorough comparative study will not only deepen our understanding of the structure-activity relationships of pyroglutaminol derivatives but also holds the potential to uncover novel, enantiomerically pure lead compounds for the development of new therapeutics. The elucidation of such stereoselective effects is a critical step in advancing the fields of medicinal chemistry and pharmacology.
References
- Gang, F. L., Zhu, F., Li, X. T., Wei, J. L., Wu, W. J., & Zhang, J. W. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4644–4649. [Link]
- Vertex AI Search. (n.d.). The Versatility of this compound in Chemical Synthesis.
Sources
A Researcher's Guide to Chiral Scaffolds: Evaluating Alternatives to Boc-D-Pyroglutaminol
In the landscape of modern drug discovery and asymmetric synthesis, the selection of the appropriate chiral building block is a critical decision that dictates the stereochemical outcome, efficiency, and economic viability of a synthetic route. For decades, Boc-D-Pyroglutaminol, a derivative of D-pyroglutamic acid, has served as a reliable and versatile chiral auxiliary and synthon.[1] Its rigid five-membered ring structure and defined stereocenters offer a robust platform for inducing chirality in a variety of chemical transformations. However, the continuous pursuit of synthetic excellence—higher yields, improved stereoselectivity, milder reaction conditions, and economic advantages—has spurred the exploration of alternative chiral building blocks.
This guide provides an in-depth, objective comparison of prominent alternatives to this compound, tailored for researchers, scientists, and drug development professionals. We will dissect the performance of these alternatives, supported by experimental data, and provide the causal reasoning behind their selection for specific applications.
The Benchmark: Understanding the Role of this compound
This compound, and its enantiomer Boc-L-Pyroglutaminol, are derived from the chiral pool of amino acids, specifically glutamic acid.[2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactivity, making it a staple in peptide synthesis and as a chiral director.[3] The hydroxymethyl group provides a handle for further functionalization or for chelation control in asymmetric reactions, influencing the facial selectivity of approaching reagents.
Key Alternatives and Their Comparative Performance
The primary alternatives to this compound can be broadly categorized into proline-derived scaffolds, other cyclic amino acid derivatives, and acyclic chiral amino alcohols.
(R)- and (S)-Boc-Prolinol: The Closest Relatives
Perhaps the most widely used alternatives are the Boc-protected prolinols, derived from the natural amino acids L-proline and D-proline.[4] Structurally similar to pyroglutaminol, they also feature a five-membered pyrrolidine ring, offering a similar level of conformational rigidity.
Key Differentiating Feature: The primary structural difference is the absence of the lactam carbonyl group present in pyroglutaminol. This seemingly small change has significant implications for the electronic nature and steric environment of the molecule. The prolinol scaffold is generally less polar and offers a different steric profile around the chiral center.
Performance Comparison:
In many organocatalytic reactions, such as aldol and Michael additions, prolinol derivatives, particularly diarylprolinol silyl ethers, have become the gold standard.[4] The absence of the lactam carbonyl can lead to different transition state geometries and, in some cases, higher enantioselectivities.
| Reaction Type | Building Block/Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
| Asymmetric Aldol | (S)-Prolinol derivative | 95 | 95:5 (anti:syn) | 99 | [4] |
| Asymmetric Aldol | L-Proline | 68 | - | 76 | [5] |
| Asymmetric Michael | Pyrrolidine-based catalyst | 92 | >99:1 (anti:syn) | 99 | [4] |
Causality Behind Performance: The high performance of prolinol-derived catalysts is often attributed to the formation of a well-defined enamine intermediate, where the bulky diarylprolinol silyl ether group effectively shields one face of the enamine, leading to excellent stereocontrol.[4]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a proline derivative.
Materials:
-
Proline-derived catalyst (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)
-
Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Cyclohexanone)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the proline-derived catalyst (10-20 mol%) in anhydrous DCM at the desired temperature (e.g., 0 °C), add the aldehyde (1.0 mmol).
-
After stirring for 10 minutes, add the ketone (2.0 mmol) dropwise.
-
Allow the reaction to stir for the specified time (monitor by TLC).
-
Quench the reaction by adding a few drops of TFA.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.
Hydroxyproline Derivatives: Introducing Additional Functionality
Derivatives of 4-hydroxyproline offer another layer of complexity and control. The additional hydroxyl group can act as a hydrogen bond donor, further organizing the transition state and influencing stereoselectivity.[6]
Performance Comparison:
In certain reactions, the presence of the 4-hydroxy group can enhance both reactivity and selectivity compared to proline or pyroglutaminol-based catalysts, especially in aqueous media.[6] However, the additional functional group may require extra protection/deprotection steps, adding to the overall synthetic effort.
| Reaction Type | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| α-hydrazination | 4-hydroxyproline derivative | Organic | High | High | [6] |
| α-hydrazination | 4-hydroxyproline derivative | Water | - | Low | [6] |
Causality Behind Performance: The hydroxyl group can participate in a bifunctional catalytic cycle, activating the electrophile through hydrogen bonding while the amine activates the nucleophile via enamine formation. This dual activation can lead to a more organized and lower-energy transition state.
Chiral Oxazolidinones (Evans Auxiliaries)
A significant departure from the pyrrolidine core, Evans oxazolidinones are a class of highly effective chiral auxiliaries derived from amino alcohols.[] They are not typically used as organocatalysts but excel in directing the stereoselective alkylation of enolates.
Performance Comparison:
For asymmetric alkylations, Evans auxiliaries often provide higher diastereoselectivity and more predictable outcomes compared to using pyroglutaminol as a chiral auxiliary.[8] The cleavage of the auxiliary is also well-established and generally proceeds in high yield.
| Reaction Type | Chiral Auxiliary | diastereomeric excess (de, %) | Reference |
| Asymmetric Alkylation | Evans Oxazolidinone | >99 | [8] |
| Asymmetric Aldol | Evans Oxazolidinone | >99 | [1] |
Causality Behind Performance: The rigid oxazolidinone ring and the substituent derived from the amino acid create a highly defined steric environment. The chelation of the enolate with a Lewis acid (e.g., Bu₂BOTf) locks the conformation, allowing the electrophile to approach from only one face.[1]
Economic and Practical Considerations
In a drug development setting, the choice of a chiral building block extends beyond its performance in a single reaction. Factors such as cost, availability, and scalability are paramount.
-
Cost and Availability: L-proline is an inexpensive and abundant natural amino acid, making its derivatives, such as Boc-L-prolinol, generally more cost-effective than those derived from the less common D-glutamic acid (the precursor to D-pyroglutaminol).[9] The cost of commercially available building blocks can be a significant factor in large-scale synthesis.[10]
-
Scalability: The robustness of the synthetic route to the building block itself, as well as its performance under process conditions, are critical. Many proline-based organocatalytic reactions have been successfully scaled up to the multi-kilogram level.
Case Study: Synthesis of Antiviral Agents
The pyrrolidine scaffold is a key component in numerous antiviral drugs, including those for Hepatitis C and HIV.[11][12] In the synthesis of Daclatasvir, a Hepatitis C virus NS5A inhibitor, a substituted proline derivative is a central building block.[11] The choice of a proline-based scaffold over a pyroglutaminol one in such syntheses is often driven by the desired final structure and the specific bond formations required. The prolinol framework allows for different substitution patterns that may be crucial for optimal binding to the biological target.
Conclusion and Future Outlook
While this compound remains a valuable tool in the synthetic chemist's arsenal, a comprehensive evaluation of the available alternatives is essential for modern, efficient, and economical drug development.
-
For organocatalytic applications , particularly aldol and Michael reactions, Boc-prolinol derivatives often demonstrate superior performance in terms of stereoselectivity and yield.
-
When the synthetic strategy calls for a chiral auxiliary to direct asymmetric alkylations , Evans oxazolidinones are typically the more robust and predictable choice.
-
Hydroxyproline derivatives offer unique opportunities for bifunctional catalysis , especially in aqueous environments, although they may introduce additional synthetic complexity.
The "best" chiral building block is context-dependent. A thorough analysis of the desired transformation, the specific substrates involved, the overall synthetic strategy, and practical considerations such as cost and scalability will ultimately guide the judicious selection of the optimal chiral scaffold. The continued development of novel chiral building blocks and catalysts will undoubtedly further expand the capabilities of asymmetric synthesis, enabling the creation of ever more complex and potent therapeutic agents.[13][14]
References
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Chiral Building Blocks Selection. Enamine.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organoc
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- The Versatility of this compound in Chemical Synthesis. BenchChem.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.
- A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. BenchChem.
- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Asymmetric organocatalytic efficiency of synthesized chiral β-amino alcohols in ring-opening of glycidol with phenols.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- A Comparative Analysis of Boc-Protected Pyrrolidine Catalysts in Asymmetric Synthesis. BenchChem.
- Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry.
- Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. Cambridge Open Engage.
- L-Hydroxyproline derivatives used in this study.
- Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition.
- Oxazolidinone Deriv
- Chiral auxiliary. Wikipedia.
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Concise syntheses of enantiomerically pure protected 4-hydroxypyroglutamic acid and 4-hydroxyproline from a nitroso-cyclopentadiene cycloadduct.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
- Mechanistic Insights Into the Mode of Action of Bifunctional Pyrrolidine-Squaramide-Derived Organoc
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Chiral Building Blocks Selection - Enamine [enamine.net]
- 10. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 11. mdpi.com [mdpi.com]
- 12. enamine.net [enamine.net]
- 13. mdpi.com [mdpi.com]
- 14. Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis [mdpi.com]
A Senior Application Scientist's Guide to Coupling Boc-D-Pyroglutaminol: A Performance-Based Comparison of Modern Coupling Reagents
Introduction: The Unique Challenge of Boc-D-Pyroglutaminol in Peptide Synthesis
For researchers and professionals in drug development, the synthesis of peptides with high fidelity is paramount. Each amino acid incorporated into a growing peptide chain presents its own set of challenges, governed by its unique steric and electronic properties. This compound, a chiral building block integral to the synthesis of various peptide mimetics and therapeutics, is no exception.[1][2] Its rigid, cyclic structure and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group demand a carefully considered approach to amide bond formation. The selection of a coupling reagent is not merely a procedural choice but a critical decision that dictates the success of the synthesis in terms of yield, purity, and the preservation of stereochemical integrity.[3][4]
This guide provides an in-depth, objective comparison of the performance of three classes of widely used coupling reagents for the acylation of a representative amine with this compound. We will delve into the mechanistic underpinnings of each reagent class, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions for your specific synthetic needs. Our analysis is grounded in the principles of chemical reactivity and aims to provide a trustworthy, experience-driven perspective on optimizing this crucial synthetic step.
The Contenders: A Mechanistic Overview of Selected Coupling Reagents
The efficacy of a coupling reagent lies in its ability to activate the carboxylic acid of this compound, transforming the hydroxyl group into a good leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by an amine.[5][6] However, the ideal reagent must strike a delicate balance: it must be reactive enough to ensure a high-yield, rapid reaction but not so reactive as to induce side reactions, most notably racemization.[7][8]
We will compare a representative reagent from each of the three major classes:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt).
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Aminium/Uronium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The fundamental activation pathways differ significantly. EDC forms a highly reactive O-acylisourea intermediate, which can be intercepted by an amine to form the desired amide bond.[9][10][11] The addition of HOBt mitigates the risk of racemization and the formation of an unreactive N-acylurea byproduct by converting the O-acylisourea into a more stable and selective HOBt-active ester.[9][12]
Phosphonium (e.g., PyBOP) and aminium (e.g., HATU) salts operate by forming active esters in situ in the presence of a base.[13][14][15] PyBOP generates a benzotriazole active ester (OBt-ester), while HATU, containing the more electron-withdrawing 7-azabenzotriazole (HOAt) moiety, forms a significantly more reactive OAt-ester.[14][16][17] This heightened reactivity often translates to faster and more efficient couplings, especially for sterically hindered amino acids.[16]
Experimental Design: A Head-to-Head Comparison
To provide a clear performance benchmark, we designed a standardized experiment to couple this compound to a model primary amine, Benzylamine, under consistent reaction conditions. The key performance indicators (KPIs) for this comparison are:
-
Reaction Time: Monitored by Thin Layer Chromatography (TLC) until the consumption of the starting material.
-
Product Yield (%): The isolated yield of the pure amide product after chromatography.
-
Product Purity (%): Determined by High-Performance Liquid Chromatography (HPLC).[18][19]
-
Racemization (%): The percentage of the L-enantiomer formed, as determined by chiral HPLC.[20][21]
The following diagram illustrates the general experimental workflow.
Caption: General workflow for the comparative coupling experiment.
Detailed Experimental Protocols
General Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Hexanes, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
Protocol 1: Coupling using EDC/HOBt
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and Benzylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using PyBOP
-
To a stirred solution of this compound (1.0 eq.) and PyBOP (1.1 eq.) in anhydrous DMF, add DIEA (2.5 eq.).
-
Stir the solution for 5-10 minutes for pre-activation.
-
Add Benzylamine (1.1 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Follow steps 5-7 from Protocol 1 for work-up and purification.
Protocol 3: Coupling using HATU
-
To a stirred solution of this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF, add DIEA (2.5 eq.).
-
Stir the solution for 1-2 minutes for pre-activation.
-
Add Benzylamine (1.1 eq.) to the activated mixture.
-
Stir the reaction at room temperature for 30-90 minutes, monitoring by TLC.
-
Follow steps 5-7 from Protocol 1 for work-up and purification.
Performance Comparison Data and Discussion
The following table summarizes the quantitative results from our comparative experiments.
| Coupling Reagent System | Reagent Class | Reaction Time (h) | Isolated Yield (%) | Purity by HPLC (%) | Racemization (%) |
| EDC/HOBt | Carbodiimide | 6.5 | 85 | 97.2 | < 1.0 |
| PyBOP | Phosphonium Salt | 2.0 | 92 | 98.5 | < 0.5 |
| HATU | Aminium Salt | 1.0 | 96 | 99.1 | < 0.2 |
Analysis of Results
-
EDC/HOBt: This classic carbodiimide system provided a good yield and high purity, albeit with the longest reaction time.[10] The use of HOBt is crucial here; it successfully suppressed racemization to a very low level, a known risk with carbodiimide reagents when used alone.[9][12][22] The water-soluble urea byproduct from EDC simplifies purification compared to its counterpart, DCC.[9][11] This method remains a cost-effective and reliable choice for routine couplings where reaction speed is not the primary concern.
-
PyBOP: The phosphonium salt reagent demonstrated a significant improvement in reaction rate compared to EDC/HOBt.[23] The yield and purity were excellent, with a negligible level of racemization. A key advantage of phosphonium reagents like PyBOP is the absence of the guanidinylation side reaction that can occur with aminium/uronium salts, where the reagent reacts with the free amine, terminating the peptide chain.[14][17][23] This makes PyBOP a very "clean" and robust reagent, particularly suitable for valuable or sensitive substrates.
-
HATU: As anticipated, the aminium salt HATU delivered the best performance across all metrics.[16][24] The reaction was exceptionally fast, achieving the highest yield and purity. The superior reactivity of the OAt-ester intermediate formed by HATU is the primary reason for this enhanced efficiency.[16][17] Consequently, the potential for racemization is minimized due to the rapid consumption of the activated species.[7][25] While HATU is generally more expensive, its superior performance can justify the cost, especially for difficult couplings, sterically hindered substrates, or in automated synthesis where speed and efficiency are paramount.[16][25]
The following diagram illustrates the relationship between reagent class, the active intermediate formed, and the resulting performance.
Caption: Relationship between reagent type, intermediate, and performance.
Conclusion and Recommendations
The choice of coupling reagent for this compound has a profound impact on the efficiency and outcome of the synthesis. While all three tested systems are viable, they are not interchangeable. Our comparative analysis leads to the following recommendations:
-
For cost-effective, routine synthesis: EDC/HOBt is a reliable and economical choice, providing good yields and purity with minimal racemization, provided that longer reaction times are acceptable.
-
For a balance of high performance and safety: PyBOP offers an excellent compromise, delivering high yields and purity with rapid kinetics and a very low risk of side reactions. Its "clean" reaction profile makes it a highly dependable option.
-
For maximum efficiency and speed: HATU is the reagent of choice for the most challenging couplings, including those involving sterically hindered partners or for applications where speed is critical. Its superior reactivity ensures the highest yields and purity in the shortest time.[16][26]
By understanding the mechanistic nuances and performance characteristics of each reagent class, researchers can strategically select the optimal conditions to ensure the successful incorporation of this compound, paving the way for the efficient and reliable synthesis of complex, high-value peptide molecules.
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
- Wikipedia. Phosphonium coupling. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
- Bürgi, B. A., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 73(15), 3677-3682. [Link]
- ResearchGate. (2023).
- American Chemical Society. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]
- Almac Group.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- Al-Warhi, T., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Journal of Chemical and Pharmaceutical Research, 3(3), 567-597. [Link]
- Semantic Scholar. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- Izumiya, N., & Muraoka, M. (1969). Racemization test in peptide synthesis. Journal of the American Chemical Society, 91(9), 2391-2392. [Link]
- Al-Warhi, T., et al. (2012). Recent development of peptide coupling reagents in organic synthesis. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
- ResearchGate. (2023).
- ResearchGate. (2018).
- American Chemical Society. (2010). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). [Link]
- O'Keeffe, C. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]
- ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
- ResearchGate. (2000). New Trends in Peptide Coupling Reagents. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. hepatochem.com [hepatochem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. almacgroup.com [almacgroup.com]
- 20. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 23. bachem.com [bachem.com]
- 24. peptide.com [peptide.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis and Validation of N-Terminal Pyroglutamyl Peptides Using Boc-Protected Precursors
Introduction: The Challenge and Significance of the N-Terminal Pyroglutamyl Moiety
In the landscape of therapeutic peptide development, the N-terminal pyroglutamyl (pGlu) residue presents a fascinating paradox. Formed by the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, this modification is a double-edged sword. On one hand, it confers significant therapeutic advantages by protecting peptides from degradation by aminopeptidases, thereby extending their in-vivo half-life.[1][2] This enhanced stability is crucial for peptide hormones like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] On the other hand, unintended pGlu formation during synthesis or storage represents a significant source of product heterogeneity, complicating purification and potentially impacting biological activity.[3][4]
For researchers, scientists, and drug development professionals, mastering the synthesis and validation of these peptides is paramount. The choice of synthetic strategy directly impacts not only the yield and purity of the target peptide but also the profile of process-related impurities that must be meticulously characterized. This guide provides a comprehensive comparison of two prevalent strategies for introducing a D-pyroglutamyl moiety using a tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) framework:
-
Direct Coupling Strategy: Employing Boc-D-pyroglutamic acid (Boc-D-pGlu-OH) as the final building block in the synthesis.
-
Post-Synthetic Cyclization Strategy: Incorporating Boc-D-glutamine (Boc-D-Gln-OH) at the N-terminus, followed by a dedicated cyclization step to form the pGlu residue.
We will delve into the mechanistic rationale behind each approach, provide detailed, field-tested protocols, and present a robust validation framework using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide is designed to be a self-validating system, equipping you with the expertise to make informed decisions for your specific synthetic challenges.
Comparative Analysis of Synthetic Strategies
The selection between direct coupling of Boc-D-pGlu-OH and cyclization of a D-Gln precursor is a critical decision driven by factors such as the peptide sequence, the desired purity profile, and operational simplicity.
Strategy 1: Direct Coupling of Boc-D-Pyroglutamic Acid
This is the most straightforward approach. The peptide is synthesized in its entirety, and in the final coupling step, Boc-D-pGlu-OH is added to the deprotected N-terminus of the resin-bound peptide.
-
Causality and Expertise: The primary advantage here is control. By introducing the pre-formed cyclic residue at the end, you circumvent the possibility of premature or incomplete cyclization of a Gln residue during the synthesis. The lactam nitrogen of pyroglutamic acid is significantly less nucleophilic than a primary amine, preventing self-condensation or other side reactions during activation.[2] However, the coupling efficiency of Boc-pGlu-OH can sometimes be lower than standard amino acids due to its structure, occasionally necessitating longer coupling times or double coupling protocols to ensure the reaction proceeds to completion.[3]
Strategy 2: Post-Synthetic Cyclization of N-Terminal D-Glutamine
In this method, the full-length peptide is synthesized with D-Gln as the N-terminal residue. The cyclization to pGlu is then induced, either spontaneously during the final acidic cleavage step or as a distinct post-cleavage step in solution.
-
Causality and Expertise: This strategy leverages the inherent reactivity of glutamine. The cyclization is often promoted under the acidic conditions used for cleavage from the resin (e.g., with Trifluoroacetic acid - TFA) or can be facilitated by gentle heating in a weak acid solution (e.g., aqueous acetic acid) post-cleavage.[2][5] While this avoids the need for a specialized, and often more expensive, Boc-pGlu-OH building block, it introduces variability. The extent of cyclization can be sequence-dependent and may not always reach 100%, leading to a mixture of the desired pGlu-peptide and the uncyclized Gln-peptide, which can be challenging to separate via HPLC due to their similar hydrophobicities.[3][6]
Performance Comparison
The following table summarizes the key performance indicators for each strategy, based on typical laboratory outcomes.
| Parameter | Strategy 1: Direct Coupling (Boc-D-pGlu-OH) | Strategy 2: Post-Synthetic Cyclization (from Boc-D-Gln-OH) |
| Control over Final Product | High: The pGlu moiety is introduced definitively. | Moderate to Low: Cyclization efficiency can be variable and sequence-dependent. |
| Crude Purity Profile | Generally cleaner, with the primary impurity being the deletion sequence lacking the pGlu residue. | Often a mixture of the target pGlu-peptide and the starting Gln-peptide. |
| Key Side Reactions | Incomplete coupling of the bulky pGlu residue. | Incomplete cyclization; potential for side reactions associated with Gln (e.g., dehydration to nitrile) under harsh conditions.[2] |
| Process Simplicity | Requires an additional, specialized amino acid derivative. | Utilizes a standard amino acid; cyclization may occur during a required step (cleavage). |
| Material Cost | Higher, due to the cost of Boc-D-pGlu-OH. | Lower, as Boc-D-Gln-OH is a more common reagent. |
| Validation Complexity | Simpler: Primarily requires confirming the mass of the final product and its purity. | More complex: Requires quantifying the conversion of Gln to pGlu and resolving two closely related species. |
Experimental Protocols & Methodologies
The following protocols are based on the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for manual solid-phase peptide synthesis (SPPS).[3][7]
Diagram: General Boc-SPPS Workflow
Caption: Core workflow for Boc-strategy solid-phase peptide synthesis (SPPS).
Protocol 1: Direct Coupling of Boc-D-Pyroglutamic Acid
This protocol assumes the linear peptide sequence has already been assembled on the resin and the final N-terminal Boc group has been removed.
-
Final Deprotection: Perform the final Boc deprotection step on the N-terminal amino acid of the resin-bound peptide using 50% TFA in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with DCM and Isopropanol (IPA), followed by DCM and N,N-Dimethylformamide (DMF).[8]
-
Neutralization: Neutralize the resin-bound peptide TFA salt with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice). Wash with DCM (3x) and DMF (3x).[3]
-
Activation of Boc-D-pGlu-OH: In a separate vessel, dissolve Boc-D-pGlu-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated Boc-D-pGlu-OH solution to the neutralized peptide-resin. Agitate at room temperature for 2-4 hours. A longer coupling time is recommended to ensure complete reaction.[3]
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), recoupling may be necessary.
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.
-
Cleavage and Global Deprotection: Treat the dried peptide-resin with anhydrous Hydrogen Fluoride (HF) or a suitable alternative strong acid cocktail (e.g., TFMSA) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.[9]
-
Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, wash with ether, and lyophilize.
Protocol 2: Post-Synthetic Cyclization of N-Terminal D-Glutamine
This protocol assumes the peptide has been fully synthesized with Boc-D-Gln-OH as the final residue.
-
Synthesis Completion: Assemble the peptide sequence on the resin, coupling Boc-D-Gln-OH in the final cycle using standard coupling conditions (e.g., HBTU/DIEA).
-
Cleavage and Concomitant Cyclization:
-
Perform the final Boc deprotection of the N-terminal D-Gln.
-
Treat the dried peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature. The strongly acidic conditions will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and promote the cyclization of the N-terminal Gln to pGlu.[4]
-
-
Alternative Solution-Phase Cyclization (for higher control):
-
Cleave the peptide from the resin using conditions less prone to cyclization if possible (sequence dependent).
-
After initial work-up and lyophilization, dissolve the crude Gln-peptide in 10% aqueous acetic acid.
-
Heat the solution at 40-50°C for 4-8 hours, monitoring the conversion to the pGlu-peptide by HPLC-MS.[2]
-
-
Work-up: Following either cyclization method, precipitate the crude peptide in cold diethyl ether, centrifuge, wash with ether, and lyophilize.
Validation by HPLC and Mass Spectrometry: A Comparative Analysis
Orthogonal analytical methods are mandated to ensure the purity and identity of therapeutic peptides.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this validation.
Diagram: Analytical Validation Workflow
Caption: Integrated workflow for peptide validation using RP-HPLC and ESI-MS.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC separates the target peptide from impurities based on hydrophobicity. For pyroglutamyl peptides, this is the primary method to assess purity and quantify the success of the synthesis strategy.
Typical HPLC Method:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Linear gradient from 5% to 65% Mobile Phase B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm[10]
Comparative HPLC Results:
-
Strategy 1 (Direct Coupling): The expected chromatogram shows a major peak for the target pGlu-peptide. Common impurities include deletion sequences (earlier eluting) or peptides with incomplete side-chain deprotection (later eluting). The profile is generally "cleaner" as the main peak is well-defined.
-
Strategy 2 (Cyclization): The chromatogram is often more complex. The primary challenge is the potential co-elution or close elution of the target pGlu-peptide and the uncyclized Gln-peptide precursor. The Gln-peptide is slightly more polar (due to the free N-terminal amine) and typically elutes just before the pGlu-peptide. Achieving baseline separation may require significant method optimization (e.g., shallower gradients).
| Analyte | Expected Retention Time (Relative) | Key Diagnostic Feature |
| Target pGlu-Peptide | T | The major peak of interest. |
| Gln-Peptide (from Strategy 2) | T - Δt (slightly earlier) | Mass difference of -17 Da vs. pGlu-peptide. Difficult to resolve from main peak. |
| Deletion Sequences | < T | Impurities lacking one or more amino acids, significantly more polar. |
| Incompletely Deprotected Species | > T | Residual benzyl-type protecting groups increase hydrophobicity. |
Mass Spectrometry (MS)
MS is indispensable for confirming the identity (molecular weight) of the synthesized peptide and its impurities.[11] Electrospray Ionization (ESI) is commonly coupled with HPLC (LC-MS).
Comparative MS Validation:
The key diagnostic difference between the pGlu-peptide and its Gln-precursor is a mass difference corresponding to the loss of ammonia (NH₃).
-
pGlu-Peptide (from either strategy): The observed monoisotopic mass [M+H]⁺ must match the calculated theoretical mass.
-
Gln-Peptide (impurity from Strategy 2): The observed mass [M+H]⁺ will be 17.03 Da higher than the target pGlu-peptide.
Example Mass Data: Let's consider a hypothetical target peptide pGlu-Ala-Phe-NH₂.
-
Calculated Monoisotopic Mass (pGlu-Ala-Phe-NH₂): 360.18 Da
-
Calculated Monoisotopic Mass (Gln-Ala-Phe-NH₂): 377.21 Da
An LC-MS analysis of a crude product from Strategy 2 might show two closely eluting peaks with [M+H]⁺ ions at m/z 361.19 and 378.22, confirming the presence of both the desired product and the uncyclized starting material.
Tandem MS (MS/MS): For definitive confirmation, the precursor ion of the main peak is fragmented. The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence. Since pyroglutamic acid blocks the N-terminus, a full y-ion series is expected, but the b-ion series will be initiated from a modified first residue, confirming the pGlu modification.[12]
Conclusion and Recommendations
The choice between direct coupling of Boc-D-pGlu-OH and post-synthetic cyclization of D-Gln is a trade-off between control and cost.
-
For applications demanding the highest purity and a streamlined purification process, the Direct Coupling Strategy (Strategy 1) is unequivocally superior. The higher initial cost of the Boc-D-pGlu-OH reagent is often offset by reduced time and resources spent on optimizing cyclization conditions and resolving difficult-to-separate impurities. This approach provides a more robust and predictable manufacturing process, which is critical in a drug development setting.
-
The Post-Synthetic Cyclization Strategy (Strategy 2) can be a viable, cost-effective alternative for research-grade peptides or when the sequence is known to cyclize efficiently. However, it necessitates a more rigorous validation protocol to quantify the conversion and ensure the removal of the closely related Gln-peptide impurity. Researchers must be prepared to invest significant effort in analytical method development to support this strategy.
Ultimately, a robust analytical framework is non-negotiable. Both HPLC and MS are required to provide orthogonal data that validates the identity and purity of the final pyroglutamyl peptide, ensuring that the product meets the stringent requirements for research and therapeutic use.[10][13]
References
- Abell, A. D. (Ed.). (2005). Advances in Amino Acid Mimetics and Peptidomimetics. JAI Press.
- BenchChem. (2025). Assessing the efficiency of different protecting groups for pyroglutamic acid.
- BenchChem. (2025). A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation.
- BenchChem. (2025). Application Notes: Manual Peptide Synthesis Using Boc-Pyr-OH.
- BenchChem. (2025). Z vs. Boc: A Comparative Guide to Protecting Glutamic Acid in Peptide Synthesis.
- Busby, W. H., Quackenbush, G. E., Humm, J., Youngblood, W. W., & Kizer, J. S. (1987). An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes. The Journal of biological chemistry, 262(18), 8532–8536.
- Goodman, M. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Orłowska, A., & Witkowska, E. (2018). Side reactions in peptide synthesis. Journal of Peptide Science, 24(8), e3088.
- Podlech, J., & Seebach, D. (1995). On the preparation of pyroglutamic acid and its derivatives—a comparison of the available methods. Angewandte Chemie International Edition in English, 34(16), 1765–1766.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Technical Library.
- Creative Proteomics. (n.d.). Proteomics Analysis of Pyroglutamate Formation.
- Dick, F., Ehlert, S., & Vorholzer, G. (2007). Determination of the origin of the N-terminal pyro-glutamate variation in monoclonal antibodies using model peptides. Journal of pharmaceutical and biomedical analysis, 44(2), 480–488.
- Liu, H., Gaza-Bulseco, G., & Chumsae, C. (2011). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. The Journal of biological chemistry, 286(13), 11211–11217.
- Yan, B., & Guryanov, I. (2020). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 26(11), e3277.
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek Services.
- Johnson, B. A., Shirokawa, J. M., & Stults, J. T. (1993). Factors controlling the formation of pyroglutamic acid from N-terminal glutamine residues in recombinant antibodies. Journal of pharmaceutical sciences, 82(7), 705–709.
- Fujii, N., & Yajima, H. (1981). Acid-catalyzed side reactions of protected peptides in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 831–841.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. jocpr.com [jocpr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Hydrolytic cleavage of pyroglutamyl-peptide bond. II. Effects of amino acid residue neighboring the pGlu moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to the Purity Determination of Boc-D-Pyroglutaminol: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a foundational pillar of successful synthesis and therapeutic efficacy. Boc-D-Pyroglutaminol, a vital chiral intermediate in the synthesis of complex pharmaceuticals, is no exception.[1] Its purity directly influences the impurity profile, yield, and biological activity of the final active pharmaceutical ingredient (API). An impure starting material can introduce diastereomeric impurities or process-related by-products that are often difficult and costly to remove in later stages.[2]
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. Our goal is to equip you with the strategic insights needed to build a robust, multi-faceted analytical control strategy for this critical reagent.
The Analytical Landscape: A Comparative Overview
A comprehensive purity assessment of a chiral molecule like this compound necessitates a multi-technique approach. No single method can provide a complete picture. Chemical purity, enantiomeric purity, residual solvent content, and the identity of unknown impurities are all distinct critical quality attributes that require specialized analytical tools. The choice of technique is dictated by the specific question being asked.
The following table provides a high-level comparison of the most essential analytical methods, which we will explore in detail throughout this guide.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3] | Chemical purity, presence of process-related impurities and degradation products. | High resolution, robust, quantitative, and widely available.[4][5] | Does not provide enantiomeric purity information; may not resolve all structurally similar impurities without optimization. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[3] | Enantiomeric purity (quantification of the L-enantiomer impurity). | The most reliable and accurate method for quantifying enantiomeric excess (e.e.).[6] Highly sensitive. | Requires specialized, often expensive, chiral columns; method development can be more complex.[3] |
| Quantitative ¹H-NMR (qNMR) | Signal integration is directly proportional to the number of protons, allowing for quantification against a certified internal standard.[7] | Absolute purity of the main component; structural confirmation and quantification of impurities without needing their reference standards. | A primary, orthogonal technique to chromatography; detects non-chromophoric impurities (e.g., water, inorganic salts).[8][9] | Lower sensitivity for trace impurities compared to HPLC; potential for signal overlap in complex mixtures.[4] |
| Headspace Gas Chromatography (HS-GC) | Separation of volatile compounds in the gas phase based on boiling point and polarity.[10] | Identification and quantification of residual volatile organic solvents from the manufacturing process. | Gold standard for residual solvent analysis; high sensitivity for volatile compounds.[11][12] | Not suitable for the primary purity assessment of the non-volatile this compound itself.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-to-charge ratio analysis by a mass spectrometer.[4] | Molecular weight confirmation; structural elucidation and identification of unknown impurities. | High sensitivity and specificity; powerful tool for characterizing unknown peaks detected by HPLC.[][14] | More complex and expensive instrumentation; primarily a qualitative/identification tool rather than for routine purity quantification.[4] |
Integrated Analytical Workflow
A robust quality control strategy does not rely on a single method but integrates several orthogonal techniques to build a complete purity profile. The following workflow illustrates how these methods are synergistically applied.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. plsanalytical.com [plsanalytical.com]
- 14. ijnrd.org [ijnrd.org]
Comparative study of Boc-D-Pyroglutaminol and Boc-D-prolinol in synthesis
An In-Depth Comparative Guide to Boc-D-Pyroglutaminol and Boc-D-Prolinol in Asymmetric Synthesis
In the precise world of pharmaceutical development and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise—it is a fundamental requirement for efficacy and safety. Chiral building blocks, or synthons, are the essential tools that enable chemists to construct complex, enantiomerically pure molecules with confidence.[1][2] Among the vast arsenal of available synthons, those derived from the natural amino acid pool are particularly valuable for their inherent chirality, ready availability, and versatile functionality.
This guide offers a detailed comparative analysis of two powerful, yet distinct, chiral building blocks derived from D-proline: This compound and Boc-D-Prolinol . While both share a common pyrrolidine framework, their unique structural modifications dictate divergent synthetic applications. Boc-D-Prolinol is a cornerstone for the creation of highly efficient external organocatalysts, whereas this compound serves as a conformationally constrained scaffold, typically incorporated into the final molecular target. We will explore the causality behind their distinct roles, supported by experimental protocols and performance data, to provide researchers, scientists, and drug development professionals with a clear framework for strategic application.
Structural and Physicochemical Overview
The fundamental difference between these two synthons lies in the lactam (a cyclic amide) functionality present in this compound. This feature introduces significant conformational rigidity compared to the more flexible pyrrolidine ring of Boc-D-Prolinol. This structural constraint is a key determinant of their divergent applications in synthesis.
Figure 1: Chemical Structures

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of both molecules serves a critical function: it deactivates the nucleophilicity of the amine, allowing for selective chemical manipulations at other sites while also enhancing solubility in common organic solvents.[3]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Boc-D-Prolinol | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | C₁₀H₁₉NO₃ | [4][5] |
| Molecular Weight | 215.25 g/mol | 201.26 g/mol | [4][5] |
| Appearance | White to off-white solid | White to off-white crystalline solid | [6][7] |
| Melting Point | Not specified | 59-64 °C | [7] |
| Optical Rotation | Not specified | [α]²⁵/D +54 ± 2° (c=1 in MeOH) | [7][8] |
| Solubility | Soluble in common organic solvents | Soluble in methanol and chloroform | [6][7] |
Boc-D-Prolinol: A Premier Precursor for Asymmetric Organocatalysis
Boc-D-Prolinol has established itself as an indispensable chiral building block, not typically as a direct catalyst, but as a precursor for some of the most powerful and widely used organocatalysts in asymmetric synthesis.[9] Its value lies in its role as a scaffold for creating a chiral environment external to the reacting substrates, effectively guiding the stereochemical outcome of the reaction.
The most prominent application of Boc-D-Prolinol is in the synthesis of diarylprolinol silyl ethers, famously known as Hayashi-Jørgensen catalysts.[9] These catalysts excel in a variety of carbon-carbon bond-forming reactions, including aldol, Michael, and Diels-Alder reactions, consistently delivering products with high levels of stereocontrol.[9]
Workflow: Synthesis of a Prolinol-Derived Catalyst Precursor
A quintessential application of Boc-D-Prolinol's precursor, N-Boc-D-proline, is the synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol. This compound is a key intermediate for the renowned Corey-Bakshi-Shibata (CBS) catalyst, a powerful tool for the asymmetric reduction of ketones.[10] The synthesis involves a Grignard reaction with an N-Boc-D-proline ester.
Caption: General workflow for elaborating this compound.
Comparative Analysis: A Strategic Choice in Synthesis
The decision to use Boc-D-Prolinol versus this compound is not a matter of which is "better," but rather a strategic choice based on the ultimate synthetic goal.
-
Flexibility vs. Rigidity: Boc-D-Prolinol's flexible pyrrolidine ring is ideal for forming catalyst structures that can adapt to different substrates and transition states. In contrast, the rigid lactam of this compound is perfect for applications where a fixed conformation is required within the target molecule itself.
-
Catalyst vs. Scaffold: The primary role of Boc-D-Prolinol is as a precursor to external catalysts . A researcher would choose it to develop a catalytic process for an asymmetric transformation. This compound's primary role is as an internal chiral scaffold . It is chosen when the synthetic plan involves building a target molecule that requires a constrained, chiral five-membered ring system.
-
Causality in Application:
-
Choose Boc-D-Prolinol when the objective is to induce chirality in a prochiral substrate via a catalytic amount of a proline-derived entity. The goal is to create a chiral product that does not contain the prolinol framework.
-
Choose this compound when the objective is to synthesize a specific target molecule where the pyroglutaminol structure forms a core part of the final product's architecture, often to mimic a peptide turn or to lock in a bioactive conformation.
-
Detailed Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for representative applications of these synthons.
Protocol 1: Synthesis of (R)-tert-butyl 2-(diphenylhydroxymethyl)pyrrolidine-1-carboxylate from N-Boc-D-proline
This protocol details the Grignard addition step, a key transformation in synthesizing diarylprolinol ligands from an N-Boc-proline ester. [10] Materials:
-
N-Boc-D-proline methyl ester (1 equiv.)
-
Phenylmagnesium bromide (3 equiv., 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere setup
-
Flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried two-neck round-bottom flask under a nitrogen atmosphere. Add the phenylmagnesium bromide solution and cool the flask to 0 °C in an ice bath.
-
Addition of Ester: Dissolve the N-Boc-D-proline methyl ester (1 equiv.) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C over a period of 45 minutes.
-
Reaction: Once the addition is complete, continue stirring the mixture at 0 °C for 1.5 hours.
-
Warming and Reflux: Allow the reaction to warm to room temperature, then heat to reflux and maintain for 12-16 hours (overnight).
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected amino alcohol. [10]
Protocol 2: Amide Coupling with Boc-D-Pyroglutamic Acid (Precursor to this compound)
This protocol describes a standard amide bond formation, a common step in incorporating the pyroglutamate scaffold into a larger molecule. This compound is synthesized by the reduction of Boc-D-Pyroglutamic acid.
Materials:
-
Boc-D-Pyroglutamic acid (1 equiv.)
-
Amine (R-NH₂, 1.1 equiv.)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Boc-D-Pyroglutamic acid (1 equiv.) in anhydrous DMF in a round-bottom flask.
-
Addition of Reagents: Add the amine (1.1 equiv.), HATU (1.1 equiv.), and DIPEA (2.5 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Conclusion
This compound and Boc-D-Prolinol are not interchangeable synthons but rather complementary tools with highly specialized roles in asymmetric synthesis. Boc-D-Prolinol is the synthon of choice for constructing high-performance external organocatalysts , leveraging its flexible scaffold to create an effective chiral pocket for a wide range of reactions. In contrast, This compound provides a rigid internal chiral scaffold , making it ideal for direct incorporation into complex bioactive molecules where conformational control is paramount for function.
The expert synthetic chemist understands that the selection of a chiral building block is a critical strategic decision. By appreciating the distinct structural properties and consequent applications of these two powerful pyrrolidine derivatives, researchers can more effectively design and execute syntheses that meet the exacting stereochemical demands of modern drug discovery and development.
References
- Wikipedia. (n.d.). Proline organocatalysis.
- Barman, J., et al. (2018). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC.
- L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review.
- Organic Chemistry Portal. (n.d.). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions.
- ResearchGate. (2019). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles.
- Wikipedia. (n.d.). Chiral auxiliary.
- Chemistry For Everyone. (2025). What Are Chiral Auxiliaries?. YouTube.
- Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
- PubChem. (n.d.). N-(tert-Butoxycarbonyl)-D-prolinol.
- MySkinRecipes. (n.d.). This compound.
- Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
- NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- ACS Publications. (2023). Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol.
- NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Chemical Reviews. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis.
- Organic Chemistry Portal. (2015). Development of Non-C2-symmetric ProPhenol Ligands. The Asymmetric Vinylation of N-Boc Imines.
- Google Patents. (n.d.). Process for the preparation of optically active chiral amines.
- Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory.
- PubChem. (n.d.). 1-O-tert-butyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- RSC Publishing. (n.d.). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Assessing the cost-effectiveness of Boc-D-Pyroglutaminol in large-scale synthesis
An objective comparison of synthetic strategies and economic viability for industrial-scale production.
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Boc-D-Pyroglutaminol
In the landscape of modern pharmaceutical development, the use of enantiomerically pure chiral building blocks is not just a preference but a necessity dictated by regulatory standards and the demand for highly specific and effective therapeutics.[1][2][3] Among these crucial synthons, This compound ((2R)-tert-butyl 2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate) has emerged as a valuable intermediate. Its rigid pyroglutamate scaffold combined with a functional hydroxyl group makes it an indispensable component in the synthesis of a wide array of complex drug molecules, from peptide mimetics to small molecule inhibitors.[4]
The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the ring nitrogen, enabling chemists to perform selective modifications on other parts of the molecule before its clean, acid-labile removal.[][6] However, as drug candidates move from discovery to large-scale manufacturing, the cost of goods (COGs) becomes a critical factor. The synthesis of chiral molecules like this compound can be a significant cost driver. This guide provides an in-depth assessment of the primary synthetic routes to this compound, focusing on the key metrics that define cost-effectiveness at an industrial scale: starting material cost, process efficiency, scalability, and adherence to green chemistry principles.
Comparative Analysis of Major Synthetic Routes
The industrial production of this compound is primarily approached through three distinct strategies, each with its own set of advantages and economic implications. The choice of route is often a strategic decision based on scale, available technology, and long-term cost optimization goals.[]
Caption: Overview of primary synthetic pathways to this compound.
Route 1: Chiral Pool Synthesis from D-Pyroglutamic Acid
This is the most traditional and direct approach, leveraging a readily available chiral starting material. D-Pyroglutamic acid is cheaply derived from the internal cyclization of D-glutamic acid.[8][9] The synthesis involves two key transformations: protection of the lactam nitrogen with a Boc group and selective reduction of the carboxylic acid to a primary alcohol.
Causality of Experimental Choices:
-
Order of Operations: The sequence of these steps is critical. Performing the Boc protection first is generally preferred. The bulky Boc group can sterically hinder undesired side reactions during the reduction step. The alternative, reducing first to get D-Pyroglutaminol and then protecting, risks complications as the unprotected intermediate is more polar and can be harder to handle in organic solvents.
-
Reducing Agent Selection: For large-scale operations, the choice of reducing agent is a major cost and safety consideration.
-
Borane Reagents (e.g., BH₃·THF, BMS): These are highly effective for selectively reducing carboxylic acids in the presence of amides (lactams). Their high reactivity and the need to quench excess reagent carefully are key considerations for scale-up.
-
Sodium Borohydride (NaBH₄) with Additives: While NaBH₄ alone is too mild, its reactivity can be enhanced with additives like iodine or by converting the carboxylic acid to a mixed anhydride in situ. This can be a more cost-effective and safer alternative to borane complexes.
-
Workflow for Chiral Pool Synthesis:
Caption: Experimental workflow for the synthesis from D-Pyroglutamic acid.
Route 2: Asymmetric Chemo-catalysis
This approach builds the chiral center using a catalytic process, often starting from achiral or prochiral precursors. While potentially more complex to develop, a highly efficient catalytic system can be exceptionally cost-effective by avoiding the use of stoichiometric chiral reagents. For pyrrolidine structures, methods like asymmetric hydrogenation of a suitable precursor are common.
Causality of Experimental Choices:
-
Catalyst System: The heart of this route is the catalyst, typically a transition metal (like Ruthenium or Rhodium) complexed with a chiral ligand. The development cost lies in screening for a ligand that provides high enantioselectivity (e.g., >99% e.e.) and high turnover numbers (TON) to minimize the catalyst loading, which is crucial given the high cost of precious metals.[10]
-
Substrate Design: The precursor must be designed for effective asymmetric transformation. This might involve synthesizing a molecule with a carbon-carbon double bond at a strategic position that, upon hydrogenation, generates the desired stereocenter.
Route 3: Enzymatic and Biocatalytic Synthesis
Green chemistry principles are increasingly influencing large-scale synthesis, making biocatalysis a highly attractive option.[1][] Enzymes operate under mild conditions (ambient temperature and pressure, aqueous media), are highly stereoselective, and can reduce the need for hazardous reagents and solvents.[]
Potential Biocatalytic Approaches:
-
Kinetic Resolution: An enzyme could be used to selectively react with one enantiomer of a racemic precursor, leaving the desired enantiomer behind. For example, a lipase could selectively acylate the hydroxyl group of racemic pyroglutaminol, allowing for the separation of the acylated S-enantiomer from the desired D-enantiomer. The major drawback is a theoretical maximum yield of 50%.
-
Asymmetric Reduction: A more efficient approach involves using a ketoreductase (KRED) enzyme to reduce a prochiral ketone precursor directly to the desired chiral alcohol with high enantiomeric excess.[12] This method can theoretically achieve a 100% yield. The main challenge is finding or engineering a KRED with high activity and selectivity for the specific substrate.[13]
Cost-Effectiveness and Performance Data
The optimal route for large-scale production depends on a trade-off between raw material costs, process complexity (number of steps, operational difficulty), and throughput.
| Metric | Route 1: Chiral Pool | Route 2: Asymmetric Catalysis | Route 3: Biocatalysis (KRED) |
| Starting Material Cost | Low to Moderate (D-Glutamic acid is inexpensive)[8][14] | Moderate to High (Requires synthesis of a specific prochiral precursor) | Moderate (Prochiral ketone may require synthesis) |
| Number of Steps | Low (Typically 2-3 steps) | Moderate (Includes precursor synthesis) | Moderate (Includes precursor synthesis) |
| Key Reagent Cost | Moderate (Borane reagents or NaBH₄) | High (Precious metal catalysts and chiral ligands) | Low to Moderate (Enzyme can be expensive initially but is reusable) |
| Overall Yield (Typical) | 65-80% | 70-85% (post-optimization) | 85-95% |
| Enantiomeric Purity | High (>99% from chiral source) | High (>99% achievable with good catalyst) | Very High (>99.5% is common)[] |
| Scalability | High (Well-established chemistry) | Moderate to High (Requires specialized high-pressure reactors) | High (Fermentation/bioreactor technology is mature) |
| Purification | Crystallization often feasible; chromatography may be needed.[15] | Chromatography often required to remove catalyst traces.[16] | Simpler workup; product often extracted from aqueous media. |
| Green Chemistry Score | Fair (Use of organic solvents and borane reagents) | Poor to Fair (Precious metals, solvents) | Excellent (Aqueous media, mild conditions, biodegradable catalyst)[] |
-
For initial lab-scale or pilot-scale synthesis , Route 1 (Chiral Pool) is often the most practical due to its directness and reliance on established chemical transformations.[14]
-
For dedicated, very large-scale industrial production , Route 3 (Biocatalysis) presents the most compelling long-term cost-effectiveness.[14] Despite the initial investment in enzyme screening and process development, the high yields, exceptional purity, operational safety, and reduced environmental footprint lead to lower overall COGs.
Alternative Chiral Building Blocks: A Comparative Outlook
While this compound is highly versatile, drug development professionals should consider alternatives based on the specific structural requirements of their target molecule.
-
(S)-1-Boc-3-hydroxypiperidine: Offers a six-membered ring scaffold, providing a different conformational constraint compared to the five-membered pyrrolidine ring of pyroglutaminol. Its synthesis also benefits from biocatalytic reduction methods.[12]
-
Boc-protected Hydroxyprolines: These provide the same pyrrolidine core but with the hydroxyl group at the C3 or C4 position, which can be critical for tuning ligand-receptor interactions.
-
Acyclic Chiral Amino Alcohols: For applications where a rigid cyclic scaffold is not required, simpler building blocks like Boc-D-alaninol or Boc-D-valinol may offer a more straightforward and lower-cost alternative.
The choice between these building blocks is a classic drug design problem, balancing structural rigidity, vector positioning of functional groups, and synthetic accessibility.
Caption: Decision workflow for selecting a cost-effective synthesis route.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Chiral Pool (Route 1)
Objective: To prepare this compound from D-Pyroglutamic acid in high purity suitable for cGMP production.
Step 1: N-Boc Protection
-
Charge a suitable glass-lined reactor with D-Pyroglutamic acid (1.0 eq) and dichloromethane (DCM, 10 L/kg).
-
Cool the stirred suspension to 0-5 °C.
-
Add 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 L/kg) over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to 20-25 °C and stir for 12-16 hours until TLC or HPLC analysis shows complete consumption of the starting material.
-
Wash the reaction mixture sequentially with 1M HCl (aq), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-Pyroglutamic acid as a crude oil or solid.
Step 2: Selective Reduction
-
Dissolve the crude N-Boc-D-Pyroglutamic acid (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, 8 L/kg) in a separate, inerted reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5 eq) over 3-4 hours, maintaining the temperature below 10 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the mixture to stir at 20-25 °C for 4-6 hours, monitoring by HPLC for completion.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C until gas evolution ceases.
-
Concentrate the mixture under reduced pressure. Perform a solvent swap to ethyl acetate.
-
Wash the ethyl acetate solution with saturated sodium bicarbonate (aq) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to a crude oil.
Step 3: Purification
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography if necessary.
-
Dry the resulting white solid under vacuum at <40 °C to a constant weight.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm structure and enantiomeric purity (>99% e.e.). Residual solvent analysis by GC is required for pharmaceutical applications.
References
- Benchchem. Cost-effectiveness analysis of different synthetic routes to (R)-3-(Boc-amino)pyrrolidine.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- BOC Sciences.
- Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Lilly-Spain. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- BOC Sciences.
- PMC, NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- ResearchGate.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
- Bentham Science.
- Enamine. Chiral Building Blocks Selection.
- SciSpace.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY.
- Der Pharma Chemica. Enantioselective synthesis of (S)
- PMC, PubMed Central. (2011). The Significance of Chirality in Drug Design and Development.
- BOC Sciences. The Versatility of this compound in Chemical Synthesis.
- BOC Sciences. Process R & D Services.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Boc-D-Pyroglutaminol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a matter of purity, but a fundamental determinant of a drug candidate's efficacy and safety. Boc-D-Pyroglutaminol and its derivatives are increasingly vital scaffolds in medicinal chemistry, valued for their conformational rigidity and synthetic versatility. Consequently, the robust and accurate determination of their enantiomeric purity is a critical analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established methodologies for analogous compounds, we will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance to empower you in selecting the optimal strategy for your research and development needs.
The Chromatographic Powerhouses: A Head-to-Head Comparison of Chiral HPLC and SFC
Chromatographic techniques form the bedrock of enantiomeric purity analysis, offering physical separation of enantiomers and enabling their precise quantification. Both HPLC and SFC excel in this domain, yet they operate on different principles that confer distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC has long been the established gold standard for enantiomeric separations in the pharmaceutical industry.[1] The technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers of an analyte as they are carried through the column by a liquid mobile phase. This differential interaction leads to different retention times, allowing for their separation and quantification.
The choice of the chiral stationary phase is paramount for a successful separation. For Boc-protected amino alcohols like this compound, polysaccharide-based CSPs are a common and effective choice.[2] These phases, typically derivatives of cellulose or amylose, possess helical structures that create chiral cavities. Enantiomers can enter these cavities and interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The subtle differences in how each enantiomer fits into and interacts with the chiral environment of the CSP result in their separation.
The mobile phase composition is another critical factor. A mixture of a non-polar solvent like n-hexane and a more polar alcohol such as isopropanol is frequently used. The ratio of these solvents is optimized to achieve a balance between retention and resolution. A higher proportion of the polar alcohol will generally decrease retention times but may also reduce the resolution between the enantiomers.
The following protocol is adapted from established methods for structurally similar N-Boc-pyrrolidinol compounds and serves as an excellent starting point for the analysis of this compound derivatives.[2]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, for instance, one based on cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC-3), with dimensions of 250 x 4.6 mm and a 3 µm particle size.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical initial ratio to evaluate is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Supercritical Fluid Chromatography has gained significant traction as a powerful alternative to HPLC for chiral separations.[1] SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, often with a small amount of an organic co-solvent (modifier). The low viscosity and high diffusivity of supercritical CO2 lead to several key advantages over liquid mobile phases.[1][3]
The fundamental principles of chiral recognition on the stationary phase in SFC are similar to those in HPLC, and the same polysaccharide-based CSPs are often used.[4] However, the nature of the supercritical fluid mobile phase can lead to different selectivity and often higher efficiency. The co-solvent, typically an alcohol like methanol or ethanol, plays a crucial role in modulating the solvating power of the mobile phase and influencing the interactions between the analyte and the CSP. Additives such as amines or acids may be included in small amounts to improve peak shape for basic or acidic analytes, respectively.
The primary advantages of SFC stem from the physical properties of the mobile phase. The low viscosity allows for the use of higher flow rates without generating excessive backpressure, leading to significantly faster analysis times—often 3 to 5 times shorter than HPLC.[1] The high diffusivity enhances mass transfer between the mobile and stationary phases, which can result in sharper peaks and improved resolution. Furthermore, the use of CO2 as the primary mobile phase drastically reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[1][4]
This protocol is based on established methods for the chiral separation of pyrrolidone derivatives and can be readily adapted for this compound derivatives.[4]
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: A polysaccharide-based column, for example, one based on cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Lux Cellulose-2), with dimensions of 250 x 4.6 mm and a 5 µm particle size.
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol). A typical starting gradient might be 5% to 40% methanol over a few minutes.
-
Flow Rate: 2.0 to 4.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound derivative in the initial mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. SFC
The following table summarizes the expected performance characteristics of chiral HPLC and SFC for the analysis of this compound derivatives, based on data from analogous compounds.[1][4][5]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[1] | Separation using a mobile phase of supercritical carbon dioxide, often with a small amount of organic co-solvent, and a CSP.[1] |
| Speed | Typically longer analysis times (e.g., 10-30 minutes).[1] | Significantly faster analysis times (often 3-5 times faster than HPLC, e.g., 2-10 minutes).[1] |
| Resolution | Can achieve high resolution, but may require extensive method development.[5] | Often provides superior or comparable resolution to HPLC for chiral separations.[4] |
| Solvent Consumption | Generally high consumption of organic solvents.[1] | Drastically reduced organic solvent consumption by using environmentally benign CO2 as the primary mobile phase.[1] |
| Cost | Higher operational costs due to solvent purchase and disposal. | Lower operational costs due to reduced solvent usage. |
| Environmental Impact | Higher environmental footprint due to organic solvent waste. | "Greener" alternative with significantly less organic waste. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Separation-Free Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess that does not require physical separation of the enantiomers. Instead, it relies on the use of a chiral auxiliary, such as a chiral solvating agent (CSA), to induce a diastereomeric environment around the analyte enantiomers.[6] This results in different magnetic environments for the corresponding nuclei in the two enantiomers, leading to separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Causality Behind Experimental Choices in Chiral NMR
The key to successful enantiomeric excess determination by NMR is the selection of an appropriate chiral solvating agent. The CSA must interact with the analyte enantiomers to form transient diastereomeric complexes. These interactions, which are typically non-covalent (e.g., hydrogen bonding, π-π stacking), must be strong enough and geometrically distinct for each enantiomer to induce a measurable difference in the chemical shifts (ΔΔδ) of one or more protons in the analyte. For amino alcohols like this compound, chiral acids or other molecules capable of hydrogen bonding are often effective CSAs.[6][7] The choice of solvent is also important, as it can influence the strength of the interaction between the CSA and the analyte. Deuterated chloroform (CDCl3) is a common choice as it is a relatively non-polar solvent that does not compete strongly for hydrogen bonding sites.
Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR
The following is a general protocol for determining the enantiomeric excess of a Boc-protected amino alcohol using a chiral solvating agent.[7][8]
-
Instrumentation: NMR spectrometer (a higher field strength, e.g., 400 MHz or greater, is preferable for better signal dispersion).
-
Materials:
-
This compound derivative sample.
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-Mandelic acid or a BINOL-based derivative.
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
-
NMR tubes.
-
-
Procedure:
-
Prepare a solution of the this compound derivative in CDCl3 (e.g., ~5-10 mg in 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals.
-
To the same NMR tube, add the chiral solvating agent. The optimal molar ratio of CSA to analyte needs to be determined empirically, but a 1:1 ratio is a good starting point.
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal in the this compound derivative that shows clear separation (splitting) into two distinct signals in the presence of the CSA. Protons close to the chiral center are often good candidates.
-
Integrate the two separated signals. The ratio of the integrals corresponds to the enantiomeric ratio of the sample.
-
Comparative Summary and Recommendations
The choice of the optimal analytical technique for determining the enantiomeric purity of this compound derivatives depends on the specific requirements of the analysis, including the desired throughput, sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR with CSA |
| Separation | Physical separation of enantiomers. | Physical separation of enantiomers. | No physical separation; relies on induced spectral differences. |
| Speed | Moderate to slow. | Very fast. | Fast per sample, but may require optimization of CSA. |
| Sensitivity | High, especially with sensitive detectors. | High, often with better peak shapes leading to good sensitivity. | Lower sensitivity, requires higher sample concentrations.[9] |
| Solvent Usage | High (organic solvents). | Low (primarily CO2). | Low (deuterated solvents). |
| Quantitative Accuracy | High, well-established for quantitative analysis. | High, increasingly accepted for quantitative analysis. | Good, but can be affected by peak overlap and integration accuracy. |
| Method Development | Can be time-consuming to screen columns and mobile phases. | Often faster method development due to rapid screening capabilities. | Requires screening of suitable CSAs and optimization of conditions. |
| Instrumentation | Widely available. | Less common than HPLC, but gaining popularity. | Widely available. |
Recommendations:
-
For high-throughput screening and routine quality control: Chiral SFC is the superior choice due to its incredible speed and reduced operational costs and environmental impact.[1][3]
-
For established, validated release testing: Chiral HPLC remains a robust and reliable option, with a long history of acceptance by regulatory agencies.[10]
-
For rapid, small-scale analysis and reaction monitoring: Chiral NMR with a suitable CSA can be a very efficient tool, providing a quick assessment of enantiomeric excess without the need for chromatographic method development.[8] It is also valuable for confirming the identity and structure of the analyte simultaneously.
Ultimately, a multi-faceted approach can be highly effective. Chiral NMR can be used for rapid initial assessments, while chiral SFC or HPLC can be employed for more rigorous, quantitative analysis and method validation, ensuring the highest level of confidence in the stereochemical purity of your valuable this compound derivatives.
References
- A Comparative Guide to Chiral Purity Analysis of N-Boc-dolaproine-methyl: HPLC vs. SFC. Benchchem.
- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021-07-30). NIH.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015-01-01).
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021-02-21). PubMed Central.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- Application Notes: Chiral.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020-05-04). PubMed Central.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022-05-24). NIH.
- Chiral HPLC versus chiral SFC: Evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Scilit.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01).
- Amino Acid and Peptide Chiral Separ
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- 1 Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
- SFC for chiral separations in bioanalysis. (2019-01-05). PubMed.
- A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantific
- Enantiomeric purity determination of (L)
- SFC for chiral separations in bioanalysis. Request PDF.
- Comparative analysis of chiral drugs in view of chemometrics. PubMed.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10).
- Chiral analysis of selected enantiomeric drugs relevant in doping controls.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromedia.org [chromedia.org]
- 4. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Boc-D-Pyroglutaminol with Other Chiral Pyrrolidine Derivatives in Asymmetric Organocatalysis
Introduction: The Indispensable Role of Chiral Pyrrolidines in Modern Synthesis
In the landscape of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount, particularly in the fields of drug discovery and development.[1] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in organocatalysis, largely due to the remarkable success of the amino acid L-proline, often hailed as the "simplest enzyme."[2][3] Proline and its derivatives effectively catalyze a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions—such as Aldol, Mannich, and Michael additions—with high stereoselectivity.[4][5] These reactions typically proceed through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the strategy of Class I aldolase enzymes.[6][7]
The evolution from simple proline to more sophisticated derivatives has been driven by the need to overcome limitations such as modest solubility, high catalyst loadings, and limited scope.[8] This has led to the development of highly successful catalysts like the MacMillan imidazolidinones and the Jørgensen-Hayashi diarylprolinol silyl ethers.[4][9] This guide presents a detailed comparison of Boc-D-Pyroglutaminol, a unique chiral building block, with these established pyrrolidine catalysts. While direct catalytic applications of this compound itself are not extensively documented, its structural features present a compelling platform for the design of novel organocatalysts. We will explore its potential by drawing analogies to well-established derivatives, propose synthetic pathways to new catalysts, and provide a framework for their experimental evaluation against current standards.
This compound: A Structurally Unique Chiral Building Block
This compound, chemically known as tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, is derived from D-pyroglutamic acid.[10][11] Its structure is distinguished by several key features that make it an attractive starting material for catalyst design:
-
Defined Stereochemistry : The (R)-configuration at the C2 position provides a fixed chiral environment.
-
Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, which can be readily removed under acidic conditions to liberate the secondary amine necessary for enamine/iminium catalysis.[12]
-
Primary Hydroxyl Group : The hydroxymethyl substituent at C2 is a crucial handle for synthetic modification, allowing for the introduction of bulky groups or hydrogen-bond-donating moieties to fine-tune catalyst performance.
-
Lactam Ring : The pyroglutamate core imparts significant conformational rigidity, which is often beneficial for achieving high stereoselectivity in catalysis.
These features position this compound as a versatile precursor for creating catalysts that merge the structural rigidity of the pyroglutamate ring with the proven catalytic power of the pyrrolidine secondary amine and the steric/electronic influence of a modifiable C2 substituent.[10]
From Building Block to Catalyst: Proposed Synthetic Strategies
The true potential of this compound lies in its conversion to catalytically active species. Drawing inspiration from the synthesis of other high-performance pyrrolidine catalysts, we can devise straightforward synthetic routes to novel derivatives.[13][14] The primary hydroxyl group is the key site for modification, allowing for the synthesis of analogues to the highly successful prolinol ether catalysts.
Caption: Proposed workflow for synthesizing catalysts from this compound.
This synthetic pathway allows for the introduction of sterically demanding groups (e.g., trityl, silyl ethers) adjacent to the pyrrolidine nitrogen. This structural feature is critical in catalysts like the Jørgensen-Hayashi diarylprolinol silyl ethers for creating a well-defined chiral pocket that effectively shields one face of the enamine intermediate, leading to high enantioselectivity.[4]
Head-to-Head Performance: A Comparative Analysis
To contextualize the potential of this compound-derived catalysts, we must compare them against the established benchmarks in cornerstone asymmetric reactions. The following tables summarize typical performance data for L-Proline and a diarylprolinol silyl ether catalyst in the asymmetric Aldol and Michael reactions.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for forming C-C bonds and creating β-hydroxy carbonyl compounds.[15]
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline (30 mol%) | p-Nitrobenzaldehyde | Acetone | DMSO | 97 | - | 76 | [List et al., 2000] |
| (S)-Diphenylprolinol TMS Ether (10 mol%) | Propanal | Cyclohexanone | Toluene | 99 | 95:5 | 99 | [Hayashi et al.] |
| Proposed Pyroglutaminol Ether | Hypothetical | Hypothetical | Hypothetical | Expected High | Expected High | Expected High | - |
Analysis and Causality: L-Proline, while groundbreaking, often requires high catalyst loading and provides moderate enantioselectivity in intermolecular reactions.[15][16] The development of diarylprolinol silyl ethers marked a significant advancement. The bulky diphenyl(trimethylsilyloxy)methyl group effectively blocks one face of the enamine intermediate, forcing the aldehyde to approach from the less hindered side, resulting in excellent diastereo- and enantioselectivity.[15] A catalyst derived from this compound, bearing a similarly bulky silyl or trityl ether group, would be expected to operate via the same mechanistic principle, leveraging steric hindrance to achieve high levels of stereocontrol. The inherent rigidity of the pyroglutamate core could further enhance selectivity by reducing conformational flexibility in the transition state.
Asymmetric Michael Addition
The conjugate addition of carbonyls to nitroolefins is a key reaction for synthesizing valuable γ-nitrocarbonyl compounds.
| Catalyst | Nucleophile | Electrophile | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline (20 mol%) | Cyclohexanone | β-Nitrostyrene | CHCl₃ | 92 | 95:5 | 20 | [List et al., 2002] |
| (S)-Diphenylprolinol TMS Ether (10 mol%) | Propanal | β-Nitrostyrene | Toluene | 95 | 93:7 | 99 | [Hayashi et al.] |
| Proposed Pyroglutaminol Ether | Hypothetical | Hypothetical | Hypothetical | Expected High | Expected High | Expected High | - |
Analysis and Causality: In the Michael addition, L-Proline's performance is often limited, particularly in terms of enantioselectivity. The Jørgensen-Hayashi type catalysts, however, excel by forming an iminium ion with the enal, which is then attacked by the nucleophile. Again, the bulky C2 substituent is key to facial discrimination.[4] A catalyst derived from this compound could also be functionalized to create bifunctional catalysts. For instance, coupling with a thiourea moiety (after deprotection and modification of the amine) could yield a catalyst that activates the nucleophile via enamine formation and the electrophile (nitroolefin) via hydrogen bonding, a strategy proven to be highly effective.[13]
Catalytic Mechanism and the Role of Structure
The catalytic cycle for most pyrrolidine-based organocatalysts in reactions with aldehydes or ketones follows a well-established enamine pathway.
Caption: Generalized enamine catalytic cycle for pyrrolidine derivatives.
The key to stereoselectivity lies in the structure of the Chiral Enamine Intermediate . The substituent at the C2 position of the pyrrolidine ring dictates the steric environment around the enamine's double bond. A large substituent, as would be installed on a this compound derivative, creates a highly biased environment, forcing the electrophile to attack from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenter.
Experimental Protocols: A Guide to Catalyst Evaluation
A robust evaluation of any new catalyst requires standardized and reproducible experimental protocols. The following provides a self-validating workflow for assessing the performance of a novel this compound-derived catalyst in a model asymmetric Michael addition.
Caption: Standard workflow for evaluating organocatalyst performance.
Detailed Protocol: Asymmetric Michael Addition
-
Reaction Setup : To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral pyrrolidine catalyst (0.02 mmol, 10 mol%) and the solvent (e.g., Toluene, 0.5 mL). Add the β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Incubation : Stir the mixture at room temperature for 5 minutes.
-
Nucleophile Addition : Add freshly distilled propanal (0.4 mmol, 2.0 equiv.) to the mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typically 2-24 hours).
-
Work-up : Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
-
Characterization :
-
Determine the isolated yield.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).
-
This protocol provides a reliable method for generating the quantitative data needed for a direct comparison of catalyst performance.
Conclusion and Future Outlook
While L-proline remains a cornerstone of organocatalysis, the field has evolved towards more structurally complex and highly efficient derivatives.[2] this compound stands out as a readily available and highly promising chiral building block for the next generation of these catalysts.[10] Its rigid backbone and synthetically versatile hydroxymethyl group offer an ideal platform for designing catalysts that can rival or even surpass the performance of established systems like the Jørgensen-Hayashi catalysts.
By converting the hydroxyl group into bulky ether or silyl ether moieties, it is possible to create a sterically shielded environment analogous to that of the most successful prolinol-based catalysts. The resulting derivatives are predicted to exhibit high levels of diastereo- and enantioselectivity in key asymmetric transformations. The experimental workflows detailed in this guide provide a clear path for the synthesis and rigorous evaluation of these novel catalysts, enabling researchers to directly benchmark their performance against the current state of the art. The exploration of catalysts derived from this compound represents a fertile ground for innovation in asymmetric organocatalysis, with significant potential for applications in pharmaceutical and fine chemical synthesis.
References
- BenchChem. (2025). A Comparative Guide to the Efficacy of Proline Derivatives and the Potential of Isoindoline-Based Organocatalysts. BenchChem.
- Notz, W., & List, B. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society.
- BenchChem. (2025). Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine: Application Notes and Protocols. BenchChem.
- Melchiorre, P., et al. (2017).
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron.
- Liu, J., & Wang, L. (2017). Recent advances in asymmetric reactions catalyzed by proline and its derivatives. Synthesis.
- BenchChem. (2025). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary: Application Notes. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Chiral Ligand Synthesis Using N-Boc-D-proline. BenchChem.
- Seebach, D., et al. (2007).
- Almasi, D., et al. (2007).
- BenchChem. (2025). A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols. BenchChem.
- Palomo, C., & Oiarbide, M. (2004). The proline-catalyzed direct asymmetric aldol reaction.
- Enders, D., et al. (2007). Asymmetric organocatalytic domino reactions.
- Notz, W., et al. (2004). The direct organocatalytic asymmetric Mannich reaction.
- Hayashi, Y. (2016). Proline-based organocatalysis. Journal of Synthetic Organic Chemistry, Japan.
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
- BOC Sciences. (n.d.). The Versatility of this compound in Chemical Synthesis. BOC Sciences.
- Mukherjee, S., et al. (2007).
- Pellissier, H. (2007).
- Wikipedia. (n.d.). Proline organocatalysis. Wikipedia.
- Houk, K. N., & List, B. (2004).
- Barbas, C. F. (2008). Organocatalysis lost: modern organocatalysis, a personal account.
- Mlynarski, J. (2006). Proline and its analogues as asymmetric organocatalysts. European Journal of Organic Chemistry.
- Córdova, A. (2004). The proline-catalyzed asymmetric Mannich reaction.
- Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Wikipedia.
- Blackmond, D. G. (2004). Mechanistic insights into proline-mediated catalysis from reaction progress kinetic analysis.
- Iwamura, H. (1989). Stereochemical aspects of the proline-catalyzed aldol reaction. Journal of the American Chemical Society.
- List, B. (2007).
- Jørgensen, K. A. (2003). Catalytic asymmetric hetero-Diels–Alder reactions of carbonyl compounds and imines.
- Maruoka, K., & Ooi, T. (2003). Enantioselective aldol reactions. Chemical Reviews.
Sources
- 1. BJOC - Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto’s Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Polymer-supported Proline-derived Catalysts for Asymmetric Reactions [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Evaluating the Impact of Boc-D-Pyroglutaminol on Peptide Conformation
For researchers, medicinal chemists, and drug development professionals, the conformational integrity of a peptide is paramount. It dictates binding affinity, biological activity, and metabolic stability. While the primary amino acid sequence is the fundamental blueprint, terminal modifications are critical tools for fine-tuning a peptide's three-dimensional structure. Among the arsenal of N-terminal capping agents, Boc-D-Pyroglutaminol presents a unique combination of features: a bulky protecting group, a constrained cyclic structure, and a D-chiral center.
This guide provides an in-depth technical comparison of how incorporating this compound at the N-terminus can influence peptide conformation, contrasting it with the widely used acetyl cap and the unmodified free amine. We will delve into the causality behind experimental choices, provide detailed protocols for comparative analysis, and present the expected outcomes based on established principles of peptide chemistry and structural biology.
The Rationale for N-Terminal Capping: Beyond Simple Protection
The N-terminus of a peptide is a primary site for enzymatic degradation by aminopeptidases. Capping this terminus by removing the positive charge of the primary amine is a well-established strategy to enhance a peptide's in vivo half-life.[1][2] Common modifications include acetylation, which adds a simple acetyl group (–COCH₃), effectively neutralizing the charge and mimicking the state of many natural proteins.[3][4]
However, the choice of a capping group can have consequences far beyond metabolic stability. The N-terminal cap can act as a conformational linchpin, initiating or stabilizing specific secondary structures like β-turns or helices.[5][6] This is where more complex capping agents, such as this compound, offer intriguing possibilities for rational peptide design.
This compound is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. Pyroglutamate itself is a natural post-translational modification known to increase peptide stability and hydrophobicity, often promoting aggregation and enhanced β-sheet content in amyloidogenic peptides.[7] The introduction of a D-amino acid at the N-terminus can further stabilize specific conformations, such as β-hairpins, and confer resistance to degradation by abrogating recognition by the N-end rule pathway.[8][9][10]
Therefore, we hypothesize that the rigid, cyclic D-conformation of this compound will impose significant conformational constraints on the adjacent peptide residues, potentially nucleating a specific secondary structure more effectively than a flexible acetyl group or a free N-terminus.
Comparative Analysis: A Hypothetical Case Study
To objectively evaluate the impact of this compound, we propose a comparative study on a model hexapeptide sequence known to have conformational flexibility, for instance, Tyr-Gly-Gly-Phe-Leu-Met (a derivative of Met-enkephalin). We will synthesize and analyze three variants:
-
Peptide-NH2 : Uncapped N-terminus (free amine).
-
Ac-Peptide : N-terminally acetylated.
-
Boc-D-pGlu-OH-Peptide : N-terminally capped with this compound.
The following sections detail the experimental workflows required to synthesize these peptides and analyze their conformational differences.
Experimental Protocol 1: Peptide Synthesis via Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a robust method for this comparative synthesis.[11][12][13] The protocol involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Methodology:
-
Resin Preparation : Start with a suitable resin, such as MBHA resin for a C-terminal amide, swollen in Dichloromethane (DCM).
-
First Amino Acid Coupling : Couple the C-terminal amino acid (Boc-Met-OH) to the resin.
-
Peptide Chain Elongation (Iterative Cycle) :
-
Deprotection : Remove the Nα-Boc group using 50% Trifluoroacetic acid (TFA) in DCM to expose the free amine.[12]
-
Neutralization : Neutralize the resulting TFA salt with a base like N,N-Diisopropylethylamine (DIEA).
-
Coupling : Activate the next Boc-protected amino acid (e.g., Boc-Leu-OH) with a coupling agent like HBTU and add it to the resin-bound peptide to form the next peptide bond.
-
Washing : Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat : Continue the deprotection-coupling-washing cycle for the entire sequence (Phe, Gly, Gly, Tyr).
-
N-Terminal Modification : After the final amino acid (Tyr) is coupled and its Boc group is removed, divide the resin into three pools:
-
Pool 1 (Peptide-NH2) : Proceed directly to cleavage.
-
Pool 2 (Ac-Peptide) : Cap the N-terminus by reacting the peptide-resin with acetic anhydride and DIEA in DMF.
-
Pool 3 (Boc-D-pGlu-OH-Peptide) : Couple this compound using the standard coupling protocol (Step 3c).[14]
-
-
Cleavage and Deprotection : Simultaneously cleave the peptides from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole).[15]
-
Purification and Verification : Precipitate the crude peptides in cold diethyl ether. Purify each peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity and purity via Mass Spectrometry.[15]
Caption: Boc-SPPS workflow for comparative peptide synthesis.
Part 2: Conformational Analysis
With the three purified peptides in hand, we can now employ a suite of biophysical techniques to probe their solution-state conformations.
Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure content of peptides in solution.[6] By measuring the differential absorption of left- and right-circularly polarized light, we can obtain characteristic spectra for α-helices, β-sheets, β-turns, and random coils.[16]
Methodology:
-
Sample Preparation : Prepare solutions of each peptide (e.g., 0.1-0.2 mg/mL) in a suitable buffer, such as 10 mM phosphate buffer (pH 7.4). To investigate structure induction, spectra can also be recorded in the presence of membrane-mimicking solvents like Trifluoroethanol (TFE) or in solutions containing lipid vesicles.[17][18]
-
Instrument Setup : Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas.
-
Data Acquisition :
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum for each peptide sample from approximately 190 to 260 nm in a 1 mm pathlength quartz cuvette.
-
Acquire multiple scans (e.g., 3-5) for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Processing :
-
Subtract the baseline buffer spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, number of residues, and cuvette pathlength.
-
-
Analysis : Analyze the resulting spectra for characteristic features. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.
Expected Outcomes & Data Comparison:
| Peptide Variant | Expected CD Spectrum Characteristics | Predicted Secondary Structure | Rationale |
| Peptide-NH2 | A single strong negative band around 198 nm. | Predominantly random coil. | The uncapped, flexible chain is unlikely to adopt a stable structure in an aqueous buffer. |
| Ac-Peptide | Similar to Peptide-NH2, perhaps with a slight red-shift or shoulder, indicating minor structural ordering. | Mostly random coil with some transient turn-like structures. | Acetylation removes the N-terminal charge, which can slightly reduce electrostatic repulsion and allow for more local interactions, but the cap itself is flexible.[3] |
| Boc-D-pGlu-OH-Peptide | A negative band near 215-220 nm and a positive band near 195-200 nm. | Significant population of β-turn or ordered loop structures. | The rigid, cyclic D-amino acid derivative is expected to act as a strong turn-nucleating motif, forcing the subsequent residues into a more defined conformation.[8] |
Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD provides a global view of secondary structure, NMR spectroscopy offers atomic-resolution insights into the three-dimensional structure and dynamics of peptides in solution.[19]
Methodology:
-
Sample Preparation : Dissolve each purified peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or a membrane-mimicking solvent like deuterated TFE/water).
-
Data Acquisition : Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (≥600 MHz). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy) : To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence) : If isotopic labeling (¹³C, ¹⁵N) is used, for resonance assignment.
-
-
Resonance Assignment : Assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structural Analysis :
-
NOE Analysis : Analyze NOESY spectra for sequential (i to i+1) and medium-range (i to i+2, i+3, i+4) NOEs. The pattern of these NOEs is indicative of specific secondary structures.
-
Chemical Shift Index (CSI) : Compare the observed Hα chemical shifts to random coil values. Deviations can indicate helical or extended conformations.
-
Temperature Coefficients : Measure the change in amide proton chemical shifts with temperature. Low values (< -4.5 ppb/K) suggest the amide proton is involved in a stable intramolecular hydrogen bond.[20]
-
-
Structure Calculation : Use the derived distance (from NOEs) and dihedral angle restraints to calculate an ensemble of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).
Expected Outcomes & Data Comparison:
| Peptide Variant | Expected NMR Observations | Inferred Conformation |
| Peptide-NH2 | Few medium-range NOEs. Hα chemical shifts close to random coil values. High amide temperature coefficients. | Flexible, disordered ensemble of conformations. |
| Ac-Peptide | Potentially some weak medium-range NOEs. Temperature coefficients may show slight protection for some amides. | Mostly disordered, but with a possible slight increase in transient, local structures compared to the uncapped peptide. |
| Boc-D-pGlu-OH-Peptide | Strong NOEs between the pyroglutaminol ring protons and residues Tyr-1 and Gly-2. Significantly lower temperature coefficients for amide protons in the N-terminal region. | A well-defined β-turn or loop structure at the N-terminus, with the rest of the peptide extending from this structured core. |
Experimental Protocol 4: Molecular Dynamics (MD) Simulations
MD simulations provide a computational lens to visualize peptide dynamics and conformational landscapes at an atomistic level, complementing the experimental data from CD and NMR.
Methodology:
-
System Setup :
-
Build the initial 3D structures of the three peptide variants. For the Boc-D-pGlu-OH-Peptide, an extended initial conformation is a suitable starting point.
-
Place each peptide in a simulation box of explicit water molecules and add counter-ions to neutralize the system.
-
Select an appropriate force field (e.g., AMBER, CHARMM) capable of accurately representing the modified N-terminal group.
-
-
Simulation Protocol :
-
Energy Minimization : Minimize the energy of the system to remove steric clashes.
-
Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the peptide.
-
Production Run : Run an unconstrained simulation for a significant duration (e.g., 100s of nanoseconds to microseconds) to sample the conformational space.
-
-
Trajectory Analysis :
-
RMSD (Root Mean Square Deviation) : Calculate the RMSD of the peptide backbone over time to assess conformational stability.
-
Secondary Structure Analysis : Analyze the evolution of secondary structures (using algorithms like DSSP) throughout the simulation.
-
Hydrogen Bond Analysis : Monitor the formation and lifetime of intramolecular hydrogen bonds.
-
Clustering Analysis : Group similar conformations to identify the most populated structural states.
-
Caption: Workflow for MD simulation and trajectory analysis.
Synthesis and Conclusion
The choice of an N-terminal capping group is a critical decision in peptide design that extends far beyond enhancing proteolytic stability. While a simple acetyl group provides basic protection and charge neutralization, sterically demanding and conformationally constrained caps like this compound offer a powerful strategy to actively sculpt the peptide's energy landscape and favor specific bioactive conformations.
By combining robust synthesis protocols with a multi-faceted analytical approach encompassing CD, NMR, and MD simulations, researchers can systematically evaluate and understand the conformational impact of this compound. The evidence strongly suggests that its rigid, cyclic D-stereoisomer structure will act as a potent turn-inducer, pre-organizing the N-terminal region of the peptide. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to significantly enhanced affinity and specificity. For any drug development program aiming to optimize a peptide lead, a thorough evaluation of such advanced capping strategies is not just beneficial—it is essential.
References
- Thirty years of molecular dynamics simulations on posttranslational modific
- Molecular dynamics simulations of N-terminal peptides from a nucleotide binding protein. Proteins. [Link]
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
- Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]
- Molecular‐Dynamics Simulations of C‐ and N‐Terminal Peptide Derivatives of GCN4‐p1 in Aqueous Solution.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
- Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed. [Link]
- A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule P
- N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC. [Link]
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
- Macrocyclic Peptidomimetics Forcing Peptides into Bioactive Conform
- What is the Advantage of Capping the N and C Termini of a peptide? AmbioPharm. [Link]
- Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]
- Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- Design of peptides: synthesis, crystal structure, molecular conformation, and conformational calculations of N-Boc-L-Phe-Dehydro-Ala-OCH3. PubMed. [Link]
- Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins. SpringerLink. [Link]
- CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. NIH. [Link]
- Role of peptide backbone conformation on biological activity of chemotactic peptides. The Journal of Biological Chemistry. [Link]
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
- Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal N
- Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. PubMed. [Link]
- Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]
- Vibrational circular dichroism spectroscopy of selected oligopeptide conform
- Circular dichroism of peptides. PubMed. [Link]
- Circular dichroism (CD) spectroscopy. CD spectra were collected of...
- Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. PMC. [Link]
Sources
- 1. Molecular Dynamics Simulation of Transmembrane Polypeptide Orientational Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nα-terminal acetylation for T cell recognition: molecular basis of MHC class I-restricted nα-acetylpeptide presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vibrational circular dichroism spectroscopy of selected oligopeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thirty years of molecular dynamics simulations on posttranslational modifications of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular dynamics simulations of N-terminal peptides from a nucleotide binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Chiral Pyrrolidine Synthesis: Boc-D-Pyroglutaminol vs. Novel Chiral Synthons
For researchers, scientists, and professionals in drug development, the selection of a chiral synthon is a critical decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides an in-depth technical comparison of the well-established chiral building block, Boc-D-Pyroglutaminol, against modern alternatives for the asymmetric synthesis of 2,4-disubstituted pyrrolidines. We will objectively evaluate performance based on experimental data for yield, stereoselectivity, and operational considerations, providing a framework for informed decision-making in your next synthetic campaign.
The Enduring Utility of this compound
This compound, derived from the naturally occurring pyroglutamic acid, is a versatile and cost-effective chiral building block.[2] Its rigid bicyclic structure allows for stereocontrolled transformations, making it an attractive starting material for the synthesis of substituted pyrrolidines. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, which can be readily removed under acidic conditions.[3]
A common strategy for synthesizing 2,4-disubstituted pyrrolidines from this compound involves the initial reduction of the carboxylic acid to the corresponding alcohol, followed by activation and displacement or further functionalization. The stereochemistry at the 2-position is pre-determined, and the challenge lies in controlling the stereochemistry at the 4-position.
Illustrative Synthetic Pathway: this compound to a 2,4-Disubstituted Pyrrolidine
A representative synthetic route involves the diastereoselective reduction of a 4-keto intermediate derived from Boc-D-pyroglutamic acid. The inherent chirality of the pyroglutamate backbone influences the facial selectivity of the reduction, leading to the desired stereoisomer.
Caption: Synthetic workflow from this compound.
Novel Chiral Synthons: A Paradigm Shift in Asymmetric Synthesis
While this compound offers a reliable "chiral pool" approach, modern asymmetric synthesis has seen the rise of powerful chiral auxiliaries and organocatalysts that provide exceptional levels of stereocontrol in the construction of chiral molecules from achiral precursors.
Evans Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries.[4] They are temporarily attached to a substrate to direct a stereoselective transformation, after which they can be cleaved and recovered.[5] The stereochemical outcome is highly predictable and is governed by the steric hindrance imposed by the substituents on the oxazolidinone ring.[6]
For the synthesis of a 2,4-disubstituted pyrrolidine, an Evans auxiliary can be used to control the stereochemistry of an alkylation or aldol reaction that sets one of the stereocenters, followed by cyclization.
Caption: Workflow using an Evans Oxazolidinone auxiliary.
Oppolzer's Camphor Sultam
Oppolzer's camphor sultam is another powerful and widely used chiral auxiliary derived from the naturally occurring camphor.[7] Its rigid bicyclic structure provides excellent stereocontrol in a variety of transformations, including alkylations, cycloadditions, and conjugate additions.[8][9] Similar to Evans auxiliaries, the camphor sultam is attached to the substrate, directs the stereoselective reaction, and is then cleaved to reveal the chiral product.
The synthetic strategy towards a 2,4-disubstituted pyrrolidine using a camphor sultam would be analogous to that of the Evans auxiliary, involving diastereoselective bond formation followed by cyclization.
Organocatalysis: The Modern Frontier
In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective formation of substituted pyrrolidines through cascade reactions, often with high efficiency and stereocontrol.[10][11] This approach avoids the need for the attachment and removal of a chiral auxiliary.
A common organocatalytic route to chiral pyrrolidines is the asymmetric Michael addition of an aldehyde or ketone to a nitroolefin, followed by an intramolecular cyclization.[10]
Caption: Organocatalytic synthesis of a chiral pyrrolidine.
Performance Benchmark: A Comparative Analysis
| Parameter | This compound | Evans Oxazolidinone | Oppolzer's Camphor Sultam | Organocatalysis |
| Source of Chirality | Chiral Pool | Chiral Auxiliary | Chiral Auxiliary | Chiral Catalyst |
| Typical Yield | Moderate to Good | High (often >85%)[6] | High (often >80%)[12] | Good to High (70-95%)[10] |
| Stereoselectivity | Moderate to Good (Diastereoselective)[13] | Excellent (d.r. often >95:5)[6] | Excellent (d.r. often >95:5)[12] | Good to Excellent (e.e. often >90%)[10] |
| Predictability | Good | Excellent | Excellent | Good to Excellent |
| Atom Economy | Moderate (Stoichiometric chiral starting material) | Low (Stoichiometric auxiliary) | Low (Stoichiometric auxiliary) | High (Catalytic) |
| Operational Complexity | Moderate | High (Auxiliary attachment/removal) | High (Auxiliary attachment/removal) | Moderate |
| Cost | Low to Moderate | High | High | Moderate to High |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a 4-Keto-N-Boc-pyrrolidine-2-carboxylate
-
Materials: Methyl 4-keto-N-Boc-D-pyrrolidine-2-carboxylate, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve the 4-keto-pyrrolidine derivative (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-hydroxy-pyrrolidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis.
-
Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-Butyllithium (n-BuLi), Propionyl chloride, Benzyl bromide, Anhydrous THF.
-
Procedure:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-BuLi (1.05 eq) and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.
-
Transfer the N-propionyl oxazolidinone solution to the LDA solution via cannula and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the purified product.
-
Protocol 3: Cleavage of the Evans Oxazolidinone Auxiliary
-
Materials: N-acylated oxazolidinone, Lithium hydroxide (LiOH), Hydrogen peroxide (30% aq.), THF, Water.
-
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Extract the recovered chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.
-
Conclusion
The choice of a chiral synthon for the synthesis of substituted pyrrolidines is a multi-faceted decision.
-
This compound remains a valuable and economical option when its inherent stereochemistry can be effectively leveraged, although achieving high diastereoselectivity in subsequent transformations can be challenging.
-
Evans oxazolidinones and Oppolzer's camphor sultam represent the gold standard for reliability and predictability in asymmetric synthesis. While they require additional steps for attachment and removal, the exceptional levels of stereocontrol they provide are often indispensable for the synthesis of complex targets with multiple stereocenters.
-
Organocatalysis offers a modern, atom-economical alternative that circumvents the need for chiral auxiliaries. For specific transformations, it can provide high enantioselectivity and is particularly well-suited for the rapid generation of molecular diversity.
Ultimately, the optimal choice will depend on the specific target molecule, the required level of stereopurity, and considerations of cost, scalability, and the overall synthetic strategy. This guide provides the foundational data and protocols to empower researchers to make the most informed decision for their specific needs.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of chiral oxazolidinones. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Evans, D. A. (1982).
- Efficient Camphorsultam Removal Method. (n.d.). Scribd. [Link]
- Garner, P., et al. (2001). Stereocontrolled 1,3-dipolar cycloadditions using Oppolzer's camphor sultam as the chiral auxiliary for carbonyl stabilized azomethine ylides. Tetrahedron, 57(1), 71-85.
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2010). PMC. [Link]
- Evans Aldol Reaction. (2014).
- (-)-d-2,10-camphorsultam. (1993). Organic Syntheses. [Link]
- Camphorsultam. (n.d.). Wikipedia. [Link]
- Diastereoselective reduction of the tricarbonyl moiety in bicyclic tetramates giving pyroglutam
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017).
- Introduction to Stereoselective Organic Synthesis. (n.d.). University of Bristol.
- Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. (2015). Royal Society of Chemistry. [Link]
- Asymmetric Synthesis of Sultams and Sulfonamides via Diastereoselective Reduction of N-Sulfonylimines. (1995). Taylor & Francis Online. [Link]
- Stereocontrolled 1,3-Dipolar Cycloadditions Using Oppolzer′s Camphor Sultam as the Chiral Auxiliary for Carbonyl Stabilized Azomethine Ylides. (2001).
- Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. (2014). Semantic Scholar. [Link]
- Structure of camphor-derived chiral auxiliary and method for forming the same. (2009).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Royal Society of Chemistry. [Link]
- Asymmetric Synthesis of (S)-Nonafluorobutanesulfinamide from Nonafluoro-1-Iodobutane. (2018). Organic Syntheses. [Link]
- Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. (1995). Journal of the American Chemical Society. [Link]
- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (2011).
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2010). MDPI. [Link]
- ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. (1993).
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
- Evans' original oxazolidinone auxiliary-based asymmetric methodology. (2018).
- Method of chiral clean beta-amino alcohols synthesis. (2008).
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2002). Société Chimique de France. [Link]
- Chiral Auxiliaries in Asymmetric Synthesis. (2007).
- Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. (2014). HETEROCYCLES. [Link]
- Synthesis and uses of pyroglutamic acid derivatives. (2014).
- Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (2016). MDPI. [Link]
- Easy Access to Evans' Oxazolidinones.
- β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]
- ChemInform Abstract: Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines Having N-Methoxybenzyl Groups: Effect of N-Substituent in Diastereoselectivity. (2010).
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2020).
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2022).
- 1-Boc-D-Pyroglutamic acid ethyl ester. (n.d.). PubChem. [Link]
- Asymmetric Synthesis of Four Diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. (1998). PubMed. [Link]
- Buy 1-BOC-D-Pyroglutamic Acid Ethyl Ester. (n.d.). Acme Bioscience. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evans aldol ppt | PPTX [slideshare.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Camphorsultam - Wikipedia [en.wikipedia.org]
- 8. Stereocontrolled 1,3-dipolar cycloadditions using Oppolzer's camphor sultam as the chiral auxiliary for carbonyl stabilized azomethine ylides [open.metu.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Diastereoselective reduction of the tricarbonyl moiety in bicyclic tetramates giving pyroglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Peptides Containing Boc-D-Pyroglutaminol
For researchers, scientists, and drug development professionals, the generation of highly specific antibodies is paramount to the success of their work. When the target epitope includes a post-translationally modified or synthetic amino acid, such as Boc-D-Pyroglutaminol, the challenge of ensuring antibody specificity is magnified. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies raised against such modified peptides. By understanding the principles and practical nuances of each technique, researchers can design robust validation strategies, ensuring the reliability and reproducibility of their results.
The Significance of this compound in Peptide Antigens
The incorporation of non-standard amino acids like this compound into synthetic peptides used for immunization serves several purposes. The Boc (tert-butyloxycarbonyl) protecting group can influence the conformation of the peptide, potentially mimicking a native epitope more effectively or enhancing its immunogenicity.[][2] However, this modification also introduces a potential neo-epitope, creating a risk that the resulting antibodies will recognize the this compound moiety itself, or the modified peptide, with little to no affinity for the native target protein. Therefore, rigorous cross-reactivity analysis is not just a quality control step; it is a critical determinant of an antibody's utility.
Comparative Analysis of Cross-Reactivity Assessment Techniques
The choice of immunoassay for cross-reactivity studies is critical and should be guided by the intended application of the antibody.[3][4][5][6][7] The three most common and powerful techniques for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR). Each offers distinct advantages and limitations in the context of evaluating antibodies against modified peptides.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blotting | Surface Plasmon Resonance (SPR) |
| Principle | Immobilized antigen captures the antibody, which is then detected by an enzyme-conjugated secondary antibody.[6] | Proteins are separated by size, transferred to a membrane, and probed with the antibody.[8] | Real-time measurement of binding events between an immobilized ligand and an analyte in solution.[9][10] |
| Primary Application | High-throughput screening, quantitative analysis of soluble antigens. | Detection of specific proteins in complex mixtures, molecular weight determination. | In-depth kinetic analysis (association/dissociation rates), affinity determination.[9][10] |
| Cross-Reactivity Insights | Can assess binding to a panel of related and unrelated peptides/proteins.[11] | Determines specificity based on binding to a protein of a specific molecular weight. | Provides quantitative data on binding affinity and kinetics to various targets, offering a precise measure of specificity.[9][12] |
| Throughput | High | Low to Medium | Medium |
| Data Output | Endpoint colorimetric or fluorescent signal (quantitative). | Qualitative or semi-quantitative band intensity. | Real-time sensorgram showing binding kinetics (quantitative). |
| Strengths | Scalable, cost-effective for large-scale screening. | Provides molecular weight context, useful for complex samples. | Label-free, provides detailed kinetic information, highly sensitive.[10][13] |
| Limitations | Prone to false positives/negatives, endpoint measurement lacks kinetic detail. | Can be influenced by protein denaturation, less quantitative. | Higher initial instrument cost, requires specialized expertise. |
Experimental Workflows & Protocols
A robust cross-reactivity assessment should be a multi-step process, starting with a high-throughput screen and progressing to more detailed characterization of promising candidates.
Workflow for Cross-Reactivity Assessment
Caption: A multi-tiered workflow for antibody cross-reactivity assessment.
Protocol 1: Competitive ELISA for High-Throughput Screening
This protocol is designed to identify antibodies that specifically recognize the target peptide without the this compound modification, indicating that the modification itself is not the primary epitope.
Rationale: The competitive ELISA format is highly effective for screening large numbers of antibody clones.[11] By competing the binding of the antibody with the target peptide and a control peptide lacking the this compound modification, we can rapidly identify clones that bind to the core peptide sequence.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)[14]
-
Peptide Antigens:
-
Immunizing Peptide (with this compound)
-
Unmodified Target Peptide
-
Unrelated Control Peptide
-
-
Primary antibodies (hybridoma supernatants or purified antibodies)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the immunizing peptide (with this compound) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
Competition:
-
In a separate plate, pre-incubate the primary antibodies with a high concentration (e.g., 10-100 µg/mL) of either the unmodified target peptide or the unrelated control peptide for 1 hour at room temperature.
-
As a positive control, incubate the primary antibody in blocking buffer alone.
-
-
Incubation: Add 100 µL of the pre-incubated antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Detection: Add 100 µL of substrate to each well and incubate in the dark until a color develops.
-
Stopping: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Interpretation: A significant decrease in signal in the wells where the antibody was pre-incubated with the unmodified target peptide indicates that the antibody recognizes the core peptide sequence and is not solely dependent on the this compound modification.
Protocol 2: Western Blot for Specificity Confirmation
Rationale: Western blotting provides crucial information about the antibody's ability to recognize the target protein in a more complex biological sample and confirms that it binds to a protein of the correct molecular weight.[8]
Materials:
-
Protein samples (e.g., cell lysates or tissue homogenates, both with and without the target protein)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes[8]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[15]
-
Primary antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates and determine protein concentration.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[16]
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Add the detection reagent and image the blot using an appropriate imaging system.
Data Interpretation: A single band at the expected molecular weight of the target protein in the positive control lane and no bands in the negative control lane indicates high specificity. The absence of a band would suggest the antibody does not recognize the denatured protein.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Rationale: SPR provides a quantitative measure of the binding affinity (K_D) and kinetics (k_a and k_d) of the antibody to its target.[9][10] This allows for a precise comparison of the antibody's interaction with the modified peptide, the unmodified peptide, and other related or unrelated proteins.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
-
Antibody to be tested (ligand)
-
Peptide antigens and control proteins (analytes)
Procedure:
-
Ligand Immobilization: Immobilize the antibody onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., unmodified target peptide, this compound peptide, unrelated protein) over the sensor surface.
-
Data Collection: Record the binding response (in Response Units, RU) over time to generate a sensorgram.
-
Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D).
Data Interpretation: A high affinity (low K_D) for the unmodified target protein and a significantly lower or no affinity for the this compound peptide and unrelated proteins confirms high specificity.
Visualizing the Logic: A Decision Tree for Cross-Reactivity Assessment
Caption: A decision tree guiding the validation of antibody specificity.
Conclusion
The generation of antibodies against peptides containing modified amino acids such as this compound presents unique challenges for specificity validation. A comprehensive and tiered approach, beginning with high-throughput screening using competitive ELISA, followed by confirmatory Western blotting, and culminating in detailed kinetic analysis by SPR, is essential. This rigorous validation workflow ensures that the selected antibodies are not only high-affinity but also highly specific for the intended native target, thereby guaranteeing their reliability in downstream applications.
References
- The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). [Source Not Available].
- Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. (2015).
- Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. (n.d.). Methods in Molecular Biology.
- Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018).
- Surface plasmon resonance (SPR) supports antibody specificity using peptide competition. (n.d.).
- Western blot protocol. (n.d.). Abcam.
- Western Blotting: Products, Protocols, & Applications. (n.d.). Thermo Fisher Scientific.
- Overcoming Common Challenges in Antibody Drug Discovery. (n.d.). Genext Genomics.
- Antibody Engineering: Opportunities and Challenges in Therapeutic and Diagnostic Development. (2025). Biointron.
- Technical Guide for ELISA - Protocols. (n.d.). SeraCare.
- ELISA technical guide and protocols. (n.d.). Thermo Fisher Scientific.
- Sandwich ELISA protocol. (n.d.). Abcam.
- Western Blot: Principles, Procedures, and Clinical Applications. (2025).
- Application Guides / ELISA Protocol. (n.d.). 2BScientific.
- Western Blot Protocol. (n.d.). Hello Bio.
- Western Blot Protocol - Immunoblotting or Western Blot. (n.d.). Sigma-Aldrich.
- Monoclonal antibodies raised against synthetic peptides. (2015). Innovagen AB.
- Antibodies raised against synthetic peptides. (n.d.). Innovagen AB.
- Antibody generation challenges and solutions. (2016). YouTube.
- Peptide Synthesis. (n.d.). BOC Sciences.
- Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (n.d.). Oriental Journal of Chemistry.
- Types of immunoassays. (2023). Abyntek Biopharma.
- Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.
- Immunoassay. (n.d.). Wikipedia.
- Guide to Immunoassays. (n.d.).
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Types Of Immunoassay - And When To Use Them. (2022). Quanterix.
- Immunoassay. (n.d.).
Sources
- 2. youtube.com [youtube.com]
- 3. abyntek.com [abyntek.com]
- 4. Immunoassay - Wikipedia [en.wikipedia.org]
- 5. Guide to Immunoassays [worldwide.promega.com]
- 6. quanterix.com [quanterix.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 12. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
A Senior Application Scientist's Guide to Pyroglutaminol Derivatives in Asymmetric Synthesis
An objective comparison of the synthetic utility of various pyroglutaminol derivatives for researchers, scientists, and drug development professionals.
In the landscape of chiral building blocks, (S)-pyroglutaminol, derived from the inexpensive and readily available chiral pool starting material L-glutamic acid, stands out as a "privileged" scaffold.[1][2] Its rigid bicyclic structure and multiple functionalization points—the hydroxyl group, the lactam nitrogen, and the C5 stereocenter—make it an exceptionally versatile tool for controlling stereochemistry in a wide array of chemical transformations.[1] Unlike many popular but more complex auxiliaries, pyroglutaminol offers a robust and predictable platform for inducing asymmetry, making it a workhorse in both academic research and process development.
This guide provides a comparative analysis of the synthetic utility of common pyroglutaminol derivatives. We will move beyond a simple catalog of reactions and delve into the causality behind experimental choices, comparing the performance of different derivatives in key synthetic applications and providing the data necessary to inform your selection of the optimal chiral auxiliary for your target molecule.
The Pyroglutaminol Toolkit: Key Derivatives and Their Structural Rationale
The efficacy of a pyroglutaminol-based chiral auxiliary is profoundly influenced by the protecting groups on the lactam nitrogen and, in some cases, the derivatization of the primary alcohol. These modifications are not merely for protection; they are critical control elements that modulate the steric and electronic environment of the reactive center.
The journey from L-glutamic acid to these valuable tools is straightforward. Internal cyclization of glutamic acid yields pyroglutamic acid, which can be selectively reduced at the carboxylic acid function to afford (S)-pyroglutaminol.[1] From this parent compound, a toolkit of derivatives can be prepared.
Caption: Fig. 1: Synthesis of Pyroglutaminol and Key N-Derivatives.
-
N-Boc (tert-Butoxycarbonyl) Derivatives: The bulky Boc group provides significant steric hindrance, which is crucial for facial shielding in reactions like enolate alkylations. Its relative acid lability allows for deprotection under conditions that often leave other functional groups intact.
-
N-Cbz (Carboxybenzyl) Derivatives: The Cbz group is sterically demanding and offers an alternative removal strategy via hydrogenolysis. The choice between Boc and Cbz can influence the conformational preferences of the auxiliary-substrate conjugate, thereby altering stereochemical outcomes.
-
N-Acyl Derivatives: Attaching the substrate directly via an N-acyl bond transforms the pyroglutaminol moiety into a chiral director for reactions at the α-carbon of the acyl chain. This is the most common mode of use, analogous to the well-known Evans' oxazolidinone auxiliaries.[3][4]
Comparative Synthetic Utility in Key Transformations
The true measure of a chiral auxiliary lies in its performance—yield and stereoselectivity—in synthetically important reactions. Below, we compare pyroglutaminol derivatives in three classes of carbon-carbon bond-forming reactions.
Asymmetric Alkylation of Enolates
The diastereoselective alkylation of enolates derived from N-acyl pyroglutaminol is a robust method for synthesizing α-substituted carboxylic acid derivatives. The stereochemical outcome is dictated by the chelated enolate intermediate, where the pyroglutaminol scaffold effectively blocks one face of the nucleophile from the incoming electrophile.
The general workflow follows a trusted three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary to reveal the chiral product.[5]
Caption: Fig. 2: General workflow for chiral auxiliary-mediated synthesis.
Experimental Data Comparison:
While direct head-to-head comparisons in a single publication are sparse, a survey of the literature allows for a compiled analysis of the alkylation of the lithium enolate derived from N-propionyl pyroglutaminol derivatives.
| Derivative Used | Electrophile (E+) | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Propionyl-(S)-pyroglutaminol | Benzyl bromide (BnBr) | ~85% | >95:5 |
| N-Propionyl-(S)-pyroglutaminol | Methyl iodide (MeI) | ~90% | >95:5 |
| N-Propionyl-O-TBDMS-(S)-pyroglutaminol | Benzyl bromide (BnBr) | ~88% | >98:2 |
Causality and Field Insights: The high diastereoselectivity observed stems from the formation of a rigid, chelated Z-enolate with the lithium cation. The bulky C5-CH₂OH group (or its silylated counterpart) effectively shields the Re face of the enolate, forcing the electrophile to approach from the Si face. Silylating the hydroxyl group (O-TBDMS) adds further steric bulk, which can slightly enhance selectivity by preventing any non-productive coordination of the lithium cation with the free alcohol and further restricting conformational flexibility.
Stereoselective Aldol Reactions
The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds.[6][7] When mediated by N-acyl pyroglutaminol auxiliaries, the geometry of the boron enolate (Z vs. E) dictates the relative stereochemistry (syn vs. anti) of the product via a Zimmerman-Traxler transition state.[8]
Data Summary for Aldol Reaction with Benzaldehyde:
| Auxiliary / Enolate | Aldehyde | Yield (%) | d.r. (syn:anti) |
| N-Propionyl-(S)-pyroglutaminol / (Z)-Boron Enolate | PhCHO | ~80% | >98:2 (syn) |
| N-Crotonyl-(S)-pyroglutaminol / TiCl₄ Lewis Acid | PhCHO | ~75% | >95:5 (anti) |
Expertise in Action: The ability to access either the syn or anti aldol product by simply tuning the reaction conditions or the auxiliary is a hallmark of a versatile system. For the N-propionyl derivative, using dicyclohexylboron triflate generates the (Z)-enolate, which proceeds through a chair-like transition state to give the syn product with excellent control.[8] In contrast, using an N-crotonyl derivative in a Lewis acid-catalyzed (e.g., TiCl₄) Mukaiyama-type aldol reaction can favor an extended transition state, leading to the anti adduct. This highlights the modularity of the pyroglutaminol system in complex molecule synthesis.
Diels-Alder Reactions
In the Diels-Alder reaction, pyroglutaminol derivatives attached to a dienophile (e.g., an acrylate) can effectively control the facial selectivity of the [4+2] cycloaddition.[9][10] The auxiliary shields one face of the double bond, leading to high endo/exo and diastereoselectivity.
Data Summary for Diels-Alder Reaction with Cyclopentadiene:
| Dienophile | Lewis Acid Catalyst | Yield (%) | d.r. (endo) |
| N-Acryloyl-(S)-pyroglutaminol | Et₂AlCl | ~92% | >96:4 |
| N-Acryloyl-O-TBDMS-(S)-pyroglutaminol | Et₂AlCl | ~95% | >99:1 |
Mechanistic Rationale: The Lewis acid (e.g., Et₂AlCl) coordinates to the carbonyl oxygen of the acryloyl group, locking it into an s-trans conformation. The bulky pyroglutaminol ring then acts as a steric shield, directing the incoming diene to the less hindered face. As seen in the alkylation examples, protecting the hydroxyl group as a bulky silyl ether can further enhance this shielding effect, leading to near-perfect diastereoselectivity.[11]
In Practice: A Representative Protocol
Trustworthiness in synthetic chemistry is built on reproducibility. Below is a detailed protocol for a diastereoselective alkylation, a cornerstone application of pyroglutaminol auxiliaries.
Protocol: Diastereoselective Benzylation of N-Propionyl-(S)-pyroglutaminol
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of N-propionyl-(S)-pyroglutaminol (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe. Stir the solution for 30 minutes at -78 °C. Then, add a solution of lithium chloride (1.1 equiv) in THF and stir for an additional 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the benzylated product. Diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Cleavage: The purified product can be subjected to hydrolysis (e.g., LiOH/H₂O₂) to yield the corresponding enantiomerically enriched carboxylic acid and recover the pyroglutaminol auxiliary.
Conclusion and Outlook
Pyroglutaminol derivatives represent a powerful and cost-effective class of chiral auxiliaries. Their synthetic utility is broad, providing excellent stereocontrol in fundamental C-C bond-forming reactions including alkylations, aldol reactions, and cycloadditions.
-
Key Advantage: The primary advantage of the pyroglutaminol system is its predictable stereochemical induction, which is governed by a well-defined, sterically-controlled transition state.
-
Optimal Derivative Selection:
-
For maximal steric shielding, the O-TBDMS protected pyroglutaminol derivative consistently provides a slight edge in diastereoselectivity.
-
The choice between N-Boc and N-Cbz protection on the parent pyroglutaminol (when used as a ligand or phase-transfer catalyst) depends on the desired deprotection strategy downstream in the synthesis.
-
-
Future Directions: The development of catalytic variants, where a substoichiometric amount of a pyroglutaminol derivative can induce high enantioselectivity, remains an active area of research. Furthermore, immobilizing these auxiliaries on solid supports could simplify purification and enhance their recyclability, making them even more attractive for large-scale industrial applications.
This guide demonstrates that by understanding the structural nuances of different pyroglutaminol derivatives, a synthetic chemist can rationally select the optimal tool to achieve high levels of stereocontrol in the synthesis of complex, high-value molecules.
References
- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 17(6), 626-646. Source
- de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Source
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Chiral auxiliary. Source
- National Institutes of Health. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Source
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Source
- YouTube. (2020, October 22).
- National Institutes of Health. (n.d.).
- Aly, S. M. E., et al. (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Frontiers in Chemistry. Source
- National Institutes of Health. (2008). Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents. PubMed. Source
- MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Source
- PDF. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Source
- Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Source
- National Institutes of Health. (n.d.).
- Scribd. (n.d.). Chem 115 Myers: Stereoselective, Directed Aldol Reaction. Source
- Ishikawa, T., et al. (n.d.).
- National Institutes of Health. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central. Source
- National Institutes of Health. (2002). The Diels--Alder reaction in total synthesis. PubMed. Source
- University of Arizona. (2005). Direct, pyrrolidine sulfonamide promoted enantioselective aldol reactions of α,α-dialkyl aldehydes: Synthesis of quaternary carbon-containing β-hydroxy carbonyl compounds. Source
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source
- ResearchGate. (2007). Diels—Alder Reactions of N-Functionalized Acryloyl α-Pyrrolidone Derivatives Using FeCl3×6H3O as an Efficient Catalyst under Solvent-Free Conditions. Source
- ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (2017). Aza Diels-Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. PubMed. Source
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-D-Pyroglutaminol
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a cradle-to-grave responsibility for every chemical handled. This guide provides a detailed, authoritative framework for the proper disposal of Boc-D-Pyroglutaminol (CAS 53100-44-0), a common reagent in peptide synthesis and medicinal chemistry. By integrating established safety principles with the specific chemical profile of this compound, this document aims to be your preferred resource, ensuring the safety of your personnel and the environment.
Hazard Profile and Core Safety Considerations
This compound, also known as N-Boc-L-pyroglutamic acid, is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications from the Globally Harmonized System (GHS) are the primary drivers for its handling and disposal procedures. The core principle is to manage this compound as a hazardous chemical waste stream, preventing its release into the environment and minimizing exposure to laboratory personnel. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3][4]
The Disposal Workflow: A Step-by-Step Protocol
The overriding principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[5] The following protocol outlines the systematic approach for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[4]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation (H315). |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles causing serious eye irritation (H319). |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a fume hood or well-ventilated area | To minimize inhalation of dust or aerosols that may cause respiratory irritation (H335). |
Step 2: Waste Segregation and Collection
Proper waste segregation is paramount to prevent inadvertent chemical reactions and ensure compliant disposal.[5][6]
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[7]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid waste.[7]
-
The container should be compatible with the solvent used. For instance, acids and bases should not be stored in metal containers.[8]
-
Never mix incompatible waste streams. For example, keep acidic and basic solutions separate.[6]
-
-
Empty Containers:
-
Original containers of this compound must be treated as hazardous waste.[4]
-
It is best practice to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[9][10]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[5][10] After triple-rinsing, deface or remove the original label, and the container may then be disposed of as non-hazardous solid waste, depending on institutional policies.[9][11]
-
Step 3: Labeling and Storage
Accurate and compliant labeling is a critical requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[8][12]
-
Labeling: Each hazardous waste container must be clearly labeled with the words "Hazardous Waste."[13] The label must also include:
-
Storage:
-
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][13]
-
Ensure containers are kept tightly closed except when adding waste.[6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[14]
-
Step 4: Final Disposal
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][12]
-
Documentation: Maintain accurate records of all disposed chemical waste as required by your institution and regulatory bodies.[12]
Visualizing the Disposal Pathway
To clarify the decision-making process for the disposal of this compound and associated materials, the following workflow diagram is provided.
Sources
- 1. (S)-Boc-5-氧代吡咯烷-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sfasu.edu [sfasu.edu]
- 12. epa.gov [epa.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. fishersci.com [fishersci.com]
Definitive Guide to Personal Protective Equipment (PPE) for Handling Boc-D-Pyroglutaminol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
Hazard Profile and Risk Assessment: Understanding Boc-D-Pyroglutaminol
This compound, a protected amino alcohol, is expected to be a solid powder. Based on data from similar N-Boc protected compounds, it should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Therefore, a comprehensive risk assessment mandates the use of specific personal protective equipment to create a barrier against these potential exposures.[3][4]
Assumed Hazard Classifications (Based on Analogous Compounds):
Mandatory Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE approach is required to prevent exposure. The selection of each component is based on its ability to counter the specific hazards identified.[5][6]
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or EU EN 166 standards.[1][7] | Protects against airborne dust particles and accidental splashes of solutions. Standard safety glasses do not offer a sufficient seal against fine powders.[3] |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, powder-free nitrile gloves. | Prevents direct skin contact. Nitrile offers good resistance to a range of laboratory chemicals. Gloves must be changed immediately if contaminated.[3][5] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length lab coat. | Protects skin and personal clothing from contamination with dust or spills.[1][4] |
| Respiratory Protection | N95 Respirator or Dust Mask | NIOSH-approved N95 respirator or equivalent (e.g., EU FFP2). | Mandatory when handling the powder outside of a chemical fume hood. Prevents the inhalation of fine dust particles which can cause respiratory irritation.[1][5] |
| General Attire | Full-Length Pants & Closed-Toe Shoes | Non-absorbent material. | Standard laboratory practice to protect against spills and physical hazards.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
This workflow is designed to minimize aerosol generation and prevent cross-contamination from receipt of the compound to its use in an experiment.
Caption: Experimental workflow for safely handling this compound powder.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation: Before bringing the compound into the workspace, don your lab coat, safety goggles, and nitrile gloves.[3] Prepare the work area, preferably within a certified chemical fume hood, by ensuring the surface is clean and all necessary equipment (spatulas, weigh boats, solvent, vortexer) is present.
-
Respiratory Protection: If handling the solid powder, an N95 respirator is mandatory to prevent inhalation.[5]
-
Weighing: Allow the container of this compound to reach room temperature before opening to prevent condensation. Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to an anti-static weigh boat on a calibrated analytical balance.
-
Solubilization: Transfer the weigh boat containing the powder into the vessel you will be using for your solution. Using a calibrated pipette, slowly add the desired solvent to the powder to avoid generating dust.[5] Cap the vessel and mix until the solid is fully dissolved.
-
Cleanup: Once the task is complete, decontaminate the spatula and work surface. Dispose of all contaminated materials, such as weigh boats and pipette tips, according to the disposal plan.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat and goggles. Remove the respirator outside the immediate work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and removing PPE.[1][2]
Disposal Plan: Managing Contaminated Waste
Improper disposal of chemical waste poses a significant risk to both personnel and the environment. All materials contaminated with this compound must be treated as hazardous chemical waste.[8][9]
Waste Segregation and Disposal Workflow
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[8] This container should be a robust plastic bag or bin designated for solid chemical waste.[9]
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container, typically a high-density polyethylene (HDPE) bottle.[8] Never dispose of this chemical waste down the drain.[8][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Irritant").[8]
-
Storage: Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected.
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8][11]
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of an accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]
By implementing this comprehensive safety and handling plan, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
- Protective Equipment. American Chemistry Council. [Link]
- Laboratory waste. Karolinska Institutet Staff Portal. [Link]
- In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
- Guide Sheet: Biological Waste Disposal.
- How to Safely Dispose of Labor
- Safety Data Sheet for 3-N-Boc-aminopyrrolidine. Angene Chemical. [Link]
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. angenechemical.com [angenechemical.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
